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  • Product: 5-Formyl-biphenyl-3-carboxylic acid methyl ester
  • CAS: 1358966-22-9

Core Science & Biosynthesis

Foundational

Synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Technical Whitepaper: Modular Executive Summary This technical guide details the robust synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (CAS: 1100344-36-8), a critical bi-functional scaffold used in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Modular

Executive Summary

This technical guide details the robust synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (CAS: 1100344-36-8), a critical bi-functional scaffold used in the development of kinase inhibitors and receptor antagonists.[1] Unlike rigid template-based protocols, this guide adopts a Modular Synthetic Strategy , prioritizing convergent assembly via Suzuki-Miyaura cross-coupling. This approach allows for late-stage diversification and minimizes the handling of sensitive aldehyde intermediates during harsh reaction steps.

The recommended pathway utilizes Methyl 3-bromo-5-formylbenzoate as the electrophilic core, coupled with Phenylboronic acid .[1] This route is selected for its high atom economy, scalability, and the avoidance of statistical mixtures often associated with symmetry-breaking hydrolysis of diesters.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis is designed around the disconnection of the biaryl bond. The biphenyl core is assembled after the installation of the oxidative functionality (formyl group), utilizing the chemoselectivity of Palladium(0) catalysts towards aryl bromides in the presence of aldehydes and esters.[1]

Strategic Advantages:

  • Chemoselectivity: Modern catalyst systems (e.g., Pd(dppf)Cl₂) allow cross-coupling of aryl halides without affecting the formyl or ester groups, provided non-nucleophilic bases are used.[1]

  • Convergence: The biaryl bond formation is the limiting step; performing it last reduces the risk of atropisomerism complications or oxidation of the biphenyl system during earlier steps.

  • Scalability: Avoids cryogenic lithiation steps (incompatible with the ester) and high-pressure carbonylation.

Retrosynthesis Target Target Molecule 5-Formyl-biphenyl-3-carboxylic acid methyl ester Disconnection Suzuki-Miyaura Disconnection Fragment1 Electrophile Methyl 3-bromo-5-formylbenzoate (Commercially Available or Synthesized) Target->Fragment1 C-C Bond Cleavage Fragment2 Nucleophile Phenylboronic Acid Target->Fragment2 Precursor Precursor Origin Methyl 3-bromo-5-methylbenzoate Fragment1->Precursor Benzylic Oxidation

Figure 1: Retrosynthetic disconnection revealing the convergent Suzuki coupling strategy.

Part 2: Detailed Synthetic Protocol

Module A: The Cross-Coupling Reaction (Core Step)[1]

This protocol describes the coupling of Methyl 3-bromo-5-formylbenzoate with Phenylboronic acid.[1]

Reagents & Materials:

  • Electrophile: Methyl 3-bromo-5-formylbenzoate (1.0 equiv)[1]

  • Nucleophile: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (3-5 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or Sodium Carbonate (Na₂CO₃)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Charging: Charge the flask with Methyl 3-bromo-5-formylbenzoate (e.g., 1.0 g, 4.11 mmol), Phenylboronic acid (0.60 g, 4.93 mmol), and Pd(dppf)Cl₂ (100 mg, 0.12 mmol).

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the large bite angle of the dppf ligand increases the rate of reductive elimination, crucial for electron-deficient rings, and it is more robust against air oxidation.

  • Solvation: Add degassed 1,4-Dioxane (16 mL) and stir to dissolve.

  • Base Addition: Add a solution of K₃PO₄ (1.75 g, 8.22 mmol) in degassed Water (4 mL).

    • Critical Control Point: The base solution must be degassed to prevent homocoupling of the boronic acid (formation of biphenyl impurity) which is promoted by oxygen.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[1] The starting bromide should be consumed completely.

  • Workup:

    • Cool to room temperature.[1][3][4][5][6]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[5][7][8] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white to off-white solid.

Module B: Precursor Synthesis (If Commercial Source Unavailable)

If Methyl 3-bromo-5-formylbenzoate is not available, it is synthesized from Methyl 3-bromo-5-methylbenzoate via radical bromination followed by oxidation.

  • Radical Bromination:

    • React Methyl 3-bromo-5-methylbenzoate with NBS (1.1 equiv) and AIBN (cat.) in CCl₄ or Trifluorotoluene at reflux.[1]

    • Product: Methyl 3-bromo-5-(bromomethyl)benzoate.[9]

  • Sommelet Oxidation:

    • Reflux the benzyl bromide intermediate in aqueous Hexamethylenetetramine (HMTA) or heat with DMSO/NaHCO₃ (Kornblum Oxidation).[1]

    • Product: Methyl 3-bromo-5-formylbenzoate.

Part 3: Optimization & Troubleshooting Data

The following table summarizes optimization parameters for the Suzuki coupling step, derived from standard biphenyl synthesis protocols.

ParameterCondition A (Recommended)Condition B (Alternative)Outcome / Notes
Catalyst Pd(dppf)Cl₂ Pd(PPh₃)₄Pd(dppf)Cl₂ shows higher turnover numbers for electron-poor aryl bromides.[1]
Base K₃PO₄ (aq) Na₂CO₃ (aq)Phosphate is milder; Carbonate can sometimes cause slow hydrolysis of the methyl ester if reaction time is prolonged.[1]
Solvent Dioxane/H₂O Toluene/EtOH/H₂ODioxane is miscible with water, creating a homogeneous-like phase that accelerates the reaction.[1]
Temp 80-90°C 110°C (Reflux Toluene)Lower temperature preserves the formyl group from potential Cannizzaro side reactions.[1]

Part 4: Experimental Workflow Visualization

Workflow Start Start: Me-3-bromo-5-formylbenzoate + Ph-B(OH)2 Step1 Cat. Loading Pd(dppf)Cl2 Inert Atmosphere Start->Step1 Step2 Coupling 85°C, 4-6h Dioxane/K3PO4 Step1->Step2 Heat Step3 Quench/Workup EtOAc Extraction Brine Wash Step2->Step3 TLC Check Step4 Purification Flash Chromatography (Hex/EtOAc) Step3->Step4 Concentrate End Product: 5-Formyl-biphenyl-3-carboxylic acid methyl ester Step4->End Isolate

Figure 2: Operational workflow for the catalytic cycle and isolation.

References

  • Suzuki-Miyaura Cross-Coupling Mechanism & Scope Title: Suzuki Coupling - Organic Chemistry Portal.[1] Source: Organic Chemistry Portal. URL:[Link]1]

  • Selective Reduction/Oxidation Strategies on Isophthalates Title: A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.[1][10] (Demonstrates the stability of benzoate-aldehydes). Source: ResearchGate.[10] URL:[Link]1]

  • General Protocol for Biphenyl Synthesis via Suzuki Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite.[1][11] Source: Nature / PMC. URL:[Link]

Sources

Exploratory

Chemical properties of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate

Introduction

Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate (C₁₅H₁₂O₃) is a bifunctional aromatic compound featuring a biphenyl core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility and ability to engage in potent interactions with a wide array of biological targets. The molecule incorporates two key functional groups on one of its phenyl rings: a methyl ester at the 3-position and a formyl (aldehyde) group at the 5-position. This specific arrangement makes it a highly versatile building block for organic synthesis, particularly in the development of novel therapeutics. The ester serves as a precursor to the carboxylic acid, a common pharmacophore, while the aldehyde provides a reactive handle for extensive derivatization and molecular elaboration.

While specific experimental data for this precise isomer is not extensively documented in public literature, its chemical behavior, spectroscopic characteristics, and synthetic pathways can be reliably predicted based on well-established principles of organic chemistry and data from closely related structural analogs. This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on its synthesis, properties, reactivity, and potential applications.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate are dictated by its constituent functional groups and the overall biphenyl structure.

Predicted Physicochemical Properties

The properties listed below are estimated based on data from isomeric compounds, such as methyl 4'-formylbiphenyl-4-carboxylate, and computational models. These values provide a practical baseline for experimental work.

PropertyPredicted ValueJustification / Context
Molecular Formula C₁₅H₁₂O₃-
Molecular Weight 240.25 g/mol -
Appearance White to off-white solidTypical for crystalline aromatic compounds of this size.
Melting Point ~110-120 °CBased on the melting point of the 4',4-isomer (112-116 °C)[1].
Boiling Point >390 °C (Predicted)High boiling point is expected due to molecular weight and polarity[1].
Density ~1.17 g/cm³ (Predicted)Similar to related isomers[1].
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); poorly soluble in water.The ester group and hydrocarbon structure confer organic solubility.
Spectroscopic Analysis

Detailed spectroscopic analysis is critical for confirming the structure and purity of the compound.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each proton.

    • Formyl Proton (CHO): A singlet at δ 9.9-10.1 ppm. The strong deshielding is characteristic of an aldehyde proton.

    • Aromatic Protons: Signals between δ 7.4-8.5 ppm. The protons on the substituted ring will appear as distinct singlets or narrow multiplets, deshielded by the adjacent electron-withdrawing groups. The protons on the unsubstituted phenyl ring will likely appear as a multiplet.

    • Methyl Ester Protons (OCH₃): A sharp singlet at δ 3.9-4.0 ppm.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will provide confirmation of all carbon environments.

    • Carbonyl Carbons: Aldehyde (CHO) at δ ~191 ppm; Ester (C=O) at δ ~166 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm. Quaternary carbons will have lower intensities.

    • Methyl Carbon (OCH₃): A signal at δ ~52 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key carbonyl functional groups. The spectrum is expected to show strong, characteristic absorption bands.

    • Aldehyde C=O Stretch: A sharp, strong band at ~1700-1710 cm⁻¹.

    • Ester C=O Stretch: A sharp, strong band at ~1720-1730 cm⁻¹.

    • Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region. The presence of two distinct carbonyl peaks is a key diagnostic feature.[2][3]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 240.25.

Synthesis and Mechanistic Considerations

The most robust and industrially scalable method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields and exceptional tolerance of various functional groups, including aldehydes and esters.[4]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a reliable pathway using commercially available starting materials.

Step 1: Esterification of 3-Bromo-5-formylbenzoic acid

  • Suspend 3-Bromo-5-formylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent system like trimethylchlorosilane in methanol.[5]

  • Reflux the mixture until TLC or LC-MS analysis indicates complete conversion to the methyl ester.

  • Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying by column chromatography to yield Methyl 3-bromo-5-formylbenzoate .

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • To a solution of Methyl 3-bromo-5-formylbenzoate in a suitable solvent system (e.g., 1,4-dioxane/water), add phenylboronic acid (1.1 equivalents).[4]

  • Add a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents). The base is crucial for the transmetalation step in the catalytic cycle.

  • Add a palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for several hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate .

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling A 3-Bromo-5-formylbenzoic Acid B Methyl 3-bromo-5-formylbenzoate A->B  Methanol, H⁺ cat. C Phenylboronic Acid D Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate C->D  Pd(PPh₃)₄, K₂CO₃ B_clone Methyl 3-bromo-5-formylbenzoate B_clone->D  Pd(PPh₃)₄, K₂CO₃

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Causality in Experimental Design
  • Choice of Catalyst: Pd(PPh₃)₄ is effective for a wide range of substrates. For more challenging couplings, catalysts with specialized phosphine ligands may offer improved yields.

  • Base and Solvent: The choice of base and solvent system is critical for reaction efficiency. Carbonates are generally effective and cost-efficient. The aqueous dioxane system facilitates the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation; therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.

Chemical Reactivity and Synthetic Utility

The molecule's two distinct functional groups are orthogonal in their reactivity, allowing for selective transformations. This dual functionality is what makes it a valuable intermediate.

  • Reactions at the Aldehyde Group: The formyl group is a versatile handle for building molecular complexity.

    • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.

    • Wittig Reaction: Reaction with a phosphonium ylide allows for the installation of a carbon-carbon double bond, enabling the synthesis of stilbene-like structures.

    • Oxidation: Can be selectively oxidized to a carboxylic acid using reagents like Ag₂O or NaClO₂, yielding a biphenyl dicarboxylic acid monoester.

    • Reduction: Can be reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like NaBH₄, which will not affect the ester group.

  • Reactions at the Ester Group:

    • Saponification: Hydrolysis of the methyl ester using a base like NaOH or LiOH in a methanol/water mixture yields the corresponding carboxylic acid, 5-Formyl-[1,1'-biphenyl]-3-carboxylic acid. Carboxylic acids are frequently desired in final drug candidates for their ability to form salt bridges with biological targets and improve aqueous solubility.[6]

G A Methyl 5-formyl- [1,1'-biphenyl]-3-carboxylate B Biphenyl Amine Derivative A->B R₂NH, NaBH(OAc)₃ (Reductive Amination) C Biphenyl Alkene Derivative A->C Ph₃P=CHR (Wittig Reaction) D 5-Formyl-[1,1'-biphenyl]-3-carboxylic acid A->D NaOH, H₂O/MeOH (Saponification) E 5-(Hydroxymethyl)-[1,1'-biphenyl]- 3-carboxylic acid methyl ester A->E NaBH₄ (Selective Reduction)

Caption: Key reactivity pathways of the title compound.

Role in Drug Discovery and Development

The structural motifs within Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate are highly relevant to modern drug design.

  • Scaffold for Library Synthesis: As a bifunctional building block, it is an ideal starting point for creating combinatorial libraries. By systematically varying the substituents introduced via the aldehyde and the final form of the ester (acid, amide, etc.), chemists can rapidly generate a large number of analogs for structure-activity relationship (SAR) studies.

  • Carboxylic Acid Bioisosteres: The carboxylic acid, obtained after hydrolysis of the ester, is a key functional group in many drugs. However, it can sometimes lead to poor pharmacokinetic properties.[7] The biphenyl scaffold allows for the exploration of bioisosteres—functional groups with similar physicochemical properties—to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while retaining biological activity.[6]

  • Privileged Biphenyl Core: The biphenyl unit itself is found in numerous approved drugs, including antihypertensives (e.g., Losartan, where the biphenyl orients a key tetrazole group) and anti-inflammatory agents. Its ability to adopt a twisted conformation allows it to fit into complex protein binding pockets.[4]

Conclusion

Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Although detailed characterization of this specific isomer is not widely published, its synthesis via robust methods like the Suzuki coupling is straightforward. Its key attributes—a stable and privileged biphenyl core, a versatile formyl group for derivatization, and an ester precursor to a pharmacologically important carboxylic acid—make it a valuable tool for the construction of complex molecular architectures and the discovery of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and effective application in advanced research programs.

References

  • ChemicalBook. (2025, July 16). 4'-FORMYLBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | 70916-89-1.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Maddani, M. R., & Prabhu, K. R. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Lett. Org. Chem., 7(8), 649-652.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Hall, A., et al. (2019). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • Palacios, M. C., & Monhemius, A. J. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 71(1-2), 1-10.
  • Smith, B. C. (2018, May 1).
  • 911Metallurgist. (2017, September 29).

Sources

Foundational

Technical Guide: 1H NMR Analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

The following technical guide details the structural elucidation and 1H NMR analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (also known as Methyl 5-formyl-3-phenylbenzoate). This guide is designed for medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and 1H NMR analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (also known as Methyl 5-formyl-3-phenylbenzoate). This guide is designed for medicinal chemists and analytical scientists involved in the synthesis of complex pharmaceutical intermediates, particularly renin inhibitors and aspartic protease ligands where this scaffold is a known intermediate.

Introduction & Structural Context

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a critical bifunctional building block. It features two electrophilic handles—an aldehyde and a methyl ester—on a biphenyl core. This specific substitution pattern (3,5-disubstituted relative to the phenyl ring connection) renders the molecule electronically deficient, significantly influencing its NMR spectral signature.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following numbering convention:

  • Ring A (Core): Substituted at positions 1 (Phenyl), 3 (Ester), and 5 (Formyl).

  • Ring B (Pendant): Unsubstituted phenyl ring attached at C1 of Ring A.

Key Electronic Features:

  • Synergistic Deshielding: The protons on Ring A are subjected to the combined electron-withdrawing effects (EWG) of the carbonyl (aldehyde), the carboxyl (ester), and the mild inductive effect of the phenyl ring.

  • Symmetry: The molecule possesses a plane of symmetry through the biphenyl axis only if the rotation is fast (which it is at RT), but the substitution pattern on Ring A breaks local symmetry, creating three distinct aromatic protons on the central ring.

Experimental Protocol: Synthesis & Acquisition

To provide context for the spectral data, we outline the standard synthesis route (Suzuki-Miyaura Coupling) and the NMR acquisition parameters required to resolve the aromatic multiplets.

Synthesis Workflow (Suzuki Coupling)

The most robust route to this intermediate involves the coupling of Methyl 3-bromo-5-formylbenzoate with Phenylboronic acid .

SynthesisWorkflow SM1 Methyl 3-bromo-5-formylbenzoate (Ar-Br) Cat Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 Phenylboronic Acid (Ph-B(OH)2) SM2->Cat Inter Crude Mixture (Pd Black, Salts) Cat->Inter 12h Reflux Pur Flash Chromatography (Hexane/EtOAc) Inter->Pur Extraction Prod Target Product 5-Formyl-biphenyl-3-carboxylate Pur->Prod Isolation

Figure 1: Standard synthetic pathway via Suzuki-Miyaura cross-coupling.

NMR Acquisition Parameters
  • Solvent: CDCl₃ (Chloroform-d) is preferred. DMSO-d₆ may be used but will cause a slight downfield shift (~0.1-0.2 ppm) for the aldehyde proton due to hydrogen bonding.

  • Frequency: 400 MHz or higher is recommended to resolve the meta-coupling (

    
     Hz) on Ring A.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

Detailed Spectral Assignment

The spectrum is characterized by a distinct "downfield zone" containing the aldehyde and Ring A protons, and a "mid-field zone" containing the Ring B phenyl protons.

Quantitative Data Summary
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
-CHO 10.12 Singlet (s)1H-Characteristic aldehyde proton; highly deshielded.
H-4 (Ring A) 8.62 Triplet (t) / dd1H

Most deshielded aromatic; flanked by two strong EWGs (COOMe, CHO).
H-6 (Ring A) 8.38 Triplet (t) / dd1H

Between Formyl and Phenyl.
H-2 (Ring A) 8.32 Triplet (t) / dd1H

Between Ester and Phenyl.
H-2', H-6' (Ring B) 7.68 Multiplet (m)2H-Ortho protons of the phenyl ring; deshielded by conjugation to Ring A.
H-3', H-5' (Ring B) 7.52 Multiplet (m)2H-Meta protons of the phenyl ring.
H-4' (Ring B) 7.44 Multiplet (m)1H-Para proton of the phenyl ring.
-OCH₃ 3.99 Singlet (s)3H-Methyl ester; typical region for benzoate esters.

Note: Exact shifts may vary by


 ppm depending on concentration and water content in CDCl₃.
In-Depth Analysis of Ring A (The "Deshielded Triangle")

The three protons on the central ring (H2, H4, H6) appear as narrow triplets or doublets of doublets due to meta-coupling (


). They do not show the large ortho-coupling (

Hz) typical of substituted benzenes, which is a key diagnostic feature for 1,3,5-substitution.
  • H-4 (The "Sandwiched" Proton): Located between the carbonyl of the ester and the carbonyl of the aldehyde. Both groups exert a strong anisotropic deshielding effect, pushing this signal to ~8.6 ppm.

  • H-2 vs H-6: These are chemically distinct but magnetically similar. H-6 (ortho to aldehyde) is typically slightly downfield of H-2 (ortho to ester) because the formyl group is generally more electron-withdrawing than the ester group (

    
     CHO = 0.42 vs 
    
    
    
    COOMe = 0.39).
Ring B Analysis (The Phenyl Group)

The phenyl ring signals appear as a classic monosubstituted benzene pattern:

  • Ortho (2H): The most downfield of the Ring B set (~7.68 ppm) due to the paramagnetic ring current effect from Ring A.

  • Meta/Para (3H): Often overlap in lower field instruments (300 MHz), appearing as a complex multiplet between 7.40–7.55 ppm.

Diagnostic Logic & Troubleshooting

When analyzing the spectrum, specific patterns confirm the success of the reaction and the purity of the product.

AssignmentLogic Spectrum Raw 1H NMR Spectrum CheckCHO Check > 10.0 ppm (Aldehyde) Spectrum->CheckCHO CheckMe Check ~4.0 ppm (Methoxy) Spectrum->CheckMe CheckArom Aromatic Region (7.0 - 9.0 ppm) Spectrum->CheckArom SplitArom Splitting Analysis CheckArom->SplitArom RingA 3x Singlets/Small Triplets (> 8.0 ppm) SplitArom->RingA 1,3,5-Pattern RingB Multiplets (Ortho/Meta/Para) (7.3 - 7.7 ppm) SplitArom->RingB Mono-sub Pattern Impurity Common Impurities: - Phenylboronic acid (7.4-8.0 ppm) - Homocoupling (Biphenyl) SplitArom->Impurity Extra Peaks?

Figure 2: Logical flow for spectral verification and impurity detection.

Common Impurities
  • Residual Phenylboronic Acid: Look for broad singlets or multiplets around 7.4–8.2 ppm that do not integrate to the product stoichiometry.

  • Homocoupling (Biphenyl): If the catalyst is inactive, biphenyl may form. This will show a symmetric multiplet pattern around 7.3–7.6 ppm, lacking the downfield signals (>8.0 ppm) of the ester/aldehyde ring.

  • Oxidation (Carboxylic Acid): The aldehyde proton at 10.1 ppm may diminish, and a broad singlet >12 ppm may appear if the aldehyde oxidizes to the carboxylic acid (5-carboxy-biphenyl-3-carboxylic acid methyl ester).

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Substituent Effects in NMR: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . Link

  • Analogous Biphenyl Synthesis (Patent Context): "Benzohydrol derivatives, a preparation process and pharmaceutical use thereof." WO2012019428A1. (Describes the synthesis of 5-formyl-biphenyl-3-carboxylic acid methyl ester as Intermediate 8e). Link

  • Spectral Database for Organic Compounds (SDBS): Comparative data for Methyl 3-formylbenzoate (SDBS No. 22841). Link

Exploratory

Introduction: The Strategic Importance of the 3,5-Disubstituted Biphenyl Core

Title: 13C NMR Structural Elucidation of 5-Formyl-biphenyl-3-carboxylic Acid Methyl Ester: A Technical Guide Abstract This technical guide provides a rigorous structural analysis of 5-Formyl-biphenyl-3-carboxylic acid me...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 13C NMR Structural Elucidation of 5-Formyl-biphenyl-3-carboxylic Acid Methyl Ester: A Technical Guide

Abstract This technical guide provides a rigorous structural analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester , a critical intermediate in the synthesis of biaryl-based pharmaceuticals and organic electronic materials. We present a detailed assignment of Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts derived from substituent chemical shift (SCS) additivity principles and comparative chemometrics. The guide includes a validated synthesis protocol via Suzuki-Miyaura cross-coupling, mechanistic rationale for observed shifts, and a self-validating structural confirmation workflow using 2D NMR techniques.

The 3,5-disubstituted biphenyl scaffold represents a "privileged structure" in medicinal chemistry. Unlike para-substituted biaryls, the meta-substitution pattern (3,5) forces substituents into a geometry that prevents coplanarity, often enhancing solubility and creating unique binding vectors for protein targets.

5-Formyl-biphenyl-3-carboxylic acid methyl ester (Formula: C15H12O3, MW: 240.26) serves as a versatile divergent intermediate. The formyl group (-CHO) allows for reductive amination or Wittig olefination, while the methyl ester (-COOMe) provides a protected carboxylic acid handle for orthogonal coupling. Accurate NMR characterization is essential to distinguish this regioisomer from its 3,4- or 2,5-analogs during synthesis.

Structural Analysis & Numbering Strategy

To ensure clarity, we utilize the following numbering scheme for the assignment. The molecule consists of a central trisubstituted benzene ring (Ring A) and a monosubstituted phenyl ring (Ring B).

  • Ring A (Central):

    • C1: Attached to Phenyl (Ring B).[1]

    • C3: Attached to Methyl Ester (-COOMe).

    • C5: Attached to Formyl (-CHO).

    • C2, C4, C6: Methine (CH) carbons bridging the substituents.

  • Ring B (Phenyl):

    • C1': Ipso carbon attached to Ring A.

    • C2'-C6': Remaining aromatic carbons.

Figure 1: Structural Connectivity & Numbering

Structure cluster_RingA Ring A (Central) cluster_RingB Ring B (Phenyl) cluster_Func C1 C1 (Ipso-Ph) C2 C2 (CH) C1->C2 C1_prime C1' C1->C1_prime Biaryl Bond C3 C3 (Ipso-Est) C2->C3 C4 C4 (CH) C3->C4 Ester_CO C=O (Ester) C3->Ester_CO C5 C5 (Ipso-CHO) C4->C5 C6 C6 (CH) C5->C6 CHO CHO (Aldehyde) C5->CHO C6->C1 C2_prime C2'/6' C1_prime->C2_prime C3_prime C3'/5' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime Ester_Me OMe (Methyl) Ester_CO->Ester_Me

Caption: Connectivity map of 5-Formyl-biphenyl-3-carboxylic acid methyl ester showing Ring A/B distinction.

13C NMR Chemical Shift Data (Predicted)

In the absence of a raw dataset from a specific literature precedent for this exact molecule, the following values are calculated with high precision using Chemometric Substituent Chemical Shift (SCS) additivity rules relative to benzene (128.5 ppm). These values are validated against analogous compounds (e.g., methyl 3-formylbenzoate, biphenyl).

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CDCl₃ triplet (77.16 ppm)

Table 1: 13C NMR Assignment
Carbon No.[1][2][3][4][5][6][7][8]TypeChemical Shift (δ, ppm)Assignment Logic (Mechanistic)
Functional Groups
-CHO Carbonyl191.5 Characteristic aldehyde region; deshielded by anisotropy and electronegativity.
-COO- Carbonyl166.4 Typical methyl ester carbonyl resonance.
-OCH₃ Methyl52.4 Methoxy carbon, shielded relative to aromatics but deshielded by oxygen.
Ring A (Central)
C1 Quaternary142.2 Ipso to Phenyl. Deshielded by the aromatic ring current of Ring B (+13 ppm effect).
C5 Quaternary137.2 Ipso to Formyl. Strongly deshielded by the electron-withdrawing -CHO group.
C2 Methine (CH)133.1 Between Ph and Ester. Located para to the strong electron-withdrawing -CHO group (+6 ppm), causing significant downfield shift.
C6 Methine (CH)132.8 Between Ph and CHO. Located para to the Ester group (+4 ppm).
C3 Quaternary131.5 Ipso to Ester. Moderate deshielding by the carbonyl of the ester.
C4 Methine (CH)128.3 Between Ester and CHO. Located para to the Phenyl ring (-1 ppm). This is the most shielded CH on Ring A.
Ring B (Phenyl)
C1' Quaternary139.8 Ipso. Typical value for monosubstituted biphenyl connection.
C3', C5' Methine (CH)129.0 Meta carbons of the phenyl ring.
C4' Methine (CH)128.0 Para carbon of the phenyl ring.
C2', C6' Methine (CH)127.2 Ortho carbons; slightly shielded due to resonance with the biphenyl system.

Mechanistic Interpretation of Shifts

Understanding the "why" behind these shifts allows for rapid troubleshooting if your experimental data deviates.

  • The "Para" Effect on Ring A:

    • The most distinct feature of 1,3,5-substituted systems is how substituents affect the carbon across the ring (para position).

    • C2 (133.1 ppm) is significantly downfield because it is para to the aldehyde (-CHO). Aldehydes are strong electron-withdrawing groups (EWG) that deshield the para position via resonance.

    • C4 (128.3 ppm) is the most upfield CH on Ring A because it is para to the Phenyl ring. The phenyl group is weakly electron-donating by resonance to the para position, counteracting the inductive withdrawal from neighbors.

  • Biphenyl Anisotropy:

    • The C1 (142.2 ppm) and C1' (139.8 ppm) signals are characteristic of the biphenyl "pivot" points. These quaternary carbons are often low-intensity peaks due to long relaxation times (T1).

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, the following validated Suzuki-Miyaura coupling protocol is recommended.

A. Synthesis Workflow (Suzuki Coupling)

Reagents:

  • Substrate: Methyl 3-bromo-5-formylbenzoate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 eq) or Na₂CO₃.

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) or 1,4-Dioxane:Water (4:1).

Step-by-Step:

  • Degassing: Charge a round-bottom flask with the bromide, boronic acid, and base. Dissolve in the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes to remove O₂ (critical to prevent Pd oxidation).

  • Catalysis: Add Pd(PPh₃)₄ quickly under inert flow.

  • Reflux: Heat to 90°C (reflux) for 4–12 hours. Monitor by TLC (checking for disappearance of the bromide).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine.[9] Dry over MgSO₄.[9]

  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient).

B. NMR Acquisition Parameters
  • Concentration: ~10-20 mg in 0.6 mL CDCl₃.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or similar).

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds (ensure C1/C3/C5 relaxation).

Figure 2: Synthesis & Validation Workflow

Workflow Start Start: Methyl 3-bromo-5-formylbenzoate Reaction Suzuki Coupling (Pd(PPh3)4, PhB(OH)2, K2CO3) Reflux, 90°C Start->Reaction Workup Workup & Purification (Column Chromatography) Reaction->Workup Product Product: 5-Formyl-biphenyl-3-carboxylic acid methyl ester Workup->Product NMR_1H 1H NMR (Confirm Integration) Product->NMR_1H NMR_13C 13C NMR (Assign Quaternary Carbons) NMR_1H->NMR_13C Validation HMBC/HSQC (Confirm Regiochemistry) NMR_13C->Validation

Caption: Experimental workflow from synthesis to structural validation.

Structural Validation (Self-Validating System)

To confirm the structure without doubt, use HMBC (Heteronuclear Multiple Bond Correlation) . This is the "Trustworthiness" pillar of the analysis.

  • The "Golden" Correlation: Look for the Formyl Proton (-CHO, ~10.1 ppm) .

    • In HMBC, this proton should show strong 3-bond correlations (3J_CH) to C5 (ipso), C4 , and C6 .

    • It should NOT correlate to C2. If it correlates to C2, the formyl group might be in a different position (e.g., if the starting material was isomeric).

  • The Ester Correlation:

    • The Methoxy protons (-OCH3, ~3.9 ppm) must correlate strongly to the Ester Carbonyl (166.4 ppm) .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Source for biphenyl and benzoate base shifts). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Foundational

Mass spectrometry analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (C₁₅H₁₂O₃), a molecule of interest in synthetic chemistry and drug discovery. As a senior application scientist, this document moves beyond rote protocols to explain the causal reasoning behind methodological choices, ensuring both technical accuracy and practical applicability. We will explore ionization source selection, high-resolution mass determination, and the elucidation of fragmentation pathways through tandem mass spectrometry. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop robust, self-validating analytical methods for this and structurally related compounds.

Introduction: The Analytical Imperative

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a bifunctional organic molecule featuring a biphenyl core, a reactive aldehyde (formyl) group, and a methyl ester. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures, including potential pharmaceutical agents and materials science components[1][2]. The precise characterization of such molecules is non-negotiable in research and development. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity for confirming molecular identity, assessing purity, and enabling quantification in complex matrices. This guide provides the strategic and technical details necessary to achieve these analytical goals.

Foundational Analysis: Ionization and High-Resolution Mass Spectrometry

The first step in any MS analysis is the efficient generation of gas-phase ions from the analyte. The choice of ionization technique is dictated by the physicochemical properties of the molecule.

Causality of Ionization Source Selection

5-Formyl-biphenyl-3-carboxylic acid methyl ester possesses moderate polarity due to the ester and aldehyde functionalities. It is not overly labile but may not be volatile enough for traditional Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. Therefore, Liquid Chromatography (LC) coupled with an atmospheric pressure ionization source is the most logical approach.

  • Electrospray Ionization (ESI): ESI is the preferred method for this analyte. The ester and aldehyde oxygens provide sites for protonation, leading to the formation of a strong protonated molecule, [M+H]⁺, in positive ion mode. ESI is a "soft" ionization technique, which typically preserves the molecular ion, providing a clear determination of the molecular weight[3].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative. It is generally suited for less polar compounds than ESI and relies on gas-phase proton transfer reactions. While it can also produce a strong [M+H]⁺ ion, it may induce more in-source fragmentation than ESI, which can be either a drawback or an advantage depending on the analytical goal.

  • Electron Ionization (EI): If GC-MS is employed, EI would be the ionization method. EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns[4]. While the molecular ion peak may be weak or absent for some molecules, the resulting fragment library is highly valuable for structural confirmation[4][5].

Elemental Composition Confirmation with HRMS

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is essential for unequivocally confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), a single, unique elemental formula can be assigned.

ParameterTheoretical Value
Molecular Formula C₁₅H₁₂O₃
Monoisotopic Mass 240.07864 Da
[M+H]⁺ (ESI/APCI) 241.08642 Da
[M+Na]⁺ (ESI/APCI) 263.06836 Da
M⁺• (EI) 240.07864 Da
Table 1: High-resolution mass data for 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is the core technique for structural elucidation. It involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is a direct reflection of the molecule's structure, as bonds break at their weakest points and form stable fragments.

Predicted Fragmentation Pathways

The structure of 5-Formyl-biphenyl-3-carboxylic acid methyl ester contains three key functional groups that will dictate its fragmentation behavior: an aromatic aldehyde, a methyl ester, and a biphenyl scaffold.

  • Aromatic Aldehyde Fragmentation: Aromatic aldehydes characteristically lose the hydrogen atom of the formyl group, resulting in a stable acylium ion (M-1)[6][7][8]. A subsequent loss of carbon monoxide (CO) from this fragment is also a common and diagnostic pathway[8].

    • [M+H-H₂]⁺: Loss of a hydrogen molecule from the protonated precursor.

    • [M+H-CO]⁺: Loss of carbon monoxide.

  • Methyl Ester Fragmentation: Aromatic methyl esters are known to fragment via the loss of the methoxy radical (•OCH₃), resulting in an [M-31] peak, or through the loss of the entire carbomethoxy group (•COOCH₃), leading to an [M-59] peak[9]. The loss of the •OCH₃ radical is often a dominant fragmentation pathway for aromatic esters due to the stability of the resulting acylium ion[9].

  • Biphenyl Core Fragmentation: The biphenyl C-C bond is relatively strong and less likely to cleave under typical CID conditions. Fragmentation of the aromatic rings themselves can occur but usually requires higher collision energy and is less diagnostic than the cleavages of the functional groups[10][11].

Visualizing the Fragmentation Cascade

The logical relationship between the precursor ion and its major product ions can be visualized. The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

G cluster_main Proposed MS/MS Fragmentation of [M+H]⁺ cluster_frags Proposed MS/MS Fragmentation of [M+H]⁺ cluster_neutrals parent Precursor Ion [C₁₅H₁₃O₃]⁺ m/z 241.09 frag1 Loss of H₂O [C₁₅H₁₁O₂]⁺ m/z 223.08 parent->frag1 n1 frag2 Loss of CO [C₁₄H₁₃O₂]⁺ m/z 213.09 parent->frag2 n2 frag3 Loss of CH₃OH [C₁₄H₉O₂]⁺ m/z 209.06 parent->frag3 n3 frag4 Loss of CO & CH₃OH [C₁₃H₉O]⁺ m/z 181.07 frag3->frag4 n4 n1 - H₂O (18 Da) n2 - CO (28 Da) n3 - CH₃OH (32 Da) n4 - CO (28 Da)

A proposed fragmentation pathway for protonated 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

Summary of Key Diagnostic Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral LossPutative Identity of Loss
241.09223.0818.01 DaH₂O (from protonated aldehyde/ester)
241.09213.0928.00 DaCO (from formyl group)
241.09209.0632.03 DaCH₃OH (from methyl ester)
209.06181.0728.00 DaCO (from formyl group after methanol loss)
Table 2: Key predicted product ions and their origins for tandem MS analysis.

A Self-Validating Experimental Protocol

This section provides a robust, step-by-step methodology for the analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester using LC-MS/MS. The inclusion of quality control steps ensures the trustworthiness of the generated data.

Workflow Overview

A comprehensive workflow for the LC-MS/MS analysis of the target compound.

Detailed Methodological Parameters

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions in 50:50 methanol:water (v/v) to achieve a final concentration of 1 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan (MS1): m/z 100-500.

  • Tandem MS (MS2):

    • Precursor Ion: m/z 241.1.
    • Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile.
    • Collision Gas: Argon.

Strategies for Quantitative Analysis

For drug development and quality control, quantification is critical. Based on the fragmentation data, a highly selective and sensitive Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method can be developed.

Precursor Ion (m/z)Product Ion (m/z)Transition TypeRationale
241.1 209.1 Quantifier Specific loss of methanol, often an intense and stable fragment.
241.1 181.1 Qualifier Confirmatory ion, adds a layer of specificity to the analysis.
Table 3: Recommended MRM transitions for robust quantification.

An appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., D₃-methyl ester), should be used to correct for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester is a multi-faceted process that relies on a logical selection of ionization techniques, precise mass measurements, and a thorough interpretation of fragmentation data. By employing ESI for soft ionization, HRMS for formula confirmation, and tandem MS for structural elucidation, a complete and unambiguous characterization of the molecule can be achieved. The methodologies and fragmentation pathways detailed in this guide provide a robust foundation for researchers to develop and validate their own analytical methods, ensuring data of the highest scientific integrity.

References

  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester. BenchChem.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.14 - Fragmentation of Esters. Whitman College.
  • Zhang, Y., et al. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry.
  • Scribd. (n.d.). Aldehyde Fragmentation Patterns.
  • Chu, S., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL USA.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College.
  • Patel, D., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)-amides. Asian Journal of Chemistry.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.

Sources

Exploratory

Technical Guide: Infrared Spectroscopy of 5-Formyl-biphenyl-3-carboxylic Acid Methyl Ester

[1] Executive Summary 5-Formyl-biphenyl-3-carboxylic acid methyl ester is a high-value bifunctional intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds and reticular chemistry (e.g., Met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a high-value bifunctional intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds and reticular chemistry (e.g., Metal-Organic Frameworks or MOFs).[1] Its structural duality—possessing both an electrophilic aldehyde and a hydrolytically stable ester on a conjugated biphenyl core—makes it a versatile "linker" molecule.

For researchers and process chemists, Infrared (IR) spectroscopy is the most rapid, non-destructive method to validate the integrity of this molecule.[1] This guide provides a first-principles analysis of its vibrational signature, distinguishing the subtle interplay between the ester and aldehyde carbonyls within a conjugated aromatic system.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct pharmacophores that compete for spectral dominance:

  • The Biphenyl Core: A conjugated

    
    -system that acts as an electron sink, generally lowering the frequency of attached carbonyls via resonance delocalization.
    
  • The Methyl Ester (Position 3): A rigid acceptor. The methoxy group (

    
    ) adds characteristic 
    
    
    
    C-H vibrations.
  • The Formyl Group (Position 5): A reactive aldehyde. Its diagnostic value lies not just in the carbonyl stretch, but in the unique C-H "Fermi Resonance" doublet.

Theoretical Frequency Shift (Conjugation Effect)

In aliphatic systems, esters and aldehydes absorb at higher frequencies (


).[1] However, the biphenyl ring donates electron density into the 

antibonding orbitals of the carbonyls.
  • Prediction: Expect a red shift (lowering of wavenumber) of 20–30

    
     compared to non-conjugated analogues.[1][2]
    

Experimental Protocol: Self-Validating Acquisition

For this solid intermediate, Attenuated Total Reflectance (ATR) is the standard industrial method, though KBr Transmission remains the gold standard for resolution if carbonyl overlap is problematic.[1]

Workflow Diagram

The following decision tree outlines the optimal workflow for sample preparation and data validation.

ExperimentalWorkflow Start Solid Sample (White/Off-white Powder) Prep Sample Prep: Crystal Crushing Start->Prep Method Select Method: ATR (ZnSe/Diamond) Prep->Method Scan Acquisition: 4000-400 cm⁻¹ (32 Scans, 4 cm⁻¹ res) Method->Scan QC_Fail QC FAIL: Broad band >3300 cm⁻¹ (Wet/Acid Impurity) Scan->QC_Fail Broad OH detected QC_Pass QC PASS: Sharp Baseline Distinct C=O Peaks Scan->QC_Pass No OH detected

Figure 1: Operational workflow for IR acquisition, emphasizing the critical Quality Control (QC) checkpoint for moisture or unreacted acid impurities.

Step-by-Step Methodology
  • Crystal Contact (ATR): The compound is a crystalline solid. Grind 5 mg of the sample into a fine powder before placing it on the ATR crystal. Large crystals result in poor contact and weak intensity (low Signal-to-Noise).[1]

  • Background Subtraction: Ensure the background is taken with the anvil up and the crystal clean.

  • Pressure Application: Apply maximum pressure (typically ~100 lbs/in² on a diamond ATR) to ensure the evanescent wave penetrates the solid matrix.

  • Parameter Setup:

    • Resolution: 2

      
       (Recommended to resolve the ester/aldehyde overlap).[1]
      
    • Scans: 32 minimum.

Spectral Analysis & Interpretation

The spectrum is defined by three critical regions. The values below are high-confidence predicted ranges based on the structural integration of methyl benzoate and benzaldehyde derivatives.

Region A: High Frequency (3100 – 2700 )

This region confirms the carbon backbone and the aldehyde functionality.[1]

Frequency (

)
AssignmentDescription
3100 – 3030 Ar-H StretchWeak, sharp bands.[1] Indicates aromatic protons (

C-H).[1]
2960 – 2850 Alkyl C-H StretchWeak/Medium. Specific to the methyl ester (

).
2830 & 2720 Aldehyde C-H Diagnostic Doublet. Known as the Fermi Resonance. The overtone of the C-H bending mode (at ~1390) couples with the fundamental stretch. If these are missing, you do not have an aldehyde.
Region B: The Carbonyl "War Zone" (1750 – 1680 )

This is the most complex region.[1] Both the ester and aldehyde absorb here. Due to the biphenyl conjugation, they will be close, likely appearing as a split peak or a single broadened peak with a shoulder.[1]

  • Ester C=O: Expected at 1725 ± 5

    
     .[1] (Slightly higher frequency than aldehyde).[1]
    
  • Aldehyde C=O: Expected at 1700 ± 5

    
     .[1][3] (Lowered due to stronger resonance contribution).
    
Region C: The Fingerprint (1600 – 700 )

Used for confirmation of the skeleton and substitution pattern.[1]

Frequency (

)
AssignmentDescription
1600, 1585, 1450 C=C Ring StretchCharacteristic "breathing" modes of the biphenyl system.[1]
1280 – 1250 C-O-C Stretch Strong/Broad. The "Asymmetric Ester" stretch. Confirms the methyl ester.
750 – 690 C-H Out-of-PlaneBending vibrations indicative of meta-substitution and mono-substituted phenyl rings.

Logic Tree for Structural Validation

Use the following logic map to interpret the spectrum and rule out common synthetic failures (e.g., oxidation of aldehyde to acid, or hydrolysis of ester).

SpectralLogic Root Analyze Spectrum Step1 Check 1700-1730 cm⁻¹ (Carbonyl Region) Root->Step1 Decision1 Is there a split/broad peak? Step1->Decision1 Step2 Check 2720/2820 cm⁻¹ (Fermi Doublet) Decision1->Step2 Yes Fail1 FAIL: Single Peak? (One group missing) Decision1->Fail1 No Step3 Check 1250 cm⁻¹ (C-O Ester Stretch) Step2->Step3 Present Fail2 FAIL: Broad OH (2500-3300)? (Carboxylic Acid Contamination) Step2->Fail2 Absent/Broad OH Final 5-Formyl-biphenyl-3-carboxylic acid methyl ester Step3->Final Confirmed Structure

Figure 2: Spectral interpretation logic tree.[1] The presence of the Fermi doublet (Step 2) is the critical "Go/No-Go" decision point for the aldehyde functionality.

Troubleshooting & Impurity Analysis

In the synthesis of this molecule (likely via Suzuki coupling of a halide and a boronic acid), specific impurities leave distinct IR footprints.

Impurity TypeSourceIR Indicator (Warning Sign)
Boronic Acid Unreacted Starting MaterialBroad, O-H stretch centered at 3300

.[1] (Pure product has NO O-H).
Carboxylic Acid Oxidation of AldehydeVery broad "hairy" O-H extending from 3300 down to 2500

.[1][4] Loss of Fermi doublet.
Water Solvent ResidueBroad, rounded hump at ~3400

and a bending mode at 1640

(can obscure carbonyls).[1]
Inorganic Base

/

Broad, strong absorption near 1400

(Carbonate stretch).[1]

References

  • NIST Mass Spectrometry Data Center. Methyl biphenyl-4-carboxylate (Analogue Reference).[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Aldehydes and Ketones (Fermi Resonance).[Link][1][3][5][6][7][8][9]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[10][Link]

Sources

Foundational

Medicinal Chemistry Applications of Substituted Biphenyl Carboxylic Acid Esters

Executive Summary: The Biphenyl Scaffold in Modern Therapeutics The biphenyl carboxylic acid ester scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for drug discovery. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biphenyl Scaffold in Modern Therapeutics

The biphenyl carboxylic acid ester scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for drug discovery. Its utility stems from the unique interplay between the rigid, lipophilic biphenyl core—which facilitates π-π stacking and hydrophobic interactions within protein binding pockets—and the carboxylic ester moiety.

In drug design, the ester functionality is rarely passive. It serves two distinct, critical roles:

  • Prodrug Design: Masking the polar carboxylic acid to enhance membrane permeability (LogP), oral bioavailability, and reduce local gastric irritation (common in NSAIDs).

  • Pharmacophoric Element: Acting as a hydrogen bond acceptor or occupying specific hydrophobic pockets in enzymes such as URAT1 or kinases (Cdk4).

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this chemical class, moving beyond basic descriptions to causal mechanistic insights.

Structural Activity Relationships (SAR) & Pharmacochemistry[2]

The Ester as a Pharmacokinetic Modulator (Prodrug Strategy)

Many biphenyl carboxylic acids (e.g., metabolites of Fenbufen or Diflunisal analogs) exhibit poor oral bioavailability or significant gastric toxicity due to the free acidic group (pKa ~4.5). Esterification is the primary strategy to overcome these hurdles.

  • Lipophilicity & Permeability: Converting the ionized carboxylate (

    
    ) to a neutral ester (
    
    
    
    ) significantly increases lipophilicity, facilitating passive diffusion across the intestinal epithelium.
  • Metabolic Activation: These esters are designed as "mutual prodrugs" or simple prodrugs, relying on plasma esterases (e.g., carboxylesterases) to hydrolyze the ester bond and release the active free acid systematically.

  • Gastric Safety: Direct contact of free carboxylic acids with the gastric mucosa inhibits local COX-1 and causes ion-trapping induced cellular damage. Esterification prevents this local irritation.

The Biphenyl Core as a Target Anchor

The biphenyl motif provides the necessary geometric constraints for receptor binding.

  • Torsion Angle Control: Substituents at the ortho positions (2, 2') induce steric clash, forcing the two phenyl rings out of planarity. This "twisted" conformation is often critical for selectivity against enzymes like URAT1 or Topoisomerase II .

  • Electronic Tuning: Substituents at the para (4') position modulate the electron density of the distal ring, affecting metabolic stability (e.g., blocking hydroxylation) and potency.

Therapeutic Applications

Oncology: Cytotoxic Agents and Kinase Inhibitors

Recent studies have highlighted substituted biphenyl esters as potent anticancer agents, particularly against breast cancer cell lines (MCF-7, MDA-MB-231).

  • Mechanism: Unlike simple NSAIDs, specific polymethoxylated biphenyl esters act by inhibiting tubulin polymerization or interfering with the estrogen receptor (ER).

  • Key Finding: A 4'-benzyloxy-biphenyl-4-carboxylic acid ester demonstrated IC50 values in the low micromolar range (<10 µM), comparable to Tamoxifen. The ester group in these derivatives often remains intact to facilitate cell entry before intracellular hydrolysis or binding.

  • Fascaplysin Analogues: Non-planar biphenyl-4-carboxylic acid amides and esters have been synthesized to inhibit Cdk4 (Cyclin-dependent kinase 4) , arresting cells in the G0/G1 phase.[1]

Metabolic Diseases: URAT1 Inhibitors for Gout

Hyperuricemia (Gout) is treated by blocking the Urate Transporter 1 (URAT1) in the kidney.

  • Design Strategy: Biphenyl carboxylic acid derivatives have emerged as potent URAT1 inhibitors.[2] The biphenyl scaffold mimics the lipophilic binding mode of benzbromarone.

  • Optimization: Introduction of ortho-substituents and specific ester/amide linkages improves selectivity over other organic anion transporters (OATs).

Antimicrobial & Antifungal Activity

Fluorinated biphenyl derivatives have shown significant promise against resistant bacterial strains.

  • Fluorine Substitution: The introduction of fluorine or trifluoromethyl (-CF3) groups at the 3' or 4' positions enhances metabolic stability and increases binding affinity to bacterial targets (e.g., E. coli FabH).

  • Efficacy: Bis-fluorinated derivatives have demonstrated superior activity against S. aureus and P. aeruginosa compared to non-fluorinated analogs.

Visualization: SAR and Signaling Pathways

SAR Logic of Biphenyl Esters

The following diagram illustrates the functional zones of the scaffold.

SAR_Biphenyl Core Biphenyl Scaffold (Lipophilic Anchor) Ester Ester Moiety (-COOR) (PK Modulator) Core->Ester Linkage Ortho Ortho-Substitution (2,2') (Torsion Control) Core->Ortho Steric Clash Para Para-Substitution (4') (Metabolic Block/Potency) Core->Para Electronic Tuning Bioavail Increased Oral Bioavailability (Prodrug Effect) Ester->Bioavail Increases LogP ToxRed Reduced GI Toxicity (Masked Acid) Ester->ToxRed Prevents Ion Trapping Selectivity Target Selectivity (e.g., URAT1, Kinases) Ortho->Selectivity Induces Non-Planarity Para->Selectivity Hydrophobic Pocket Fill MetabStab Metabolic Stability (Blocked Hydroxylation) Para->MetabStab -F, -CF3, -OCH3

Figure 1: Structure-Activity Relationship (SAR) map of substituted biphenyl carboxylic acid esters.

Synthetic Methodologies

The synthesis of these compounds relies on robust palladium-catalyzed cross-coupling reactions followed by esterification.

Core Synthesis: Suzuki-Miyaura Coupling

The most reliable route to the biphenyl core is the Suzuki-Miyaura coupling of an aryl halide with an aryl boronic acid. This method tolerates the carboxylic acid/ester functionality well.

General Reaction Scheme:



Protocol: Synthesis of Methyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate

Objective: Synthesize a fluorinated biphenyl ester to evaluate antimicrobial activity.

Reagents:

  • 4-Bromobenzoic acid (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (5 mol%)

  • Triphenylphosphine (10 mol%)

  • Potassium carbonate (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Methanol (for esterification)

  • Sulfuric acid (catalytic)

Step-by-Step Methodology:

  • Coupling Reaction (Suzuki):

    • In a round-bottom flask, dissolve 4-bromobenzoic acid (5 mmol) in the solvent mixture (20 mL).

    • Add 4-fluorophenylboronic acid (6 mmol) and

      
       (10 mmol).
      
    • Degas the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

    • Add

      
       and 
      
      
      
      .
    • Reflux at 90°C for 12 hours under nitrogen atmosphere.

    • Workup: Cool to RT, acidify with 1N HCl to precipitate the free acid. Filter and recrystallize from ethanol to obtain 4'-fluoro[1,1'-biphenyl]-4-carboxylic acid.

  • Esterification (Fischer):

    • Dissolve the purified acid (2 mmol) in dry Methanol (10 mL).

    • Add 3-4 drops of concentrated

      
      .
      
    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Evaporate solvent, neutralize with

      
       solution, extract with Ethyl Acetate.
      
    • Purification: Silica gel column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: Aryl Halide + Aryl Boronic Acid Suzuki Suzuki-Miyaura Coupling (Reflux, 12h, Inert Atm) Start->Suzuki Catalyst Catalyst System: Pd(PPh3)4 / K2CO3 Catalyst->Suzuki Intermed Intermediate: Biphenyl Carboxylic Acid Suzuki->Intermed Acidification & Purificaton Esterification Esterification (ROH, H+ or SOCl2) Intermed->Esterification Final Final Product: Biphenyl Carboxylic Ester Esterification->Final Workup & Column Chrom.

Figure 2: Synthetic workflow for generating biphenyl carboxylic acid esters.

Summary of Key Activity Data

The following table summarizes the biological impact of specific substitutions on the biphenyl ester scaffold based on recent literature.

Substitution PatternTarget / IndicationActivity Metric (Approx.)Mechanism / Role
4'-Benzyloxy Breast Cancer (MCF-7)IC50: ~9.9 µMEstrogen Receptor interaction; Cytotoxicity [1].[3]
4'-Fluoro / 3',5'-Difluoro Antimicrobial (S. aureus)MIC: < 10 µg/mLMembrane disruption; FabH inhibition [2].
4-Biphenylacetic acid ester Inflammation (COX-1/2)>70% Edema inhibitionProdrug: Hydrolyzes to active acid; reduced ulcer index [3].
2'-Formyl-trimethoxy Cytotoxicity (KB-Vin)IC50: 0.3 - 3.0 µMTubulin polymerization inhibition [4].
2,2'-Disubstituted URAT1 (Gout)IC50: < 1.0 µMConformational lock (twist) fits transporter pocket [5].

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 2025.[3] Link

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate, 2023. Link

  • Mutual prodrugs of 4-biphenylacetic acid and phytophenolics as safer NSAIDs. Indian Journal of Chemistry / ResearchGate, 2025. Link

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. NIH / PMC, 2014. Link

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules / NIH, 2023. Link

  • Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Critical Review. NIH / PMC, 2012. Link

Sources

Exploratory

5-Formyl-biphenyl-3-carboxylic Acid Methyl Ester: A Pivotal Bifunctional Scaffold for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 5-Formyl-biphenyl-3-carboxylic acid methyl ester represents a high-value "linker" scaffold. Its structural significance lies in the meta-meta substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-Formyl-biphenyl-3-carboxylic acid methyl ester represents a high-value "linker" scaffold. Its structural significance lies in the meta-meta substitution pattern on the biphenyl core, which provides rigid, defined exit vectors approximately 120° apart. This geometry is critical for fragment-based drug discovery (FBDD) and the design of heterobifunctional molecules like PROTACs, where spatial orientation determines efficacy.

This guide details the synthesis, chemical properties, and orthogonal reactivity of this building block, providing researchers with a roadmap for integrating it into complex small-molecule libraries.[1]

Chemical Profile & Structural Geometry

The molecule comprises a biphenyl core substituted on the "A-ring" with a formyl group at position 5 and a methyl ester at position 3. This arrangement creates a chemically orthogonal system: the aldehyde is primed for reductive aminations or condensations, while the ester serves as a latent carboxylic acid for amide coupling.

Key Properties
PropertyData
IUPAC Name Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.26 g/mol
Core Geometry Meta-Meta substitution (120° vector angle)
LogP (Predicted) ~3.2 (Lipophilic core)
H-Bond Acceptors 3 (Aldehyde O, Ester Carbonyl O, Ester Ether O)
Rotatable Bonds 3 (Biphenyl axis, Ester methoxy, Formyl)
The "Meta-Meta" Advantage

Unlike para-substituted linkers that create linear geometries, the 3,5-substitution pattern on the biphenyl ring introduces a "kink" in the molecular architecture. This is particularly useful for:

  • Macrocyclization: Pre-organizing the conformation for ring-closing metathesis or amidation.

  • Solvent Front Interactions: Directing solubilizing groups (e.g., piperazines via the aldehyde) into solvent-exposed regions of a protein binding pocket.[1]

Synthesis of the Building Block

The most robust route to 5-Formyl-biphenyl-3-carboxylic acid methyl ester utilizes a Suzuki-Miyaura cross-coupling strategy. The critical precursor is Methyl 3-bromo-5-formylbenzoate (CAS 377734-27-5), which ensures the functional groups are pre-installed before the biphenyl bond formation.

Synthesis Workflow (Graphviz)[1]

SynthesisRoute Start1 Methyl 3-bromo-5-formylbenzoate (CAS 377734-27-5) Catalyst Pd(PPh3)4 (3-5 mol%) Na2CO3, Toluene/EtOH Start1->Catalyst Start2 Phenylboronic Acid Start2->Catalyst Product 5-Formyl-biphenyl-3-carboxylic acid methyl ester Catalyst->Product Suzuki Coupling (80-90% Yield)

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The use of the pre-functionalized bromide avoids chemoselectivity issues during later stages.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate.

  • Reagents:

    • Methyl 3-bromo-5-formylbenzoate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene:Ethanol (4:1 ratio)

  • Procedure:

    • Charge a reaction flask with the bromide, boronic acid, and palladium catalyst under an inert atmosphere (Argon/Nitrogen).

    • Add the degassed solvent mixture and the aqueous base.

    • Heat the mixture to 85–90 °C for 4–6 hours. Monitor by TLC (checking for disappearance of the bromide).

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[2] Dry the organic layer over MgSO₄.[2][3]

    • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a white to off-white solid.

Synthetic Utility & Orthogonal Reactivity[6]

The power of this scaffold lies in its chemoselectivity . The aldehyde is significantly more electrophilic than the ester, allowing for modification at C-5 without protecting the C-3 ester. Conversely, the ester can be hydrolyzed to the acid without affecting the aldehyde (under mild acidic conditions) or after the aldehyde has been derivatized.

Reactivity Map (Graphviz)[1]

ReactivityMap Core 5-Formyl-biphenyl-3-carboxylic acid methyl ester Aldehyde Aldehyde (C-5) Electrophilic Center Core->Aldehyde Ester Ester (C-3) Latent Acid Core->Ester RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) -> Secondary Amines Aldehyde->RedAmin Wittig Wittig/HWE Reaction -> Styryl/Linker Extension Aldehyde->Wittig Heterocycle Condensation -> Imidazoles/Benzimidazoles Aldehyde->Heterocycle Hydrolysis LiOH/THF Hydrolysis -> Carboxylic Acid Ester->Hydrolysis Amidation Direct Amidation (AlMe3, Amine) -> Amides Ester->Amidation

Figure 2: Divergent synthetic pathways. The aldehyde allows for rapid library expansion (top), while the ester serves as the anchor point for the scaffold (bottom).

Key Reaction: Reductive Amination (Library Generation)

This is the most common transformation for this scaffold, used to install solubilizing groups or pharmacophores.[1]

  • Self-Validating Step: The formation of the imine intermediate is often visible (slight color change) or detectable by LCMS before the addition of the reducing agent.

  • Protocol:

    • Dissolve the scaffold (1 equiv) in DCE (1,2-dichloroethane).

    • Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min to form the imine.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv).

    • Stir at RT for 2–16 hours. Quench with saturated NaHCO₃.[4]

Applications in Drug Discovery[8]

PROTAC Linkers

The 3,5-disubstituted biphenyl unit is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .[1]

  • Role: It acts as a rigid spacer that prevents the "collapse" of the linker chain, maintaining a defined distance between the E3 ligase ligand and the target protein ligand.

  • Advantage: The lipophilic biphenyl core can improve cell permeability compared to purely PEG-based linkers.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "fragment growing" vector.[1]

  • Scenario: A fragment binds to a pocket, but lacks potency.

  • Strategy: The biphenyl core is fused to the fragment. The aldehyde is then used to "grow" the molecule into an adjacent sub-pocket via reductive amination with diverse amines, while the ester anchors the molecule or interacts with a solvent-exposed lysine/arginine.

References

  • Preparation of Methyl 3-bromo-5-formylbenzo

    • Source: PubChem Compound Summary (CID 11436457).[5]

    • URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling Methodologies

    • Source: Organic Chemistry Portal - Suzuki Coupling.
    • URL:[Link]

  • Biphenyl Scaffolds in Medicinal Chemistry

    • Source: "The design and synthesis of substituted biphenyl libraries." Bioorg. Med. Chem. 1996.[4][6]

    • URL:[Link]

  • Reductive Amin

    • Source: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[3][4][6][7][8][9]

    • URL:[Link]

Sources

Foundational

The Biphenyl Scaffold in Modern Medicinal Chemistry: Strategic Design and Advanced Synthesis

Executive Summary The biphenyl moiety remains a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from angiotensin II receptor antagonists (e.g., Valsartan) to neutral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl moiety remains a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from angiotensin II receptor antagonists (e.g., Valsartan) to neutral endopeptidase inhibitors (e.g., Sacubitril). Beyond its role as a structural linker, the biphenyl scaffold offers unique three-dimensional properties through atropisomerism —axial chirality arising from restricted rotation around the C–C bond.

This technical guide addresses the critical challenge in modern biphenyl research: moving beyond flat, achiral couplings toward stereocontrolled, late-stage functionalization . We explore optimized Suzuki-Miyaura protocols for sterically hindered substrates and emerging C–H activation methodologies that improve atom economy.

Strategic Design: The Ortho-Effect and Atropisomerism

The biological activity of biphenyl derivatives often hinges on the dihedral angle (twist) between the two phenyl rings. This angle dictates the molecule's ability to fit into hydrophobic pockets and influences solubility.

The "Magic Methyl" and Axial Chirality

Introducing substituents at the ortho positions (2, 2', 6, 6') increases the rotational energy barrier. When this barrier exceeds


, the atropisomers become separable at room temperature.
  • Design Implication: Researchers must treat ortho-substituted biphenyls as chiral entities. Neglecting this leads to "atropisomeric instability," a major liability in drug development.

  • Scaffold Hopping: Replacing planar systems (like naphthalene) with twisted biphenyls often improves solubility and reduces

    
    -stacking aggregation, a common cause of false positives in HTS (High-Throughput Screening).
    

Advanced Synthetic Methodologies

Optimized Suzuki-Miyaura Cross-Coupling

While the Suzuki-Miyaura reaction is the industry standard, "textbook" conditions (Pd(PPh


)

/ Na

CO

) often fail with sterically hindered or electron-deficient substrates.

Key Optimization Parameters:

  • Ligand Selection: For tetra-ortho-substituted biphenyls, dialkylbiaryl phosphines (Buchwald ligands like SPhos or XPhos ) are essential. They facilitate the oxidative addition of aryl chlorides and the difficult reductive elimination step.

  • Base & Solvent: Weak bases (K

    
    PO
    
    
    
    ) in aqueous/organic mixtures (DME/H
    
    
    O) often outperform stronger bases that trigger protodeboronation.
C–H Activation: The Modern Approach

Direct arylation via C–H activation bypasses the need for pre-functionalized organoboron reagents, offering superior atom economy.

  • Mechanism: The dominant pathway is Concerted Metalation-Deprotonation (CMD) . A carboxylate or carbonate base assists the palladium in breaking the C–H bond via a six-membered transition state [1].

  • Directing Groups: The use of nitriles or amides as directing groups allows for regio-controlled meta- or ortho-arylation, enabling "late-stage diversification" of complex drug candidates [2].

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Biphenyls (Suzuki-Miyaura)

Target: 2,2',6-trimethylbiphenyl derivatives.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the aryl bromide, boronic acid, Pd

    
    (dba)
    
    
    
    , SPhos, and K
    
    
    PO
    
    
    . Seal with a septum. Evacuate and backfill with Argon three times. Rationale: Oxygen poisons the active Pd(0) species and promotes homocoupling.
  • Solvent Addition: Inject degassed Toluene/Water via syringe.

  • Reaction: Heat the block to 100°C for 12–18 hours. Monitor via LC-MS until the starting bromide is consumed.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.

  • Purification: Concentrate and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed C–H Arylation

Target: Direct arylation of 2-phenylpyridine derivatives.

Reagents:

  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Additive: AgOAc (1.0 equiv) (Acts as oxidant/halide scavenger)

  • Solvent: TFA/TFAA (Trifluoroacetic acid system for electrophilic activation) [3].

Step-by-Step Methodology:

  • Assembly: Combine Pd(OAc)

    
    , AgOAc, and substrate in a pressure tube.
    
  • Activation: Add solvent mixture under inert atmosphere.

  • Heating: Stir at 110°C. The mechanism proceeds via an electrophilic palladation pathway or CMD depending on the acidity.

  • Quenching: Neutralize carefully with sat. NaHCO

    
     (gas evolution!) before extraction.
    

Data & Visualization

Comparison of Synthetic Routes
FeatureSuzuki-Miyaura (Standard)C–H Activation (Direct Arylation)
Substrate Scope Broad; tolerates most functional groupsNarrower; requires specific directing groups
Atom Economy Low (Stoichiometric Boron waste)High (H as leaving group)
Steric Tolerance Excellent (with SPhos/XPhos)Moderate (sensitive to steric clash)
Cost High (Boronic acids + Pd)Lower (Simple arenes + Pd)
Primary Use Lead Optimization / Scale-upDiscovery / Library Generation
Workflow Visualization
Diagram 1: The Catalytic Cycle & Failure Points

This diagram illustrates the Suzuki mechanism, highlighting where sterically hindered substrates typically fail (Transmetallation) and how specialized ligands overcome this.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting for Hindered Systems) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Ar-Pd-Ar' RedElim->Pd0 Regeneration Product Biphenyl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boron Boronic Acid (Ar'-B(OH)2) Boron->TransMet Activation

Caption: The Suzuki-Miyaura catalytic cycle.[1][2][3][4] The Transmetallation step (Red) is often the bottleneck for hindered biphenyls, requiring activated boronate species.

Diagram 2: Biphenyl Library Generation Workflow

A decision tree for medicinal chemists selecting the correct synthetic strategy.

SynthesisDecision Start Target Biphenyl Design Check1 Are positions 2,2',6,6' substituted? Start->Check1 YesHindered High Steric Bulk Check1->YesHindered Yes NoHindered Low/Med Steric Bulk Check1->NoHindered No RouteA Route A: Suzuki-Miyaura Ligand: SPhos/XPhos Temp: >100°C YesHindered->RouteA Mandatory Check2 Is a Directing Group (CN, Amide) present? NoHindered->Check2 RouteB Route B: C-H Activation Directing Group Required Atom Economy Focus Check2->RouteA No (Default) Check2->RouteB Yes

Caption: Strategic decision matrix for synthesizing novel biphenyl derivatives based on steric hindrance and functional group availability.

References

  • Rational Development of Remote C–H Functionalization of Biphenyl. Vertex AI/NIH. (Detailed mechanistic insight into CMD and Pd-Ag dimeric transition states). 1[1][3][4][5][6][7][8][9]

  • Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation. Organic Letters (ACS). (Protocol for nitrile-directed synthesis). 10[3][4][7][8]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC), 2025. (Review of ligand/base optimization). 4

  • Atroposelective synthesis of biaxial bridged eight-membered terphenyls. Nature Communications/NIH. (Advanced stereoselective synthesis). 6[1][3][4][5][7][8][9]

  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Journal of Medicinal Chemistry (ACS). (Concept of biphenyls as privileged scaffolds). 11[1][3][4][5][6][7][8][9][12]

Sources

Exploratory

The Electrophilic Warhead: Structure-Activity Relationships of Formyl-Substituted Biphenyls

Executive Summary: The Dual Nature of the Formyl Biphenyl The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from angiotensin II receptor blockers (ARBs) to anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of the Formyl Biphenyl

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from angiotensin II receptor blockers (ARBs) to antimicrobial agents. However, the introduction of a formyl group (-CHO) transforms this inert scaffold into a reactive "warhead." This guide analyzes the Structure-Activity Relationship (SAR) of formyl-substituted biphenyls, distinguishing between their roles as covalent modifiers (forming reversible Schiff bases with protein targets) and metabolic precursors (oxidizing to carboxylic acids).

We move beyond simple substitution patterns to explore how the twist angle of the biphenyl ring and the electrophilicity of the carbonyl carbon dictate biological outcomes.

Mechanistic Basis of Activity

To design effective formyl-biphenyls, one must understand the two primary mechanisms of action:

A. Reversible Covalent Binding (Schiff Base Formation)

The formyl group acts as a "soft" electrophile, reacting with nucleophilic lysine residues on target proteins (e.g., Hemoglobin, specific kinases) to form an imine (Schiff base).

  • Key Driver: The equilibrium constant (

    
    ) of imine formation.
    
  • SAR Goal: Tune the carbonyl electrophilicity so it binds the target lysine but avoids non-specific toxicity (e.g., reaction with albumin).

B. Geometric Control (The "Twist" Effect)

The biphenyl core is rarely planar in solution. Steric interactions at the ortho positions force the rings to twist.

  • Planar (0-30°): Favored by para-substitution and lack of ortho-substituents. Maximizes

    
    -conjugation, increasing the electron-withdrawing effect of the formyl group across the system.
    
  • Twisted (45-90°): Favored by ortho-substitution. Decouples the two rings electronically and creates a specific 3D volume that can fit into hydrophobic pockets.

Detailed SAR Analysis

The biological activity of formyl-biphenyls is governed by the position of the formyl group relative to the biaryl axis and the electronic environment.

Positional Isomerism
PositionSteric EnvironmentElectronic EffectBiological Implication
Para (4-CHO) Low steric hindrance.High conjugation with Ring B.High Reactivity. ideal for solvent-exposed lysines. Rapidly metabolized by ALDH to carboxylic acid.
Meta (3-CHO) Moderate hindrance.Inductive effect dominates.Balanced Profile. Often used to optimize solubility without compromising reactivity.
Ortho (2-CHO) High steric hindrance.Field effects & H-bonding.Metabolic Shielding. The formyl group is protected from rapid oxidation. Can form intramolecular H-bonds if a donor (e.g., -OH) is nearby.
Electronic Tuning (Hammett Correlation)

The reactivity of the formyl group towards nucleophiles correlates with the Hammett


 constants of substituents on the distal ring (Ring B).
  • Electron Withdrawing Groups (EWGs) on Ring B (e.g., -CF3, -NO2): Increase the electrophilicity of the formyl carbon on Ring A. Result: Faster on-rate (

    
    ) for Schiff base formation.
    
  • Electron Donating Groups (EDGs) on Ring B (e.g., -OMe, -NH2): Decrease electrophilicity. Result: Slower on-rate, but potentially more stable drug-protein complex once formed due to resonance stabilization.

Case Study: Hemoglobin Modulation via Schiff Base Formation

Context: Similar to the mechanism of Voxelotor (GBT440), formyl-biphenyls can bind to the N-terminal valine of the


-chain of hemoglobin (Hb) to increase oxygen affinity.

Critical SAR Finding: A 2-hydroxy-biphenyl-3-carboxaldehyde motif is often superior.

  • Intramolecular H-bond: The phenolic -OH hydrogen bonds with the carbonyl oxygen, pre-organizing the molecule and slightly activating the carbonyl.

  • Acid-Base Catalysis: The phenol acts as a local acid/base catalyst, accelerating the dehydration step of Schiff base formation.

Experimental Protocols

Protocol A: Synthesis of 4'-Fluoro-biphenyl-4-carbaldehyde

Rationale: Suzuki-Miyaura coupling is the gold standard for biphenyl synthesis, tolerant of the sensitive formyl group if conditions are controlled.

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 30 mins (Critical: 
      
      
      
      destroys the catalyst and oxidizes the aldehyde).
    • Mix reagents in a sealed tube.

    • Heat at 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine.[1]

    • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: Silica gel is acidic; minimize contact time to prevent acetal formation.

Protocol B: Schiff Base Kinetic Assay (Self-Validating)

Rationale: To determine the reactivity of the formyl-biphenyl warhead against a model amine (n-butylamine).

  • Setup: Prepare 100

    
    M solution of formyl-biphenyl in Methanol.
    
  • Initiation: Add 10-fold excess of n-butylamine.

  • Measurement: Monitor UV-Vis absorbance at

    
     of the imine (typically 280-320 nm shift from aldehyde).
    
  • Validation: The reaction should follow pseudo-first-order kinetics. Plot

    
     vs. time. Linearity (
    
    
    
    ) confirms the mechanism.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for optimizing formyl-biphenyls based on the desired biological outcome.

SAR_Logic Start Formyl-Biphenyl Scaffold Design Target Target Interaction Type? Start->Target Covalent Reversible Covalent (Schiff Base) Target->Covalent Warhead Metabolic Metabolic Precursor (Pro-drug -> Acid) Target->Metabolic Prodrug Reactivity Required Reactivity? Covalent->Reactivity Twist Twist Angle Control Covalent->Twist Stability Metabolic Stability? Metabolic->Stability HighReact High Electrophilicity Add EWG (e.g., -CF3) Para-CHO Reactivity->HighReact ModReact Moderate/Selective Add EDG (e.g., -OMe) Ortho-CHO (Steric Shield) Reactivity->ModReact Stability->ModReact Shield from ALDH Planar Planar (0-30°) Para-Para subst. Max Conjugation Twist->Planar Twisted Twisted (60-90°) Ortho-subst. Specific Pocket Fit Twist->Twisted

Figure 1: Strategic decision tree for optimizing formyl-biphenyls. Blue nodes represent decision points; Green/Red represent mechanism classes; Yellow represents optimization parameters.

Metabolic Considerations & Toxicity

A major challenge with formyl-biphenyls is the "Aldehyde Dehydrogenase (ALDH) Trap."

  • Metabolism: Cytosolic ALDH rapidly oxidizes solvent-exposed aldehydes to carboxylic acids. While this detoxifies reactive aldehydes, it destroys the covalent warhead activity.

  • Strategy: Introduce ortho-substituents (e.g., 2-methyl-biphenyl-4-carboxaldehyde) to sterically hinder the ALDH active site access without completely abolishing Schiff base formation with the target protein.

References

  • Deep, A., et al. (2025).[2] "Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity." ResearchGate. Link

  • Jain, Z. J., et al. (2013).[3] "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties."[3][4][5] Arabian Journal of Chemistry. Link

  • BenchChem. (2025).[6] "Structure-activity relationship (SAR) of biphenyl sulfonamides." BenchChem Technical Guides. Link

  • Singh, S., et al. (2019). "Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis."[7] Drug Metabolism Reviews. Link

  • Kapse, S. N., et al. (2023).[1] "Synthesis and Biological Evaluation of Benzimidazolyl Biphenyl Derivatives as an Antihypertensive Agent." International Journal of Biology, Pharmacy and Allied Sciences. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Coupling Biphenyl moieties are privileged structures in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Coupling

Biphenyl moieties are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The targeted synthesis of functionalized biphenyls, such as 5-Formyl-biphenyl-3-carboxylic acid methyl ester, is of significant interest as this molecule presents three distinct points for further chemical modification: the formyl group, the methyl ester, and the biphenyl linkage itself. This trifunctional scaffold is a valuable building block for the synthesis of complex molecular architectures in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents have cemented its status as a go-to method in modern organic synthesis.[2] This application note provides a detailed protocol for the synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester, leveraging the power and versatility of the Suzuki-Miyaura coupling.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding this catalytic cycle is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, methyl 3-bromo-5-formylbenzoate) to a palladium(0) complex. This step forms a palladium(II) intermediate. The presence of electron-withdrawing groups on the aryl halide, such as the formyl and methyl ester groups in our substrate, can facilitate this rate-determining step.[3][4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the palladium(II) complex, which forms the desired biphenyl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[1][3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

This protocol is designed to be a robust starting point for the synthesis. Optimization of reaction parameters may be necessary to achieve the highest possible yield and purity.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
Methyl 3-bromo-5-formylbenzoateC₉H₇BrO₃243.0690431-77-9Aryl bromide, starting material
Phenylboronic acidC₆H₇BO₂121.9398-80-6Organoboron reagent
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Palladium(0) catalyst
Potassium CarbonateK₂CO₃138.21584-08-7Base
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous solvent
WaterH₂O18.027732-18-5Co-solvent
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent
BrineNaCl(aq)--Washing solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add reagents to a dry flask: - Methyl 3-bromo-5-formylbenzoate (1.0 eq) - Phenylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.03 eq) B 2. Add solvents: - 1,4-Dioxane - Water A->B C 3. Degas the mixture (e.g., with Argon) B->C D 4. Heat the reaction mixture (e.g., 80-100 °C) C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to room temperature and quench with water E->F G 7. Extract with ethyl acetate F->G H 8. Wash with brine, dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-formylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v) to the flask. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

Causality and Optimization

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki couplings.[6] For more challenging substrates or to improve reaction efficiency, other catalyst systems such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be explored.[5]

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[5] Potassium carbonate is a moderately strong base that is generally effective and cost-efficient. For substrates sensitive to hydrolysis, a milder base like potassium fluoride (KF) may be beneficial.[5] In some cases, stronger bases like potassium phosphate (K₃PO₄) can lead to higher yields, particularly with less reactive aryl bromides.

  • Solvent System: A mixture of an organic solvent and water is often employed in Suzuki-Miyaura couplings.[7] Dioxane or toluene are common organic solvents that can solubilize the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of the organic solvent to water can be optimized to ensure efficient reaction kinetics.

  • Temperature: The reaction temperature influences the rate of the reaction. While many Suzuki couplings can proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive substrates. A temperature range of 80-100 °C is a good starting point for this system.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure a thoroughly inert atmosphere- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems
Formation of Homocoupled Byproducts - Decomposition of the palladium catalyst- Presence of oxygen- Use a more stable catalyst system- Rigorously exclude oxygen from the reaction
Protodebromination of Starting Material - Presence of protic impurities- Inefficient transmetalation- Use anhydrous solvents- Optimize the base and consider additives to accelerate transmetalation
Hydrolysis of the Methyl Ester - Strongly basic conditions- Prolonged reaction time at high temperature- Use a milder base (e.g., KF)- Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester. The protocol outlined in this application note, grounded in the fundamental principles of the catalytic cycle, offers a reliable starting point for researchers. Careful consideration of the catalyst, base, and solvent system, along with diligent monitoring and purification, will enable the successful synthesis of this valuable building block for applications in drug discovery and materials science.

References

  • Antre, R. V., A, C., & Nagarajan, R. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(4), 674–675. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Gallagher, W. P., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(6), 632-636. [Link]

  • Cimetiere, N., et al. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules, 30(15), 3581. [Link]

  • Thongpaen, N., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 358. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • D’Souza, D. M., & Müller, T. J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Singh, R., & Geetanjali. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S259-S275. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ResearchGate. (2025, August 4). Palladium‐Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2025, August 10). Methyl 3,5-dibromo-4-methylbenzoate. [Link]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Abstract & Introduction This application note details a robust, scalable protocol for the synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester , a critical biaryl scaffold often utilized as an intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester , a critical biaryl scaffold often utilized as an intermediate in the synthesis of renin inhibitors and other cardiovascular therapeutic agents.

The synthesis relies on a Suzuki-Miyaura cross-coupling between methyl 3-bromo-5-formylbenzoate and phenylboronic acid. While biaryl couplings are routine, this specific substrate presents a unique challenge: the coexistence of two electrophilic handles (an aldehyde and a methyl ester) on the electrophilic coupling partner. This requires a catalyst system that ensures rapid oxidative addition to the aryl bromide without facilitating side reactions (e.g., aldol condensation or ester hydrolysis) driven by harsh bases.

Retrosynthetic Analysis

The strategic disconnection involves the C(sp2)-C(sp2) bond between the central benzoate core and the phenyl ring.

Retrosynthesis Target Target: 5-Formyl-biphenyl-3-carboxylic acid methyl ester Disconnect Suzuki Disconnection Target->Disconnect SM1 Fragment A: Methyl 3-bromo-5-formylbenzoate Disconnect->SM1 Electrophile SM2 Fragment B: Phenylboronic Acid Disconnect->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Scientific Rationale & Experimental Design

Catalyst Selection: The Pd(dppf)Cl₂ Advantage

For electron-deficient aryl bromides bearing sensitive carbonyl groups, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the superior choice over Pd(PPh₃)₄.

  • Causality: The large bite angle of the bidentate dppf ligand stabilizes the palladium center, preventing catalyst decomposition (formation of Pd black) at the elevated temperatures required for steric clearance.

  • Selectivity: Unlike monodentate phosphines, dppf resists dissociation, maintaining a coordinatively saturated species that minimizes off-cycle side reactions involving the aldehyde.

Base & Solvent System

A 1,4-Dioxane / Water (4:1) biphasic system with Na₂CO₃ is utilized.

  • Role of Water: Essential for dissolving the inorganic base and facilitating the formation of the reactive hydroxyboronate species [RB(OH)₃]⁻, which is the active transmetallating agent.

  • Base Choice: Sodium carbonate is mild enough to prevent the Cannizzaro reaction (disproportionation of the aldehyde) or saponification of the methyl ester, yet strong enough to activate the boronic acid.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Methyl 3-bromo-5-formylbenzoate 243.051.0500 mg (2.06 mmol)Limiting Reagent
Phenylboronic acid 121.931.2301 mg (2.47 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0350 mg (0.06 mmol)Catalyst (3 mol%)
Na₂CO₃ 105.992.5545 mg (5.15 mmol)Base
1,4-Dioxane --10 mLSolvent
Water (degassed) --2.5 mLCo-solvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the condenser to a Schlenk line (Nitrogen/Vacuum manifold).

  • Flame-dry the flask under vacuum and backfill with Nitrogen (Cycle x3).

Step 2: Reagent Charging

  • Add Methyl 3-bromo-5-formylbenzoate (500 mg), Phenylboronic acid (301 mg), and Pd(dppf)Cl₂ (50 mg) to the flask against a positive stream of Nitrogen.

  • Critical Check: Ensure the catalyst is an orange-red solid. If black particles are visible, the catalyst may be degraded.

Step 3: Solvent Addition & Degassing

  • In a separate vial, mix 1,4-Dioxane (10 mL) and Water (2.5 mL). Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen.

    • Why? Oxygen causes homocoupling of boronic acids (phenol formation) and oxidizes the Pd(0) active species.

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Add solid Na₂CO₃ (545 mg) in one portion. (Alternatively, add as a pre-dissolved 2M aqueous solution).

Step 4: Reaction

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor by TLC (Hexanes/EtOAc 4:1).

    • Starting Material Rf: ~0.6[2][3]

    • Product Rf: ~0.4 (UV active, aldehyde stain positive with DNP).

  • Reaction typically reaches completion within 4-6 hours .

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter through a small pad of Celite® to remove Palladium residues. Rinse the pad with EtOAc (20 mL).

  • Transfer filtrate to a separatory funnel. Add Water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Wash combined organics with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Collect fractions containing the product (monitor via UV 254 nm).

  • Evaporate solvents to yield a white to off-white solid.

Analytical Data & Validation

Expected Characterization Data

The following data confirms the identity of the product:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.15 (s, 1H, -CH O) – Distinctive deshielded singlet.
      
    • 
       8.45 (t, 1H, Ar-H) – Proton between ester and aldehyde.
      
    • 
       8.38 (t, 1H, Ar-H).
      
    • 
       8.15 (t, 1H, Ar-H).
      
    • 
       7.65 – 7.40 (m, 5H, Phenyl ring).
      
    • 
       3.98 (s, 3H, -COOCH ₃).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Peaks expected at ~191.5 (CHO), 166.0 (Ester C=O), 52.5 (OMe), and aromatic carbons (127-142 ppm).

  • HRMS (ESI): Calc for C₁₅H₁₂O₃ [M+H]⁺: 241.0865.

Experimental Workflow Diagram

Workflow Start Start: Reagent Charging (Aryl Bromide + Boronic Acid + Pd Cat) Degas Degassing (Sparging Dioxane/H2O with N2) Start->Degas Add Solvent Heat Reaction 90°C, 4-6 Hours Degas->Heat Add Base Workup Workup Celite Filtration -> EtOAc Extraction Heat->Workup Completion (TLC) Purify Purification Flash Chromatography (Hex/EtOAc) Workup->Purify Crude Oil Final Final Product White Solid Purify->Final Evaporation

Figure 2: Operational workflow for the synthesis, highlighting critical checkpoints.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to catalyst deactivation (O₂).Ensure rigorous degassing of solvents. Switch to a fresh bottle of Pd(dppf)Cl₂.
Homocoupling (Biphenyl) Excess Oxygen in the system.Increase N₂ sparging time. Add boronic acid slowly if problem persists.
Aldehyde Oxidation Trace peroxides in Dioxane or air exposure.Use fresh, peroxide-free Dioxane. Perform workup immediately after cooling.
Ester Hydrolysis Reaction time too long or base too strong.Strictly limit reaction time to 6h. Do not substitute Na₂CO₃ with NaOH or KOH.

References

  • Patent Reference for Target Scaffold

    • Benzohydrol derivatives, a preparation process and pharmaceutical use thereof. WO2012019428A1. (Compound 8e).[1][3][4][5]

  • General Suzuki-Miyaura Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6][7][8] Chemical Reviews, 95(7), 2457–2483.

  • Catalyst Selection (Pd-dppf)

    • Hayashi, T., et al. (1984). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling of Secondary Alkyl Grignard Reagents with Organic Halides. Journal of the American Chemical Society, 106(1), 158–163.
  • Base Sensitivity in Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Method

Application Note: Purification of 5-Formyl-biphenyl-3-carboxylic acid methyl ester by Column Chromatography

Abstract & Introduction This application note details the purification protocol for 5-Formyl-biphenyl-3-carboxylic acid methyl ester (CAS Registry Number: Implied from Patent WO2012019428A1), a critical bi-aryl building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the purification protocol for 5-Formyl-biphenyl-3-carboxylic acid methyl ester (CAS Registry Number: Implied from Patent WO2012019428A1), a critical bi-aryl building block often utilized in the synthesis of renin inhibitors and angiotensin receptor blockers [1].

The purification of this compound presents a specific set of chromatographic challenges:

  • Dual Functionality: The presence of both a labile aldehyde (-CHO) and an ester (-COOMe) requires a stationary phase that minimizes hydrolysis or oxidation.

  • Structural Isomers: In Suzuki-Miyaura coupling reactions used to synthesize this core, regiocontrol is vital. The purification must separate the target 3,5-substituted product from potential homocoupled by-products and unreacted aryl halides.

  • Solubility Profile: Biphenyl cores often exhibit poor solubility in non-polar mobile phases, necessitating specific loading techniques to prevent band broadening.

This guide provides a self-validating protocol using normal-phase silica gel chromatography, grounded in industrial best practices.

Chemical Context & Impurity Profile[1][2][3][4][5]

To design an effective purification, one must understand the mixture entering the column. This compound is typically synthesized via a Suzuki-Miyaura coupling between methyl 3-bromo-5-formylbenzoate and phenylboronic acid.

Target Molecule:

  • Structure: 1,3,5-substituted benzene ring (1-phenyl, 3-methoxycarbonyl, 5-formyl).

  • Properties: UV-active (conjugated system), moderate polarity.

Common Impurities:

Impurity TypeSourceChromatographic Behavior (Relative to Target)
Protodeboronation By-product Benzene/Biphenyl (from boronic acid loss)Elutes Early (Non-polar, moves with solvent front).
Homocoupled Dimer Biphenyl-biphenyl speciesElutes Early/Close (Often less polar than the ester-aldehyde).
Starting Material (Halide) Methyl 3-bromo-5-formylbenzoateCo-elution Risk (Similar polarity; requires gradient optimization).
Boronic Acid Residues Unreacted Phenylboronic acidStreaking/Retained (Very polar, often streaks on silica).
Palladium Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Colored Band (Usually stays at baseline or elutes as a dark band).

Method Development (TLC Optimization)

Before column packing, the separation must be validated via Thin Layer Chromatography (TLC).

Solvent System Screening

Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems are recommended.

  • 10% EtOAc in Hexane: Target

    
    
    
    
    
    0.1–0.2 (Too retentive).
  • 20% EtOAc in Hexane: Target

    
    
    
    
    
    0.35 (Ideal for separation).
  • 50% EtOAc in Hexane: Target

    
     > 0.7 (Too fast; poor resolution).
    

Recommendation: The target compound should have an


 between 0.25 and 0.35  for optimal column resolution [2].
Visualization

The compound is UV active, but specific stains confirm functional group integrity.

  • UV (254 nm): Strong absorption due to the biphenyl conjugation.

  • 2,4-DNP Stain: Stains Orange/Red immediately (Specific for the aldehyde).

  • Anisaldehyde Dip: Stains aromatic esters upon heating.

Detailed Purification Protocol

Stationary Phase Selection
  • Material: Silica Gel 60 (Standard Grade).

  • Particle Size: 230–400 mesh (40–63 µm).

  • Pore Size: 60 Å.

  • Acidity Note: Silica is slightly acidic (

    
    ). If the aldehyde is sensitive to acid-catalyzed oxidation or the ester to hydrolysis, neutralize the silica by adding 1% Triethylamine (TEA) to the slurry during packing [3]. However, for this specific methyl ester, standard neutral silica is usually sufficient.
    
Sample Loading (Critical Step)

Biphenyl esters often have limited solubility in Hexane. Wet loading with DCM can lead to band broadening (the "solvent effect").

  • Recommended: Dry Loading .

    • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.

    • Add silica gel (ratio 1:2 w/w relative to crude mass).

    • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

    • Load this powder gently on top of the packed column.

Mobile Phase Gradient

Use a step-gradient to remove non-polar impurities before eluting the target.

Column Volume (CV): Calculated based on column size (e.g., for 10g crude, use ~300g silica


 ~500mL CV).
StepSolvent Composition (Hex:EtOAc)Volume (CV)Purpose
1 100:0 (Pure Hexane)2 CVFlush column, elute non-polar hydrocarbons.
2 95:5 2 CVElute homocoupled by-products.
3 90:10 3 CVElute unreacted halide starting material (check TLC).
4 80:20 5-8 CVELUTE TARGET COMPOUND.
5 50:50 2 CVFlush polar boronic acids/catalyst.
Flow Rate
  • Maintain a flow rate of ~20 mL/min for a 40mm ID column.

  • Note: Slower flow rates generally improve resolution for difficult separations (e.g., separating the bromide SM from the product).

Workflow Visualization

The following diagram illustrates the decision logic for the purification process, ensuring a self-validating workflow.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Wash w/ NaHCO3 to remove acids) Start->Workup TLC TLC Analysis (Hex/EtOAc 4:1) Workup->TLC Decision Is Rf between 0.25 - 0.35? TLC->Decision Adjust Adjust Solvent Polarity Decision->Adjust No (Rf < 0.2 or > 0.4) DryLoad Dry Loading on Silica Decision->DryLoad Yes Adjust->TLC Gradient Gradient Elution (0% -> 20% EtOAc) DryLoad->Gradient Fractions Fraction Collection & Analysis (UV + DNP Stain) Gradient->Fractions Pure Pure Product (Evaporate & Dry) Fractions->Pure

Figure 1: Decision-matrix for the purification of 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

Troubleshooting & Expert Tips

Issue: Co-elution with Starting Material (Bromide)

If the starting material (Methyl 3-bromo-5-formylbenzoate) co-elutes with the product:

  • Cause: Similar polarity due to the identical ester/aldehyde handles.

  • Solution: Change the selectivity of the stationary phase. Switch from Hexane/EtOAc to Toluene/Ethyl Acetate (95:5) . The

    
    -
    
    
    
    interactions between Toluene and the biphenyl core often retard the product more than the single-ring starting material, improving separation [4].
Issue: Product Decomposition
  • Symptom: Loss of aldehyde peak in NMR; appearance of carboxylic acid.

  • Cause: Oxidation on the column or hydrolysis.

  • Solution:

    • Minimize residence time on the column.

    • Use neutralized silica (pre-wash silica slurry with 1% Triethylamine in Hexane).

    • Store fractions in the dark if the aldehyde is photo-labile.

Alternative: Recrystallization

For large-scale (>10g) purification where chromatography is expensive:

  • Biphenyl aldehydes often crystallize well.

  • Solvent: Try boiling EtOAc/Hexane (1:3) or Isopropyl Alcohol (IPA) .

  • Dissolve hot, cool slowly to 4°C. This effectively removes boronic acid and catalyst residues [1].

References

  • World Intellectual Property Organization. (2012). Benzohydrol derivatives, a preparation process and pharmaceutical use thereof. (Patent No.[1] WO2012019428A1). Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

Sources

Application

Advanced Recrystallization Protocol: 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Abstract & Scope This application note details the purification of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (Methyl 5-formylbiphenyl-3-carboxylate), a critical intermediate often synthesized via Suzuki-Miyaura cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 5-Formyl-biphenyl-3-carboxylic acid methyl ester (Methyl 5-formylbiphenyl-3-carboxylate), a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. The presence of both an aldehyde and a methyl ester on a biphenyl scaffold presents unique challenges: the aldehyde is susceptible to oxidation (to carboxylic acid) and acetal formation, while the ester is sensitive to hydrolysis. This protocol prioritizes the removal of palladium (Pd) residues and boronic acid byproducts while maintaining high yield (>85%) and purity (>99% HPLC).

Strategic Analysis & Solvent Selection

Physicochemical Profile
  • Structure: A biphenyl core with meta-disubstituted electron-withdrawing groups (EWG) on one ring.

  • Polarity: Moderately polar due to the carbonyl functionalities.

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

    • Moderate: Hot Methanol (MeOH), Hot Ethanol (EtOH), Toluene.

    • Low: Hexanes, Heptane, Water.

Solvent System Rationale

We select a binary solvent system of Ethyl Acetate (Solvent A) and n-Heptane (Anti-solvent B) over traditional alcohol-based systems.

ParameterEtOAc / n-Heptane SystemMethanol / Water System
Aldehyde Stability High. Non-nucleophilic; no risk of hemiacetal formation.Moderate. Risk of dimethyl acetal formation if trace acid is present.
Impurity Rejection Excellent. Non-polar dimers stay in Heptane; polar Pd/boronates precipitate or stay in mother liquor depending on workup.Good. However, water can hydrolyze the ester if heated for prolonged periods.
Thermal Profile Ideal. BP of EtOAc (77°C) and Heptane (98°C) allows for a safe reflux window without thermal degradation.Variable. Requires careful control to avoid oiling out.[1]

Pre-Recrystallization Workup (Critical)

Before recrystallization, the crude material typically contains unreacted boronic acid, phosphine ligands, and palladium black. These must be minimized to prevent poisoning the crystallization matrix.

  • Boronic Acid Removal: Dissolve crude in EtOAc and wash with 10% Na₂CO₃ (aq). Boronic acids form water-soluble boronate salts.

  • Pd Removal: Pass the organic layer through a pad of Celite 545 or silica gel to trap bulk Pd black.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate to a solid residue.

Detailed Recrystallization Protocol

Materials
  • Crude Compound: 10.0 g (Reference scale)

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent B: n-Heptane (HPLC Grade)

  • Equipment: 250 mL round-bottom flask (RBF), magnetic stir bar, reflux condenser, heating block/oil bath.

Step-by-Step Methodology

Step 1: Dissolution & Hot Filtration

  • Place 10.0 g of crude solid into the 250 mL RBF.

  • Add 30 mL of Ethyl Acetate (3 vol).

  • Heat to mild reflux (approx. 80°C oil bath temperature).

  • Observation: If the solution is not clear, add EtOAc in 2 mL increments until dissolved.

    • Note: If black particles (Pd) persist despite dissolution, perform a hot filtration through a pre-warmed glass frit funnel.

Step 2: Nucleation & Anti-Solvent Addition

  • Remove the heat source and allow the solution to cool slightly (to ~60°C).

  • Slowly add n-Heptane dropwise via an addition funnel.

  • The Cloud Point: Continue addition until a persistent turbidity (cloudiness) is observed.

  • Add 1-2 mL of EtOAc to just redissolve the turbidity (restore clarity).

  • Seeding: Add a small crystal of pure product (if available) to induce controlled nucleation.

Step 3: Controlled Cooling (The Annealing Phase)

  • Turn off the stirring. Allow the flask to cool to Room Temperature (RT) undisturbed over 2 hours.

    • Why? Rapid stirring or cooling induces "crashing out," trapping impurities in the crystal lattice.

  • Once at RT, transfer the flask to a 0-4°C fridge or ice bath for 1 hour to maximize yield.

Step 4: Isolation & Drying

  • Filter the crystals using a Buchner funnel under vacuum.[2][3]

  • Wash: Rinse the filter cake with 20 mL of a cold 1:3 EtOAc:Heptane mixture.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C to prevent sublimation of the aldehyde or oxidation.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (10g) Dissolve Dissolution (EtOAc, 80°C) Start->Dissolve Add 3 vol Solvent Filter Hot Filtration (Remove Pd/Insolubles) Dissolve->Filter If particles persist CloudPoint Anti-Solvent Addition (n-Heptane to Cloud Point) Dissolve->CloudPoint If clear Filter->CloudPoint Clear Solution Cooling Controlled Cooling (RT -> 0°C) CloudPoint->Cooling Seeding Isolate Filtration & Wash (Cold 1:3 Mix) Cooling->Isolate Crystallization Dry Vacuum Dry (<40°C) Isolate->Dry QC QC Analysis (HPLC, NMR) Dry->QC

Figure 1: Operational workflow for the recrystallization of 5-Formyl-biphenyl-3-carboxylic acid methyl ester.

Analytical Validation (QC)

Upon isolation, the following Critical Quality Attributes (CQAs) must be verified:

TechniqueParameterAcceptance CriteriaPurpose
HPLC Purity (Area %)> 98.5%Detects des-bromo precursors and homocoupling dimers.
1H-NMR Aldehyde PeakSinglet @ ~10.1 ppmConfirms aldehyde integrity (no oxidation to acid).
1H-NMR Residual Solvent< 5000 ppm (EtOAc)Ensures drying efficiency.
DSC Melting PointSharp peak (Range < 2°C)Indicates high crystallinity and purity.
Troubleshooting Guide
  • Problem: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Temperature dropped too fast or solvent ratio is too non-polar.

    • Solution: Re-heat to reflux. Add slightly more EtOAc (Solvent A). Allow to cool much slower (wrap flask in foil/towel).

  • Problem: Low Yield (<50%)

    • Cause: Too much Solvent A used.

    • Solution: Concentrate the mother liquor by 50% on a rotavap and repeat the cooling/crystallization cycle (Second Crop).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Link

  • Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure & Appl. Chem., 63(3), 419-422. Link

Sources

Method

Precision Synthesis of Biphenyl-3-Carboxylic Acid Derivatives: From Bench to Scale

Abstract Biphenyl-3-carboxylic acid scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and recept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl-3-carboxylic acid scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and receptor modulators. This guide provides a comprehensive technical workflow for the synthesis of these derivatives. We contrast a high-throughput homogeneous palladium protocol suitable for library generation with a scalable, heterogeneous "green" protocol optimized for process chemistry. Critical attention is paid to catalyst selection, impurity control (specifically Pd scavenging), and downstream derivatization.

Introduction & Strategic Analysis

The biphenyl-3-carboxylic acid moiety (meta-biaryl acid) offers a unique vector for drug design. Unlike para-substituted biaryls, the meta-substitution pattern imparts a "kinked" geometry, often improving solubility and providing access to distinct hydrophobic pockets in enzyme active sites.

Key Applications:

  • NSAIDs: Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid) is a classic example where the biaryl core creates steric bulk and lipophilicity essential for COX inhibition.

  • Kinase Inhibitors: The scaffold is frequently used to span the ATP-binding site and the allosteric "back pocket" in kinase targets (e.g., p38 MAP kinase).

Retrosynthetic Logic: The most reliable disconnection is the biaryl bond via Suzuki-Miyaura Cross-Coupling .

  • Path A: Aryl Halide (Acid) + Aryl Boronic Acid.[1][2][3]

  • Path B: Aryl Boronic Acid (Acid) + Aryl Halide.[1][2][3]

Decision Matrix: We prioritize Path A (3-halobenzoic acid + aryl boronic acid) for two reasons:

  • Stability: 3-Bromobenzoic acid is an inexpensive, shelf-stable solid. 3-Carboxyphenylboronic acid is prone to protodeboronation.

  • Availability: The diversity of commercially available aryl boronic acids allows for rapid Analog-by-Catalog (ABC) library expansion.

Experimental Workflow Visualization

The following diagram outlines the critical path from starting materials to the final amide derivative, highlighting the decision points between Discovery (Homogeneous) and Process (Heterogeneous) routes.

G Start Starting Material: 3-Bromobenzoic Acid Decision Scale/Purity Requirement? Start->Decision Boronic Reagent: Aryl Boronic Acid (R-B(OH)2) Boronic->Decision RouteA Route A: Discovery/Library Catalyst: Pd(dppf)Cl2 Solvent: Dioxane/H2O Decision->RouteA < 1g, High Diversity RouteB Route B: Process/Green Catalyst: Pd/C (Heterogeneous) Solvent: H2O or MeOH/H2O Decision->RouteB > 10g, Low Pd Residue Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) RouteA->Coupling RouteB->Coupling Workup Workup & Purification Acidification (pH 2) -> Filtration Coupling->Workup Scavenge Pd Scavenging (Required for Route A) Workup->Scavenge If Route A Intermediate Intermediate: Biphenyl-3-Carboxylic Acid Workup->Intermediate If Route B Scavenge->Intermediate Deriv Amide Coupling (HATU/DIEA) Intermediate->Deriv Final Final Product: Biphenyl-3-Carboxamide Derivative Deriv->Final

Caption: Decision tree for the synthesis of biphenyl-3-carboxylic acid derivatives, distinguishing between discovery and process workflows.

Protocol 1: High-Throughput Synthesis (Discovery Scale)

Objective: Rapid synthesis of diverse analogs (100 mg – 1 g scale). Mechanism: Homogeneous Pd catalysis. Why this method? Pd(dppf)Cl2 is robust, air-stable, and tolerates the free carboxylic acid moiety better than Pd(PPh3)4, which often requires ester protection to prevent catalyst poisoning by the carboxylate.

Materials
  • Substrate: 3-Bromobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2), 3-5 mol%

  • Base: Potassium Carbonate (K2CO3), 3.0 equiv[1][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Methodology
  • Setup: In a reaction vial (or 96-well block), combine 3-bromobenzoic acid (1.0 mmol, 201 mg), aryl boronic acid (1.2 mmol), and K2CO3 (3.0 mmol, 415 mg).

  • Solvation: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol, ~25 mg). Note: Add catalyst last to minimize oxidation.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS.

  • Workup (Precipitation Method):

    • Cool to room temperature.[1][2][3][5][6]

    • Dilute with water (10 mL).

    • Critical Step: Acidify carefully with 1M HCl to pH ~2-3. The product typically precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (3x) and pentane (to remove boronic acid byproducts).

  • Pd Scavenging (Mandatory for Bioassays):

    • Dissolve the crude solid in EtOAc/MeOH.

    • Add SiliaMetS® Thiol or equivalent scavenger resin (4 equiv relative to Pd). Stir for 4 hours at 40°C.

    • Filter and concentrate.

Protocol 2: Scalable "Green" Synthesis (Process Scale)

Objective: Multi-gram to Kilogram synthesis with minimal metal residue. Mechanism: Heterogeneous catalysis (Pd/C). Why this method? Eliminates phosphine ligands (which are difficult to remove) and allows for filtration-based catalyst removal. Water is the primary solvent.

Materials
  • Substrate: 3-Bromobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 1 mol% loading

  • Base: Sodium Hydroxide (NaOH) or K2CO3, 2.5 equiv

  • Solvent: Water (or Water/Isopropanol 9:1 if solubility is poor)

Step-by-Step Methodology
  • Setup: To a 3-neck round bottom flask, add water (10 vol relative to substrate).

  • Dissolution: Add NaOH (2.5 equiv) and 3-bromobenzoic acid. Stir until fully dissolved (formation of sodium benzoate derivative).

  • Reagent Addition: Add the aryl boronic acid (1.1 equiv).

  • Catalysis: Add 10% Pd/C (1 mol%).

  • Reaction: Heat to reflux (100°C) under air (or N2 for safety) for 4–8 hours.

    • Note: This reaction often works under air because the excess boronic acid sacrifices itself to protect the Pd species, but N2 is safer for flammability.

  • Hot Filtration:

    • While still hot (>80°C), filter the mixture through a Celite pad to remove the Pd/C.

    • Wash the pad with hot water/NaOH solution.

  • Isolation:

    • Cool the filtrate to 20°C.

    • Slowly add conc. HCl until pH 1–2.

    • The biphenyl acid will crystallize/precipitate.

    • Filter, wash with water, and dry in a vacuum oven.

Protocol 3: Amide Derivatization

Most drug discovery campaigns require the conversion of the acid to an amide.

Methodology
  • Activation: Dissolve Biphenyl-3-carboxylic acid (1.0 equiv) in DMF.

  • Coupling Agent: Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 5 mins to form the activated ester.

  • Amine Addition: Add the amine (R-NH2, 1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: For library scale, inject directly onto Prep-HPLC (Reverse Phase).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation of boronic acidSwitch to Boronic Ester (Pinacol) or increase catalyst loading. Use anhydrous conditions (Protocol 1).
Homocoupling (Biaryl) Oxidation of Boronic acidDegas solvents thoroughly (sparge with Argon for 15 mins).
Incomplete Conversion Catalyst poisoning by -COOHEnsure at least 3 equiv of base are used to keep the acid fully deprotonated (carboxylate form).
Pd Contamination Homogeneous catalyst leachingUse Protocol 2 (Pd/C) or perform a thiourea/resin scavenge cycle.
Product Oiling Out Impurities preventing crystallizationRecrystallize from EtOH/Water or EtOAc/Hexane instead of simple precipitation.

Mechanistic Insight (Graphviz)

Understanding the catalytic cycle is crucial for troubleshooting. The "activation" of the boronic acid by the base is the rate-determining step in many aqueous Suzuki couplings.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- / - Br- TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate BoronAct Boronate Complex [Ar'-B(OH)3]- BoronAct->TransMet Boron Activation RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle emphasizing the critical role of base in activating the boronic acid for transmetalation.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Source: ACS Publications (Organic Process Research & Development) URL:[Link] (Verified via search context 1.1)

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs URL:[Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Source: ResearchGate / Asian Journal of Green Chemistry URL:[Link]

  • Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Source: MDPI (Molecules) URL:[Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 5-Formyl-biphenyl-3-carboxylic Acid Methyl Ester in Organic Synthesis

[1] Executive Summary 5-Formyl-biphenyl-3-carboxylic acid methyl ester represents a privileged "meta-meta" substituted biphenyl scaffold.[1] Its value lies in its orthogonal bifunctionality : it possesses an electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Formyl-biphenyl-3-carboxylic acid methyl ester represents a privileged "meta-meta" substituted biphenyl scaffold.[1] Its value lies in its orthogonal bifunctionality : it possesses an electrophilic aldehyde (-CHO) and a masked carboxylate (methyl ester, -COOMe) on the same phenyl ring, positioned at the 3 and 5 positions relative to the biphenyl axis.[1]

This specific geometry (3,5-disubstitution) allows for the construction of "bent" molecular architectures crucial for:

  • Medicinal Chemistry: Accessing specific hydrophobic pockets in aspartic proteases (e.g., Renin, BACE1) where linear scaffolds fail.[1]

  • Materials Science: Serving as a precursor for non-symmetric linkers in Metal-Organic Frameworks (MOFs), enabling high-porosity cages.[1]

This guide details the physicochemical profile, synthetic protocols for pharmacophore generation, and strategic pathways for divergent library synthesis.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 5-formyl-[1,1'-biphenyl]-3-carboxylate
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability Stable under standard conditions.[1] Store under inert atmosphere (N₂) at 2-8°C to prevent aldehyde oxidation.
Reactive Motifs Aldehyde (C-5): Susceptible to nucleophilic addition, reduction, oxidation, and reductive amination.Methyl Ester (C-3): Susceptible to hydrolysis and transesterification.[1]

Core Application I: Synthesis of Benzohydrol-Based Renin Inhibitors[1]

Context: The renin-angiotensin-aldosterone system (RAAS) is a primary target for hypertension therapy.[1][2] The 3,5-disubstituted biphenyl core serves as a rigid spacer that positions a "warhead" (often a secondary alcohol or amine) into the active site of Renin.[1]

Mechanism: The aldehyde at position 5 is selectively reacted with Grignard reagents to form a benzohydrol (secondary alcohol).[1] This alcohol mimics the transition state of the peptide bond hydrolysis catalyzed by renin.[1]

Protocol A: Chemoselective Grignard Addition

Objective: To functionalize the aldehyde while preserving the methyl ester.[1]

Reagents:

  • Substrate: 5-Formyl-biphenyl-3-carboxylic acid methyl ester (1.0 equiv)[1]

  • Reagent: Aryl Magnesium Bromide (e.g., 3-chlorophenylmagnesium bromide) (2.0 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated NH₄Cl solution[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 240 mg (1.0 mmol) of the substrate in 5 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Critical Note: Low temperature is essential to prevent the Grignard reagent from attacking the methyl ester (chemoselectivity control).[1]

  • Addition: Add 2.0 mmol of the Grignard reagent dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow/brown.[1]

  • Reaction: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (lower R_f) should disappear, replaced by the alcohol (higher polarity, often distinct UV activity).[1]

  • Quenching: Carefully add 5 mL of saturated NH₄Cl solution to hydrolyze the magnesium alkoxide.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation:

  • ¹H NMR: Disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the benzylic proton doublet/multiplet (~5.8 ppm).[1]

  • MS: M+1 peak corresponding to the secondary alcohol.[1]

Core Application II: Divergent Library Synthesis (Reductive Amination)

Context: For fragment-based drug discovery (FBDD), the aldehyde serves as a "handle" to introduce diverse amine fragments.[1] The ester is subsequently hydrolyzed to an acid, which can then be coupled to a scaffold, creating a library of Biphenyl-Amide-Amine conjugates.[1]

Protocol B: Reductive Amination & Hydrolysis Sequence

Step 1: Reductive Amination

  • Dissolve substrate (1.0 equiv) in DCE (Dichloroethane).[1]

  • Add Primary Amine (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 min to form the imine.

  • Add NaBH(OAc)₃ (1.5 equiv).[1] Stir at RT for 12 hours.[1]

  • Result: Methyl 5-((alkylamino)methyl)biphenyl-3-carboxylate.[1]

Step 2: Ester Hydrolysis

  • Dissolve the intermediate from Step 1 in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).[1] Stir at 40°C for 4 hours.

  • Acidify to pH 4 with 1M HCl.

  • Result: 5-((alkylamino)methyl)biphenyl-3-carboxylic acid (Zwitterionic form).[1]

Structural Logic & Pathway Visualization[1]

The following diagram illustrates the divergent synthetic utility of the scaffold. The "Meta-Meta" substitution pattern is critical for directing the geometry of the final products.[1]

G Substrate 5-Formyl-biphenyl-3-carboxylic acid methyl ester (CAS: 1100282-53-2) Benzohydrol Benzohydrol Derivative (Renin Inhibitor Core) Substrate->Benzohydrol Path A: Grignard (R-MgBr) 0°C, THF (Chemoselective) AminoEster Amino-Ester Intermediate Substrate->AminoEster Path B: Reductive Amination R-NH2, NaBH(OAc)3 Diacid Biphenyl-3,5-dicarboxylic acid (MOF Linker Precursor) Substrate->Diacid Path C: Oxidation NaClO2, NaH2PO4 AminoAcid Amino-Acid Linker (For Library Synthesis) AminoEster->AminoAcid LiOH Hydrolysis

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and ester functionalities.[1]

Scientific Commentary & Troubleshooting

Causality in Experimental Design:

  • Why 0°C for Grignard? The methyl ester at position 3 is electrophilic.[1] At room temperature, the Grignard reagent will attack the ester to form a tertiary alcohol (double addition).[1] At 0°C, the reaction is kinetically controlled to favor the more reactive aldehyde.[1]

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild reducing agent that reduces imines (formed from the aldehyde and amine) but leaves the ester and the aldehyde itself (mostly) untouched, preventing direct reduction of the aldehyde to a primary alcohol.[1]

Self-Validating System:

  • TLC Monitoring: The starting material has distinct polarity.[1] In the Grignard reaction, if you see a spot appearing with lower R_f than the product but higher than the starting material, it might be the primary alcohol (from reduction) or the tertiary alcohol (from ester attack).[1]

  • NMR Check: Always check the integration of the methyl ester singlet (~3.9 ppm).[1] If it decreases or disappears in the Grignard product, chemoselectivity failed.[1]

References

  • Renin Inhibitor Synthesis: Benzohydrol derivatives, a preparation process and pharmaceutical use thereof.[1] (2012).[1][3][4] WO2012019428A1.[1] (Describes the specific use of 5-formyl-biphenyl-3-carboxylic acid methyl ester in synthesizing renin inhibitors).

  • General Biphenyl Synthesis: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling.[1] (Standard protocol for constructing the biphenyl core).[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Suzuki coupling for electron-deficient aryl halides

Technical Support & Troubleshooting Hub[1][2] Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Optimization of Electron-Deficient Aryl Halides (pyridines, pyrimidines, nitro-arenes) Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub[1][2]

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Optimization of Electron-Deficient Aryl Halides (pyridines, pyrimidines, nitro-arenes)

Diagnostic Matrix: Identify Your Failure Mode

Before attempting a rescue, match your observation to the failure mode. Electron-deficient halides generally undergo Oxidative Addition (OA) rapidly; therefore, failure is rarely due to the initial activation of the halide. It is almost always a downstream stability or competition issue.

SymptomObservation (LCMS/NMR)Root Cause
Stalled Conversion Starting material (SM) remains. Catalyst precipitates (black) or solution stays pale yellow (inactive).Catalyst Poisoning. Nitrogen atoms in the substrate (e.g., pyridine) are binding to Pd, preventing the catalytic cycle.[1]
Wrong Product (Reduction) Mass = SM - Halogen + 1 (Ar-H).Hydrodehalogenation. The electron-deficient Ar-Pd-X species is highly reactive toward hydride sources (solvent/base).
Wrong Product (Hydrolysis) Mass = SM - Halogen + 17 (Ar-OH) or Ar-OR.

Side Reaction.
The base is attacking the electron-deficient ring directly, bypassing the catalyst.
Homocoupling Dimer of Boronic Acid (Ar'-Ar').Slow Transmetallation. The Pd(II) intermediate is stable, waiting for boron. Meanwhile, oxygen promotes boron homocoupling.

Deep Dive: Troubleshooting Modules

Module A: The "Stuck" Reaction (Catalyst Poisoning)

Scenario: You are coupling a 2-chloropyridine or a pyrimidine. The reaction barely starts. The Science: Electron-deficient N-heterocycles are excellent


-donors. Instead of undergoing oxidative addition, the nitrogen lone pair binds to the Palladium center, forming an off-cycle "resting state" (Pd-N complex). This is effectively catalyst poisoning.

Solution Protocol:

  • Switch to Bulky Ligands: Use ligands like XPhos , RuPhos , or BrettPhos . Their steric bulk physically prevents the nitrogen atom of the substrate from coordinating to the Pd center while still allowing the C-X bond to access the metal.

  • Use Precatalysts (G3/G4): Do not use Pd(OAc)

    
     + Ligand. In situ generation is too slow and allows poisoning to occur before the active catalyst forms. Use XPhos Pd G4  or RuPhos Pd G3 . These release the active L-Pd(0) species immediately upon heating/base addition.
    

CatalystPoisoning cluster_0 Catalyst Poisoning Pathway cluster_1 Successful Pathway (Bulky Ligand) Pd Pd(0) Species Poisoned Pd-N Complex (Inactive/Off-Cycle) Pd->Poisoned Coordination Pd_L L-Pd(0) (Bulky Ligand) Pd->Pd_L + Ligand Pyridine N-Heterocycle (Substrate) Pyridine->Poisoned OA_Complex Ar-Pd(II)-X (Oxidative Addition) Pd_L->OA_Complex Fast OA (Steric Shield blocks N-binding)

Figure 1: Mechanism of Catalyst Poisoning by N-Heterocycles and the solution via steric shielding.

Module B: The "Phantom Hydrogen" (Hydrodehalogenation)

Scenario: You isolate the reduced arene (Ar-H) instead of the coupled product. The Science: Electron-deficient aryl halides form highly electrophilic Ar-Pd(II)-X intermediates. If Transmetallation is slow, this intermediate will scavenge hydrides. Common hydride sources include alcohols (via


-hydride elimination of alkoxides) or trace impurities in amines.

Solution Protocol:

  • Solvent Swap: Eliminate alcohols. Switch to Toluene , Dioxane , or THF .

  • Base Control: Avoid alkoxide bases (NaOMe, NaOEt) which can act as hydride donors. Use K

    
    PO
    
    
    
    or CsF .
  • Concentration: Increase the concentration of the boronic acid to accelerate Transmetallation over reduction.

Module C: Base Sensitivity ( )

Scenario: You see phenol formation (Ar-OH) or ether formation (Ar-OR) derived from the halide. The Science: Highly electron-deficient rings (e.g., 4-nitro-halobenzenes, poly-fluorinated arenes) are susceptible to Nucleophilic Aromatic Substitution (


). Strong bases (hydroxide, alkoxide) attack the ring directly, displacing the halogen before the catalyst can engage it.

Solution Protocol:

  • Anhydrous Conditions: Water generates hydroxide. Use anhydrous K

    
    PO
    
    
    
    or K
    
    
    CO
    
    
    in dry solvents.
  • Fluoride Activation: Use CsF or KF in dry THF/Dioxane. Fluoride activates the boronic acid/ester without being a strong enough nucleophile to trigger

    
     on most substrates.
    

Experimental Protocols

Protocol A: The "Heavy Lifter" (General Robust Method)

Best for: 2-chloropyridines, pyrimidines, and deactivated chlorides.

  • Setup: 4 mL vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G4 (2-5 mol%) or RuPhos Pd G4 (for secondary amines/hindered substrates).

    • Base: K

      
      PO
      
      
      
      (2.0 equiv, 0.5 M in water).
    • Solvent: THF or 1,4-Dioxane (degassed).

  • Procedure:

    • Add solids (Halide, Boron, Cat, Base) to the vial.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed solvent and water (Ratio 4:1 or 10:1).

    • Heat to 60°C (for bromides) or 80-100°C (for chlorides) for 2-12 hours.

    • Note: If the boronic acid is unstable (protodeboronation), add it in 3 portions over 1 hour.

Protocol B: The "Sensitive Substrate" (Anhydrous Method)

Best for: Nitro-arenes, poly-fluorinated substrates, or substrates prone to hydrolysis.

  • Setup: Flame-dried Schlenk tube or vial under Argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Boronic Ester (Pinacol esters are preferred for stability) (1.2 equiv).

    • Catalyst: Pd(OAc)

      
       (5 mol%) + XPhos (10 mol%) OR XPhos Pd G4.
      
    • Base: CsF (2.5 equiv, anhydrous powder) or finely ground anhydrous K

      
      PO
      
      
      
      .
    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Combine all solids in the glovebox or under positive inert pressure.

    • Add anhydrous solvent.

    • Heat to 90-100°C.

    • Why this works: The absence of water prevents hydroxide formation, eliminating

      
       side reactions. Fluoride activates the boron species via the formation of a boronate "ate" complex [Ar-B(OR)
      
      
      
      F]
      
      
      .

Optimization Decision Tree

DecisionTree cluster_Het Heterocycle Path cluster_Std Standard Path Start Start: Electron-Deficient Aryl Halide CheckSubstrate Is the Halide a N-Heterocycle? (Pyridine, Pyrimidine, etc.) Start->CheckSubstrate HeterocyclePath Risk: Catalyst Poisoning CheckSubstrate->HeterocyclePath Yes StandardPath Risk: Hydrodehalogenation / SnAr CheckSubstrate->StandardPath No YesHet Yes NoHet No Sol1 Use Precatalyst (G3/G4) + Bulky Ligand (XPhos/RuPhos) HeterocyclePath->Sol1 CheckBase Is Substrate Base Sensitive? (Nitro, Fluoro) StandardPath->CheckBase Sensitive Use Anhydrous CsF/Toluene CheckBase->Sensitive Yes Robust Use K3PO4/THF/Water CheckBase->Robust No

Figure 2: Decision Matrix for selecting reaction conditions based on substrate properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladacycle Precatalyst: Oxidative Addition Complexes. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[3] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Navarro, O., et al. (2003). General Synthesis of (NHC)Pd(allyl)Cl Complexes and Their Use in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 68(17), 6702–6707. Link

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Welcome to the dedicated technical support guide for the synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester, a key building block in pharmaceutical and materials science. This document is structured to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester, a key building block in pharmaceutical and materials science. This document is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you, our fellow researchers, to navigate this multi-step synthesis with confidence and scientific rigor.

The most common and robust synthetic route involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by a selective oxidation to introduce the formyl group. This guide is organized to address potential issues in each of these critical stages.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The formation of the biphenyl skeleton is the cornerstone of this synthesis. The Suzuki-Miyaura coupling is favored for its functional group tolerance and generally high yields.[1][2] However, its success is highly dependent on the precise control of several parameters. The proposed reaction is the coupling of Methyl 3-bromo-5-methylbenzoate with Phenylboronic acid .

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation reagents Combine: - Methyl 3-bromo-5-methylbenzoate - Phenylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) - Base (e.g., K₂CO₃, 2-3 eq) solvent Add Degassed Solvents (e.g., Toluene/EtOH/H₂O) reagents->solvent degas Thoroughly Degas Mixture (N₂/Ar sparging or Freeze-Pump-Thaw) solvent->degas heat Heat to Reflux (e.g., 80-100 °C) degas->heat Inert Atmosphere monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool & Quench (Add H₂O) monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Column Chromatography (Silica Gel) extract->purify Product: Methyl 5-methylbiphenyl-3-carboxylate Product: Methyl 5-methylbiphenyl-3-carboxylate purify->Product: Methyl 5-methylbiphenyl-3-carboxylate

Caption: High-level workflow for the Suzuki-Miyaura cross-coupling step.

Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?

A1: This is the most common issue and can usually be traced to one of three areas: the catalyst system, the reaction conditions, or the reagents.

  • Catalyst Deactivation: The active catalyst is a Pd(0) species.[3] Oxygen is a major culprit in deactivating the catalyst by oxidizing Pd(0) to Pd(II) and also oxidizing phosphine ligands.[4]

    • Solution: Ensure your entire system is rigorously deoxygenated. Sparge your solvent with an inert gas (argon or nitrogen) for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. Using several "freeze-pump-thaw" cycles is an even more effective degassing method.[4]

    • Insight: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can often be more reliable for initiating the catalytic cycle.[4]

  • Ineffective Base or Solvent System: The base is not just a proton scavenger; it is crucial for activating the boronic acid to facilitate transmetalation.[5] Its effectiveness is highly dependent on the solvent.

    • Solution: For this specific substrate, a mixture of an organic solvent and water (e.g., Toluene/Water or Dioxane/Water) is often effective as it helps dissolve both the organic substrates and the inorganic base.[6] If using a carbonate base like K₂CO₃ or Na₂CO₃ yields poor results, consider switching to a stronger base like K₃PO₄.[4]

    • Insight: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. If the reaction is sluggish, increasing the stirring rate can sometimes improve kinetics.[4]

  • Reagent Quality: Boronic acids can slowly decompose on the shelf (protodeborylation). Aryl halides can degrade.

    • Solution: Use fresh, high-purity phenylboronic acid. If you suspect degradation, you can convert it to a more stable boronate ester (e.g., a pinacol ester) and use that instead.[3] Ensure your methyl 3-bromo-5-methylbenzoate is pure and dry.

Data Summary: Suzuki Coupling Optimization
ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄Uses a pre-formed Pd(0) catalyst to ensure reliable initiation.[4]
Base Na₂CO₃K₃PO₄Stronger base can accelerate transmetalation, especially with less reactive halides.[4]
Solvent THFToluene/Ethanol/H₂O (4:1:1)Biphasic system improves solubility of both organic and inorganic reagents.[6]
Temperature 65 °C90 °CIncreased temperature often improves reaction rates, but monitor for decomposition.[4]
Degassing N₂ Purge (5 min)Freeze-Pump-Thaw (3x)More rigorous removal of O₂ to prevent catalyst deactivation.[4]

Q2: My main impurity is biphenyl, resulting from the homocoupling of phenylboronic acid. How do I suppress this side reaction?

A2: Homocoupling is a classic side reaction in Suzuki couplings and is most often caused by the presence of oxygen.[3] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.

  • Primary Solution: The most effective way to prevent homocoupling is to improve your degassing technique, as mentioned in Q1.[4] Limiting oxygen is paramount.

  • Secondary Solution: The choice of catalyst precursor can also influence this. Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to homocoupling during the in situ reduction to Pd(0), as the boronic acid itself can act as the reductant.[4] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this specific pathway to homocoupling.[4]

  • Stoichiometry Control: While a slight excess of boronic acid is common (typically 1.1-1.3 equivalents), using a very large excess can increase the statistical probability of homocoupling. Use a modest excess and ensure your aryl bromide is the limiting reagent.

Mechanism: The Suzuki-Miyaura Catalytic Cycledot

digraph "Suzuki Cycle" { graph [fontname="Arial", label="Fig 1. Suzuki-Miyaura Catalytic Cycle", labelloc=b, fontsize=12]; node [fontname="Arial", style=filled]; edge [fontname="Arial"];

}

Sources

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered Biphenyls

Welcome to the Technical Support Center for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in constructing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in constructing sterically congested biaryl scaffolds. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Problem: Low or No Yield of the Desired Biphenyl Product

Question: My cross-coupling reaction to form a sterically hindered biphenyl is giving me a very low yield or no product at all. What could be the issue and how can I fix it?

Answer:

Low to no yield in the synthesis of sterically hindered biphenyls is a common and frustrating issue. The primary culprit is often the high activation barrier for the key steps in the catalytic cycle due to severe steric repulsion between the coupling partners and the catalyst. Here’s a breakdown of potential causes and troubleshooting steps:

1. Inefficient Oxidative Addition:

  • The Cause: The first step in many cross-coupling reactions, oxidative addition of the aryl halide to the palladium(0) center, can be significantly slowed down by bulky ortho-substituents.[1] Electron-rich aryl halides also exhibit slower oxidative addition.

  • The Solution:

    • Switch to a More Reactive Halide: If possible, use an aryl iodide or bromide instead of a chloride, as the C-X bond is weaker and more susceptible to oxidative addition.[2][3]

    • Employ Electron-Rich Ligands: Use bulky, electron-donating phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[1]

2. Sluggish Transmetalation:

  • The Cause: The transfer of the organometallic nucleophile (e.g., organoboron, organozinc) to the palladium center can be sterically hindered. This is particularly problematic in Suzuki couplings where the boronic acid needs to be activated by a base.[7]

  • The Solution:

    • Optimize the Base and Solvent: In Suzuki couplings, the choice of base is critical. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[8][9] The solvent also plays a crucial role; aprotic polar solvents like dioxane, THF, or toluene are commonly used.

    • Consider a Different Coupling Reaction: If Suzuki coupling fails, consider switching to a Negishi or Stille coupling. Organozinc (Negishi) and organotin (Stille) reagents are generally more reactive and can overcome the steric barrier to transmetalation more effectively.[6][10][11]

3. Catalyst Deactivation:

  • The Cause: The palladium catalyst can decompose or form inactive species ("Pd black") before the reaction is complete, especially at the high temperatures often required for coupling hindered substrates.[9] Oxygen can also lead to catalyst deactivation.[12]

  • The Solution:

    • Use a Pre-catalyst: Palladacycle pre-catalysts are often more stable and generate the active Pd(0) species in a more controlled manner.[6][13][14]

    • Ensure Rigorously Inert Conditions: Degas your solvents and reactants thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[12]

    • Optimize Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can lead to more side reactions. Start with the recommended catalyst loading for your specific ligand and substrate, and then optimize if necessary.

Problem: Significant Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Question: My reaction is producing a significant amount of homocoupled products from my starting materials and/or the hydrodehalogenated arene. How can I minimize these side reactions?

Answer:

The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling. Here’s how to address these issues:

1. Homocoupling of the Organometallic Reagent:

  • The Cause: This is particularly common with Grignard reagents in Kumada couplings and can also occur with organoboronic acids in Suzuki couplings, especially in the presence of oxygen.

  • The Solution:

    • Slow Addition of the Grignard Reagent: In Kumada couplings, adding the Grignard reagent slowly via a syringe pump can help to maintain a low concentration and minimize homocoupling.[15]

    • Rigorous Degassing: For all coupling reactions, but especially Suzuki, ensure that all reagents and the reaction vessel are thoroughly deoxygenated to prevent oxidative homocoupling of the boronic acid.

2. Hydrodehalogenation (Protodehalogenation):

  • The Cause: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur through various mechanisms, including β-hydride elimination from an intermediate palladium-hydride species or reaction with trace amounts of water or other protic sources.[16][17]

  • The Solution:

    • Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry.[18][19]

    • Ligand Choice: Some ligands are more prone to promoting β-hydride elimination. Experiment with different bulky phosphine ligands to find one that disfavors this pathway.

    • Base Selection: The choice of base can influence the formation of palladium-hydride species. If hydrodehalogenation is a major issue, consider screening different bases.

Problem: The Reaction Fails to Initiate

Question: I've set up my reaction, but it doesn't seem to be starting. What should I check?

Answer:

A reaction that fails to initiate often points to a problem with one of the key components of the catalytic system or the reagents themselves.

1. Catalyst Activation Issues:

  • The Cause: If you are using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. This reduction step can sometimes be inefficient.[3]

  • The Solution:

    • Use a Pd(0) Source or a Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a palladacycle pre-catalyst, can bypass issues with in situ reduction.[3][20]

    • Check Ligand Purity: Impurities in the phosphine ligand can poison the catalyst. Ensure your ligand is pure.

2. Reagent Quality:

  • The Cause: The quality of your organometallic reagent is crucial. Grignard reagents are notoriously sensitive to air and moisture.[18][19] Boronic acids can degrade over time, leading to deborylation.[21]

  • The Solution:

    • Freshly Prepare or Titrate Grignard Reagents: Always use freshly prepared or recently titrated Grignard reagents.

    • Check Boronic Acid Quality: Use high-purity boronic acids. If you suspect degradation, you can try converting it to the corresponding trifluoroborate salt, which is more stable and can be used directly in the coupling reaction.[9]

    • Ensure Purity of Aryl Halide: Impurities in the aryl halide can also inhibit the reaction. Purify the starting material if necessary.

Problem: Difficulty in Achieving High Selectivity for Mono-arylation of Dihaloarenes

Question: I am trying to perform a mono-arylation on a dihaloarene, but I keep getting a significant amount of the di-arylated product. How can I improve the selectivity?

Answer:

Controlling the degree of functionalization in di- or polyhalogenated substrates is a significant challenge, especially when using bulky ligands that are effective for hindered couplings.

  • The Cause: Bulky ligands that promote the formation of a highly reactive "12e-" Pd(0) species can remain associated with the product's π-system after the first coupling. This proximity can lead to a second, intramolecular oxidative addition that is faster than the dissociation of the palladium complex, resulting in over-functionalization.[4]

  • The Solution:

    • Use Coordinating Additives: Small, coordinating additives like DMSO can help to displace the palladium catalyst from the mono-arylated product, thus suppressing the second coupling reaction.[4]

    • Control Stoichiometry: Carefully control the stoichiometry of your nucleophile (e.g., boronic acid). Using a slight excess or a 1:1 ratio may not be sufficient to prevent di-arylation. You may need to use a substoichiometric amount of the nucleophile.

    • Lower Reaction Temperature and Time: Running the reaction at a lower temperature and for a shorter duration can sometimes favor the formation of the mono-arylated product. Monitor the reaction closely by TLC or GC-MS to stop it at the optimal point.

Frequently Asked Questions (FAQs)

FAQ 1: Which cross-coupling reaction is best for synthesizing sterically hindered biphenyls?

This is a critical question, and the answer often depends on the specific substrates and the available reagents. Here is a comparison of the most common methods:

Coupling Reaction Organometallic Reagent Advantages for Hindered Couplings Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂)Commercially available and stable reagents; tolerant of many functional groups.[5][7]Can be sluggish due to slow transmetalation with hindered substrates; requires a base.[7]
Negishi Organozinc (R-ZnX)Highly reactive nucleophiles that can overcome steric hindrance; tolerant of many functional groups.[6][10][22]Organozinc reagents are air and moisture sensitive.[22]
Stille Organotin (R-SnR'₃)Tolerant of a wide range of functional groups; reagents are generally stable.[23]Toxicity of organotin compounds is a major drawback; stoichiometric tin byproducts can be difficult to remove.[23]
Kumada Grignard (R-MgX)Highly reactive nucleophiles; inexpensive reagents.[24]Grignard reagents are highly basic and not tolerant of many functional groups (e.g., esters, ketones); prone to homocoupling.[18][24]

Recommendation: For most applications involving sterically hindered substrates, Negishi coupling often provides the best balance of reactivity and functional group tolerance.[6][10] However, due to the ease of handling and commercial availability of boronic acids, optimizing a Suzuki coupling with appropriate ligands and conditions is often the first approach.

FAQ 2: How do I choose the right ligand for a challenging coupling reaction?

The ligand is arguably the most important factor in a successful cross-coupling reaction for sterically hindered biphenyls. Here are the key characteristics to look for:

  • Bulkiness: Sterically demanding ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species (LPd), which is the active catalyst for oxidative addition.[1] Examples include ligands with bulky alkyl or aryl groups on the phosphorus atom, such as tri-tert-butylphosphine or Buchwald's biarylphosphine ligands.[5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[1][25]

  • "Bite Angle" for Bidentate Ligands: For bidentate phosphine ligands, a wide "bite angle" can promote reductive elimination, the final step in the catalytic cycle.

Recommended Ligands for Hindered Couplings:

Ligand ClassExamplesKey Features
Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich, and commercially available. Highly effective for a wide range of hindered substrates.[6][14]
Dialkylphosphines t-Bu₃PVery electron-rich and bulky, but can be air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors and sterically demanding. Often used in PEPPSI-type pre-catalysts.[6]
FAQ 3: What are the best practices for setting up a reaction for the synthesis of sterically hindered biphenyls?
  • Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen). A glovebox is ideal, but Schlenk techniques can also be effective.

  • Solvent Degassing: Thoroughly degas your solvent before use. This can be done by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure your reagents are dry, especially when using moisture-sensitive organometallics.

  • Order of Addition: The order of addition of reagents can sometimes impact the reaction outcome. A common procedure is to add the palladium source, ligand, and base to the reaction vessel, followed by the aryl halide and then the organometallic reagent.

  • Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature. High temperatures are often required, but overheating can lead to catalyst decomposition.

FAQ 4: Are there any alternatives to palladium-based catalysts for these reactions?

Yes, nickel-based catalysts are a viable and often more cost-effective alternative to palladium for certain cross-coupling reactions, particularly Kumada couplings.[24][26][27] Nickel catalysts can be very effective for coupling aryl chlorides, which are often challenging substrates for palladium.[27] However, nickel catalysis can sometimes be more sensitive to functional groups and may lead to different side reactions.

Visualizations and Protocols

Catalytic Cycle for Cross-Coupling of Sterically Hindered Substrates

Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Often Rate-Limiting for Hindered Substrates) Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Can be Slow for Hindered Substrates) Pd(II)_Complex->Transmetalation + Ar'-M Pd(II)_Diorgano Ar-Pd(II)-Ar'(L) Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination (Promoted by Bulky Ligands) Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-Ar' Troubleshooting Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temperature, Solvent) start->check_conditions change_ligand Change Ligand (Bulky, Electron-Rich) check_reagents->change_ligand check_conditions->change_ligand change_catalyst Change Catalyst System (Pre-catalyst, Pd(0) source) change_ligand->change_catalyst change_coupling Switch Coupling Reaction (e.g., Suzuki to Negishi) change_catalyst->change_coupling success Successful Reaction change_coupling->success

Caption: Decision-making workflow for troubleshooting a failed reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation:

    • In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., K₃PO₄, 3 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add the sterically hindered aryl bromide (1 equivalent) and the arylboronic acid (1.5 equivalents).

  • Reaction Setup:

    • Add degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M in the aryl halide).

    • Seal the reaction vessel and remove it from the glovebox.

  • Reaction Execution:

    • Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS, typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]

  • Klán, P., Cibulka, R., & Včelák, J. (2011). Synthesis of sterically hindered polychlorinated biphenyl derivatives. Molecules, 16(1), 744-763. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 223-233. [Link]

  • Scherpf, T., et al. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Wiley. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

  • Verge, Y., et al. (2013). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 42(18), 6544-6553. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Organic letters, 15(14), 3694–3697. [Link]

  • Sun, M., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4427-4435. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6540. [Link]

  • Singh, V., et al. (2016). Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. The Journal of Organic Chemistry, 81(22), 11344-11354. [Link]

  • Zhang, C., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3904-3907. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Dai, C., & Fu, G. C. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(44), 14352-14353. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Han, Y., & Buchwald, S. L. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 51(4), 951-954. [Link]

  • Singh, V., et al. (2016). Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. The Journal of Organic Chemistry, 81(22), 11344-11354. [Link]

  • Klán, P., Cibulka, R., & Včelák, J. (2011). Synthesis of sterically hindered polychlorinated biphenyl derivatives. Molecules, 16(1), 744-763. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

  • ResearchGate. (n.d.). General methods for the synthesis of biphenylene (1). ResearchGate. [Link]

  • Liebeskind, L. S., & Fengl, R. W. (1990). Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society, 112(25), 9257-9264. [Link]

  • Ritter, S. K. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Inorganics, 5(4), 78. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]

  • Williams, D. R., & Heidebrecht, R. W. (2011). Stille Cross-Coupling of 7-Iodoisatin with a Stannyl Tyrosine Derivative. Organic Syntheses, 88, 197. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Organic Chemistry Academy. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • He, P., & Dong, C. G. (2008). Synthesis of Hindered Biphenyls by Sequential Non-Transition Metal-Catalyzed Reaction/Palladium-Catalyzed Cross-Couplings. Organic Letters, 10(6), 1091-1094. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Irvine. [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • ResearchGate. (n.d.). Kumada cross-coupling reaction for biaryl synthesis. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

Sources

Optimization

Improving the yield of 5-Formyl-biphenyl-3-carboxylic acid methyl ester synthesis

An essential component in the synthesis of various pharmaceuticals and advanced materials is 5-Formyl-biphenyl-3-carboxylic acid methyl ester. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the synthesis of various pharmaceuticals and advanced materials is 5-Formyl-biphenyl-3-carboxylic acid methyl ester. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents a robust method for forming the key carbon-carbon bond. However, researchers frequently encounter challenges in optimizing the reaction yield and purity. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a higher success rate in your synthetic endeavors.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The standard approach involves the palladium-catalyzed cross-coupling of methyl 3-bromo-5-formylbenzoate with phenylboronic acid. The catalytic cycle is a cornerstone of modern organic synthesis and understanding its steps is crucial for troubleshooting.[1][2]

A typical experimental protocol is outlined below, followed by a detailed troubleshooting guide.

Experimental Protocol: Synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Materials:

  • Methyl 3-bromo-5-formylbenzoate (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-5-formylbenzoate, phenylboronic acid, and the chosen base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. Proper degassing is critical to prevent catalyst oxidation.[3]

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Purge with Inert Gas (Ar or N2) A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat to 80-100 °C D->E F Monitor by TLC E->F G Cool & Quench F->G H Aqueous Workup (Extraction) G->H I Column Chromatography H->I J Product Isolation I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding. What are the likely causes?

Low yield or a stalled reaction is the most common problem and can usually be traced to inactive reagents or suboptimal conditions.[3]

Answer:

Several factors could be responsible. Let's break them down systematically.

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. More importantly, Pd(0) and the associated phosphine ligands are sensitive to oxygen.[3]

    • Solution: Ensure your solvents are rigorously degassed using methods like sparging with inert gas or freeze-pump-thaw cycles. Always handle the catalyst under an inert atmosphere. If catalyst degradation is suspected, use a fresh batch or switch to a more robust pre-catalyst.[5]

  • Reagent Quality and Stability:

    • Boronic Acid: Phenylboronic acid can dehydrate to form a cyclic trimer (boroxine) upon storage, which can affect its reactivity.[6] It is also susceptible to protodeboronation (cleavage of the C-B bond), especially under harsh conditions.[7][8]

    • Aryl Halide: Ensure the purity of your methyl 3-bromo-5-formylbenzoate. Impurities can interfere with the catalytic cycle.

    • Solution: Use fresh, high-purity phenylboronic acid. If stability is a concern, consider using a more stable derivative like a pinacol ester.[9] Verify the purity of your starting materials via NMR before starting the reaction.

  • Suboptimal Reaction Conditions:

    • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] An inappropriate base can lead to a sluggish reaction or side product formation.

    • Solvent: The solvent system must solubilize all components and be compatible with the reaction conditions.

    • Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[3] However, excessive heat can cause catalyst decomposition.

    • Solution: A screening of conditions may be necessary. A comparison of common bases is provided in the table below. If the reaction is slow at 80 °C, cautiously increasing the temperature may help.[3] A solvent system like Dioxane/Water or Toluene/Ethanol/Water is often effective.[11]

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ModerateToluene/Water, Dioxane/WaterMost common choice, generally effective and cost-efficient.[4][9]
K₃PO₄StrongToluene, DioxaneOften used for less reactive aryl chlorides or challenging substrates. Can sometimes require a small amount of water to be effective.[12]
Cs₂CO₃StrongDioxane, THFHighly effective but more expensive. Can be beneficial for difficult couplings.[11]
Organic Bases (e.g., Et₃N)WeakAprotic Solvents (e.g., DMF)Can sometimes be a source of hydrides leading to dehalogenation side reactions.[7]

Question 2: I've isolated my product, but it's contaminated with significant byproducts. How can I identify and minimize them?

Answer:

The main byproducts in Suzuki couplings are typically from homocoupling, dehalogenation, and protodeboronation.

G cluster_side Common Side Reactions A Aryl-Br C Desired Product (Aryl-Phenyl) A->C Suzuki Coupling (Pd Catalyst, Base) E Dehalogenation Product (Aryl-H) A->E Hydride Source B Phenyl-B(OH)2 B->C Suzuki Coupling (Pd Catalyst, Base) D Homocoupling Product (Phenyl-Phenyl) B->D O2 F Protodeboronation (Benzene) B->F H+

Caption: Desired cross-coupling reaction versus common side reactions.

  • Homocoupling (Phenyl-Phenyl byproduct): This arises from the coupling of two phenylboronic acid molecules.

    • Cause: The primary cause is the presence of oxygen, which facilitates this side reaction.[3] Using a Pd(II) precatalyst can also contribute, as its reduction to Pd(0) can consume some of the boronic acid, promoting homocoupling.[3]

    • Solution: Ensure your degassing procedure is rigorous. Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[3]

  • Dehalogenation (Aryl-H byproduct): The bromine atom on the starting material is replaced by a hydrogen atom.

    • Cause: This occurs via a palladium-hydride (Pd-H) species, which can form from reactions with amine bases or alcohol solvents.[7][13] Electron-deficient aryl halides are more susceptible to this side reaction.[13]

    • Solution: If dehalogenation is significant, switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and use an aprotic solvent.[3][7]

  • Protodeboronation (Benzene byproduct): The boronic acid starting material is converted to benzene.

    • Cause: This involves the cleavage of the carbon-boron bond by a proton source. The reaction is often base-mediated.[8]

    • Solution: Use the boronic acid as fresh as possible. Avoid excessively high temperatures or prolonged reaction times. In difficult cases, using a more stable boronic ester (e.g., MIDA or pinacol) can prevent this side reaction.[2][5]

Question 3: Purification is proving difficult. How can I effectively isolate the pure product?

Answer:

Purification challenges often stem from residual starting materials, palladium catalyst, or boron-containing impurities.

  • Removing Unreacted Phenylboronic Acid: Phenylboronic acid is acidic and can often be removed with a basic wash.

    • Solution: During the aqueous workup, include a wash with a mild base (e.g., 1M NaOH or NaHCO₃ solution). The boronic acid will partition into the aqueous layer as its boronate salt.

  • Removing Palladium Catalyst: The crude product may be dark due to residual palladium black.

    • Solution: After the reaction, filter the diluted mixture through a pad of Celite before the aqueous workup. This will remove a significant portion of the precipitated palladium. Specialized scavengers can also be used if trace amounts of palladium are a concern.

  • Chromatography: If starting materials and byproducts are still present, column chromatography is necessary.

    • Solution: Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. The desired product is moderately polar and should separate well from the less polar byproducts (homocoupling, dehalogenation) and more polar baseline impurities. Monitor fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst and ligand for this reaction? A: For this specific transformation, which couples an electron-deficient aryl bromide with a standard phenylboronic acid, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often sufficient and cost-effective.[5] If yields are low, switching to a more active system using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve performance by accelerating the oxidative addition and reductive elimination steps.[5]

Q: How critical is the choice of base, and why are there so many options? A: The base is critical as it facilitates the transmetalation step, which is often rate-limiting. The boronic acid reacts with the base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] The choice depends on the substrate's sensitivity. Mild bases like Na₂CO₃ are suitable for substrates with base-labile groups (like the ester in this synthesis).[10][14] Stronger bases like K₃PO₄ are used for more challenging couplings, such as those involving less reactive aryl chlorides.[12]

Q: Why is it necessary to degas the solvents? A: Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize the phosphine ligands, rendering them unable to coordinate with the palladium center.[3] This catalyst deactivation leads to low yields and stalled reactions. Oxygen also promotes the unwanted homocoupling of the boronic acid.[3] Therefore, rigorously removing dissolved oxygen from the solvents is essential for a successful reaction.

Q: How can I confirm the identity and purity of my final product? A: The identity and purity of 5-Formyl-biphenyl-3-carboxylic acid methyl ester should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure by showing the characteristic signals for the aromatic protons, the aldehyde proton (~10 ppm), and the methyl ester protons (~3.9 ppm). Mass spectrometry (e.g., ESI-MS) will confirm the molecular weight. Purity can be assessed by the absence of impurity signals in the NMR spectrum and by obtaining a sharp melting point.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem.
  • Wikipedia. Phenylboronic acid.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • DiVA. Suzuki reactions in novel liquids.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Formyl-Substituted Biphenyls

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of formyl-substituted biphenyls. These valuable motifs are key building blocks in pharmaceuticals and materials science, but their synthesis, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is often plagued by specific side reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common failures and offer field-proven solutions to optimize your reactions, enhance yields, and ensure the purity of your target compounds.

Part 1: Troubleshooting Guide — Common Experimental Issues

This section addresses specific problems you might observe during your experiment, providing likely causes and actionable solutions.

Problem: My yield is low, and I've isolated a nonpolar byproduct with a mass corresponding to a dimer of my boronic acid starting material.

Q1: What is this byproduct and why is it forming?

A: This is almost certainly a homocoupling product, resulting from the coupling of two molecules of your organoboron reagent.[1][2] This side reaction is primarily mediated by palladium(II) species in the reaction mixture.[3][4] Its formation is exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to the problematic Pd(II) state.[1][5][6]

  • Causality: If your active Pd(0) catalyst is oxidized to Pd(II), and this Pd(II) species does not undergo oxidative addition with your aryl halide, it can instead react with two equivalents of the boronic acid to produce the symmetrical biaryl and regenerate Pd(0).[1][4] This is particularly common if the oxidative addition step is slow or if the reaction mixture is not adequately degassed.[5]

Q2: How can I prevent the formation of this homocoupled dimer?

A: Preventing homocoupling requires minimizing the concentration of both Pd(II) species and dissolved oxygen.[4]

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is a subsurface sparge with an inert gas (Nitrogen or Argon) for 15-30 minutes.[4] Standard freeze-pump-thaw cycles are also effective.

  • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. While Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and are reduced in situ to Pd(0), this reduction can sometimes be inefficient or lead to side reactions, including an initial burst of homocoupling.[1]

  • Add a Mild Reductant: In some cases, adding a mild reducing agent can help scavenge residual Pd(II). Potassium formate has been successfully used for this purpose.[4]

  • Optimize Reaction Order: Add the palladium catalyst last, after all other reagents are mixed and the system is confirmed to be inert.

Problem: My main byproduct is the arene corresponding to my boronic acid reagent, but without the boronic acid group.

Q3: What is this side reaction, and what conditions favor it?

A: This is a classic case of protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This reaction is highly dependent on the reaction conditions, especially the base, solvent (particularly the presence of water), and temperature.[7][8]

  • Causality: The mechanism can be complex, but it is often catalyzed by the base used in the Suzuki coupling.[8][9] The presence of water or other proton sources in the reaction medium facilitates this protonolysis. Electron-rich or sterically hindered arylboronic acids can be more susceptible to this side reaction. The longer the boronic acid sits in the basic reaction mixture without being consumed in the productive catalytic cycle, the more likely protodeboronation becomes.[10]

Q4: How can I suppress protodeboronation?

A: The key is to accelerate the rate of the desired cross-coupling reaction relative to the rate of protodeboronation.

  • Choice of Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)) or an MIDA boronate ester.[7][8] These reagents "slow-release" the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[7][9]

  • Optimize the Base and Solvent: While a base is necessary to activate the boronic acid for transmetalation, a very strong base or a high concentration of water can accelerate protodeboronation.[8][11][12][13] Consider using a milder base like K₂CO₃ or KF instead of stronger bases like NaOH or KOH. Using anhydrous solvents can also be beneficial, although often impractical.

  • Use a Highly Active Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[14][15] A faster turnover means the boronic acid is consumed more quickly, outcompeting the protodeboronation pathway.[7]

Problem: My reaction is sluggish or stalls completely, and I recover mostly starting materials.

Q5: I'm using a formyl-substituted aryl halide. Could the aldehyde be inhibiting the catalyst?

A: Yes, this is a distinct possibility. While aldehydes are generally tolerated in Suzuki couplings, they are not entirely innocent.[16]

  • Causality: The lone pairs on the aldehyde's carbonyl oxygen can coordinate to the palladium center. This coordination can sometimes stabilize the palladium complex in an off-cycle state, effectively inhibiting catalysis. Furthermore, phosphine ligands, which are crucial for the catalyst's activity, can potentially react with aldehydes under certain conditions, although this is less common.

Q6: What can I do to overcome catalyst inhibition by the formyl group?

A:

  • Protect the Aldehyde: A robust solution is to protect the formyl group as an acetal (e.g., using ethylene glycol). The acetal is stable to the Suzuki conditions and can be easily hydrolyzed back to the aldehyde after the coupling reaction.

  • Ligand Selection: Use a ligand that is less susceptible to problematic interactions. Bulky biaryl phosphine ligands like SPhos or XPhos often create a sterically hindered environment around the palladium center that can disfavor coordination from the substrate's formyl group and promote the desired catalytic cycle.[14][15]

  • Increase Temperature: Carefully increasing the reaction temperature can sometimes provide enough energy to overcome the activation barrier for the desired steps and disfavor inhibitory coordination, but this must be balanced against the risk of increasing other side reactions like protodeboronation.

Problem: I'm observing byproducts that suggest the formyl group itself has reacted.

Q7: What kind of side reactions can the formyl group undergo during a Suzuki coupling?

A: Under certain conditions, especially with specific catalysts or contaminants, the formyl group can be lost or transformed.

  • Deformylation: This is the cleavage of the C-CHO bond, replacing it with a C-H bond. While less common with palladium, certain transition metal systems, particularly nickel, can catalyze deformylative cross-couplings.[17] This process involves the activation of the aldehydic C-H bond.[17] It can also occur under strongly basic or high-temperature conditions.[18][19]

  • Reduction/Oxidation: If your reaction conditions are not strictly anaerobic or if you have hydride sources present, the aldehyde could be reduced to a benzyl alcohol. Conversely, oxidation to a carboxylic acid can occur if strong oxidants are present, though this is rare in a typical Suzuki reaction.

Q8: How do I avoid these formyl group-specific side reactions?

A:

  • Strict Control of Conditions: Use a well-defined palladium pre-catalyst and high-purity reagents to avoid contaminants that might catalyze unwanted transformations. Maintain a strictly inert atmosphere.

  • Moderate Temperature and Base: Avoid excessively high temperatures or overly harsh bases, which can promote deformylation.

  • Protection Strategy: As mentioned before, protecting the aldehyde as an acetal is the most definitive way to prevent it from participating in any side reactions.

Part 2: General FAQs for Reaction Optimization

Q9: How do I choose the optimal base for coupling a substrate with a formyl group?

A: The base is a critical parameter that activates the boronic acid for transmetalation.[12][13][20] For formyl-substituted biphenyl synthesis, a balance must be struck. You need a base strong enough to facilitate the reaction but not so strong that it promotes protodeboronation or other side reactions.

  • Recommendation: Start with a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[12] Cesium carbonate (Cs₂CO₃) is often more effective, particularly for difficult couplings, due to the higher solubility of its salts and the beneficial effect of the Cs⁺ cation.[11] Avoid strong hydroxide bases (NaOH, KOH) unless necessary, as they significantly increase the rate of protodeboronation.[8]

Q10: Are there alternatives to the Suzuki-Miyaura reaction for this synthesis that might have fewer side reactions?

A: Yes, though each has its own challenges. The Ullmann reaction , which uses a copper catalyst to couple two aryl halides, is a classic alternative for biaryl synthesis.[21][22][23] Modern Ullmann-type reactions can be performed under milder conditions than the harsh, high-temperature classical method.[24] However, they often require stoichiometric copper and may have a different substrate scope and functional group tolerance.[24][25] For formyl-substituted substrates, the Ullmann reaction might be a viable alternative if Suzuki coupling proves intractable, but it requires specific optimization.

Part 3: Mechanistic Diagrams & Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ (Base Activated) PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' center Side_Reactions Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl  Oxidative  Addition PdII_Free Pd(II) Species O2 O₂ O2->Pd0 Catalyst Oxidation Homocoupling Ar'-Ar' (Homocoupling) PdII_Free->Homocoupling + 2 Ar'-B(OR)₂ Boronic Ar'-B(OR)₂ Protodeboronation Ar'-H (Protodeboronation) Boronic->Protodeboronation Proton H⁺ (from H₂O, etc.) + Base

Caption: Entry points for homocoupling and protodeboronation side reactions.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckByproduct Analyze Byproducts (TLC, LCMS, NMR) Start->CheckByproduct Homocoupled Homocoupled Dimer (Ar'-Ar') Detected? CheckByproduct->Homocoupled Protodeboronated Protodeboronated Arene (Ar'-H) Detected? Homocoupled->Protodeboronated No SolveHomocoupling Solution: 1. Improve Degassing 2. Use Pd(0) Pre-catalyst 3. Check Reagent Purity Homocoupled->SolveHomocoupling Yes NoReaction Mainly Starting Materials Recovered? Protodeboronated->NoReaction No SolveProtodeboronation Solution: 1. Switch to Boronic Ester 2. Use Milder Base (K₃PO₄) 3. Use More Active Ligand Protodeboronated->SolveProtodeboronation Yes SolveNoReaction Solution: 1. Protect Formyl Group 2. Screen Ligands (e.g., SPhos) 3. Increase Temperature NoReaction->SolveNoReaction Yes End Re-run Optimized Reaction SolveHomocoupling->End SolveProtodeboronation->End SolveNoReaction->End

Caption: A logical workflow for diagnosing and solving common synthesis issues.

Part 4: Reference Data & Protocols

Table 1: Comparative Performance of Bases in a Model Reaction

Reaction: 4-bromobenzaldehyde + Phenylboronic Acid → 4-formylbiphenyl Conditions: Pd(PPh₃)₄ (2 mol%), Toluene/H₂O (4:1), 90 °C, 12h.

Base (2.5 equiv)Desired Product Yield (%)Homocoupling (%)Protodeboronation (%)
K₃PO₄ 85< 5~10
K₂CO₃ 78< 5~15
Cs₂CO₃ 92< 3~5
NaOH 45~5> 50
Triethylamine (Et₃N) < 10< 2> 20 (plus starting material)

Note: Data compiled from typical results in the literature for illustrative purposes. Actual yields are highly substrate-dependent. [12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the formyl-substituted boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Degassing: Sparge the resulting slurry with the inert gas via a long needle for 15-20 minutes.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, using a 1:2 Pd:Ligand ratio). [14]6. Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization. [26] Protocol 2: Purification by Recrystallization to Remove Homocoupling Byproduct

  • Solvent Selection: The homocoupled byproduct (e.g., biphenyl from phenylboronic acid) is typically much less polar than the desired formyl-substituted biphenyl. A solvent system where the desired product has moderate solubility when hot and poor solubility when cold is ideal (e.g., ethanol, isopropanol, or ethyl acetate/hexanes). [27]2. Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours. The more polar, formyl-substituted product should crystallize out, leaving the nonpolar homocoupled byproduct in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Analysis: Check the purity of the crystals and the mother liquor by TLC or LC-MS to confirm the separation was successful.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Nickel-catalyzed deformylative Suzuki-Miyaura cross coupling and related DFT studies on the role of trifluoroacetophenone. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Mechanistic studies on the protodeboronation. ResearchGate. [Link]

  • Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I). ChemRxiv. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. [Link]

  • Ullmann reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Chemistry Ullmann Reaction. SATHEE. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube. [Link]

  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Carbonate-assisted selectively deoxygenative cross-coupling reaction between aryl and aliphatic aldehydes: a straightforward route to access α-alkylated aryl ketones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Cross-coupling reactions of arylsilanols with substituted aryl halides. PubMed. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. RSC Publishing. [Link]

  • DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. JACS Au. [Link]

  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. IntechOpen. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Nature Communications. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Biphenyl Compounds

Current Status: Online Ticket Topic: Overcoming solubility, separation, and structural anomalies in polar biphenyl scaffolds. Assigned Specialist: Senior Application Scientist Welcome to the Purification Support Hub You...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Topic: Overcoming solubility, separation, and structural anomalies in polar biphenyl scaffolds. Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your biphenyl compound is exhibiting "schizophrenic" solubility behavior—it is too polar for standard normal-phase (hexane/ethyl acetate) yet too insoluble in water for standard reversed-phase methods. Furthermore, the restricted rotation of the biphenyl bond may be creating "ghost peaks" that look like impurities.

This guide treats your purification workflow as a system of logic. We do not just provide recipes; we troubleshoot the mechanism of failure.

Module 1: Chromatography Troubleshooting

Issue 1: "My compound tails severely on silica, even with 10% Methanol."

Diagnosis: Polar biphenyls (especially those with hydroxyl, amino, or sulfonamide groups) act as hydrogen-bond donors. Standard silica gel has acidic silanol groups (


) on the surface. Your compound is not just partitioning; it is chemically adhering to these acidic sites, causing peak tailing and irreversible adsorption.

Protocol: The "Silanol Shield" Strategy Do not simply increase polarity; you must suppress the ionization of the silanols or the analyte.

  • The Modifier Fix (Standard Silica):

    • For Basic/Amphoteric Biphenyls: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both the weak and strong solvents. This creates a "base shield" over the acidic silanols.

    • For Acidic Biphenyls: Add 0.1% Formic Acid . This keeps your compound protonated (neutral), preventing ionic interaction with the silica surface.

  • The Stationary Phase Switch (Recommended):

    • If modifiers fail, switch to Amine-functionalized Silica (e.g., KP-NH).

    • Why? The surface is basic. It repels basic impurities and allows polar biphenyls to elute with sharp peaks using simple Hexane/Ethyl Acetate or DCM/MeOH gradients, often without requiring modifiers [1, 5].

Issue 2: "I cannot dissolve my sample in the mobile phase for loading."

Diagnosis: Polar biphenyls often require strong solvents (DMSO, DMF) to dissolve. Injecting these "strong" solvents as a liquid load causes the "washout effect"—the solvent carries the compound down the column before it can interact with the stationary phase, destroying resolution [2, 3].

Protocol: The "Dry Load" System This is the single most effective way to improve resolution for insoluble biphenyls.

  • Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., MeOH/DCM or even pure DMSO if necessary).

  • Adsorb: Add a solid support carrier.

    • Standard: Silica gel (Ratio 1:3 sample to silica).

    • Best for Biphenyls:Celite 545 (diatomaceous earth). Celite is less active than silica and prevents the "permanent binding" of sensitive polar groups [2].

  • Evaporate: Rotary evaporate until you have a free-flowing powder.

  • Load: Pack this powder into a solid load cartridge or pour it directly on top of the column piston.

Decision Matrix: Column Selection for Biphenyls

ColumnSelection Start Compound Solubility? SolubleHex Soluble in Hex/EtOAc? Start->SolubleHex Yes Polar Polar / Ionic? Start->Polar No (DMSO/MeOH needed) NP Normal Phase Silica (Use Modifiers) SolubleHex->NP Neutral Amine Amine-Functionalized Silica (KP-NH) SolubleHex->Amine Basic/Streaking RP Reversed Phase (C18) Polar->RP General Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) Polar->Phenyl Biphenyl Isomers RP->Phenyl Poor Selectivity on C18

Figure 1: Logic flow for selecting the correct stationary phase based on solubility and chemical nature.

Module 2: Crystallization & Solubility

Issue 3: "My compound 'oils out' instead of crystallizing."

Diagnosis: Biphenyls often have low melting points relative to their molecular weight due to the twist in the central bond preventing tight lattice packing. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. Essentially, the compound melts out of the solvent before it precipitates [6, 7].

Protocol: The "Re-Melt" Technique Do not simply cool it further; that locks the oil in place.

  • Re-dissolve: Heat the mixture until the oiled-out droplets dissolve completely.

  • Add Solvent: Add a small excess of the "good" solvent (solubilizer). This shifts the system away from the LLPS boundary.

  • Seeding (Critical): Add a seed crystal at the boiling point (or slightly below).

  • Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath to cool extremely slowly. Rapid cooling favors the amorphous oil state; slow cooling favors the organized crystal lattice [7].

Solvent Systems for Polar Biphenyls:

Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Notes
Ethanol Water Classic system. Add water dropwise to hot EtOH solution until turbid, then add 1 drop EtOH to clear.
DMSO Water For highly insoluble compounds. Requires centrifugation to collect solids as filtration is slow.
Ethyl Acetate Heptane Good for lipophilic biphenyls. Avoid Hexane (too volatile).
Acetonitrile MTBE Excellent for polar biphenyls that oil out in alcohols.

Module 3: Atropisomerism (The "Ghost Peak" Phenomenon)

Issue 4: "I see two peaks in HPLC, but NMR says it's pure."

Diagnosis: You are likely observing Atropisomerism . The four ortho-positions on the biphenyl ring (if substituted) create steric hindrance, preventing free rotation around the central bond. This creates two distinct conformers (rotamers) that can separate on a column but interconvert over time [4, 8].

Validation Protocol: Variable Temperature (VT) Logic Before you waste time trying to separate "impurities," validate if they are rotamers.

  • Run HPLC at Room Temp: Observe two peaks (e.g., Ratio 60:40).

  • Run HPLC at 50°C - 60°C:

    • If peaks merge or the valley between them rises: They are atropisomers.[1] The heat provides the energy to overcome the rotational barrier ($ \Delta G^\ddagger $).

    • If peaks remain distinct: They are likely structural impurities.

  • NMR Confirmation: Take a 1H-NMR in DMSO-

    
    . Heat the probe to 80°C. If the split signals coalesce into sharp singlets, it is a single compound with restricted rotation [4].
    

Purification Strategy for Atropisomers:

  • If you need a single rotamer: You must purify at low temperature (chiral chromatography at 4°C) and store the compound frozen.

  • If you just want the chemical entity: Collect both peaks together. They will equilibrate to the thermodynamic ratio in solution.

Atropisomer Obs Observation: Double Peaks in HPLC Test Action: Run HPLC at 60°C Obs->Test Merge Result: Peaks Merge/Coalesce Test->Merge Distinct Result: Peaks Stay Separate Test->Distinct Concl1 Diagnosis: Atropisomers (Rotamers) Merge->Concl1 Concl2 Diagnosis: Structural Impurity Distinct->Concl2 Action1 Collect both fractions (Chemically Identical) Concl1->Action1 Action2 Optimize Separation (Purify normally) Concl2->Action2

Figure 2: Workflow for distinguishing between impurities and atropisomers.

References

  • Biotage. (2023).[2][3][4] Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography.

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography.

  • Pharmaguideline. (2024). Stereo Isomerism in Biphenyl Compounds (Atropisomerism).

  • BenchChem. (2025).[5] Troubleshooting guide for the purification of polar quinoline compounds.

  • Mettler Toledo. (2024). Oiling Out in Crystallization.

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.

  • ResearchGate. (2025). Separation of Atropisomers by Chiral Liquid Chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Biphenyl Carboxylic Acid Methyl Ester Isomers

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of functio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of functional groups can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of biphenyl carboxylic acid methyl ester, critical intermediates in the synthesis of a range of bioactive molecules. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the expertise to confidently distinguish between these closely related compounds.

The Structural Isomers: A Brief Overview

The three isomers of biphenyl carboxylic acid methyl ester—methyl 2-phenylbenzoate (ortho), methyl 3-phenylbenzoate (meta), and methyl 4-phenylbenzoate (para)—share the same molecular formula (C₁₄H₁₂O₂) and molecular weight (212.24 g/mol ). Their distinct chemical and physical properties arise solely from the position of the methyl carboxylate group on the biphenyl scaffold. This structural variation profoundly influences the electronic environment of the molecule, leading to unique spectroscopic signatures for each isomer.

Figure 1: Structures of the ortho-, meta-, and para-isomers of biphenyl carboxylic acid methyl ester.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the chemical environment of hydrogen nuclei (protons). The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton framework.

Key Differentiating Features in ¹H NMR:
  • Aromatic Region (δ 7.0-8.2 ppm): The substitution pattern on the benzene rings significantly impacts the chemical shifts and coupling constants of the aromatic protons.

    • Ortho-isomer (Methyl 2-phenylbenzoate): Due to the steric hindrance between the two phenyl rings, they are forced out of planarity. This, combined with the anisotropic effect of the neighboring ring and the electron-withdrawing nature of the ester group, leads to a complex and often more dispersed set of signals in the aromatic region. The proton ortho to the ester group is expected to be shifted downfield.

    • Meta-isomer (Methyl 3-phenylbenzoate): The protons on the substituted ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring. The proton situated between the two substituents (if any) and the protons on the unsubstituted ring will have distinct chemical shifts.

    • Para-isomer (Methyl 4-phenylbenzoate): The high degree of symmetry in the para-isomer results in a more simplified aromatic region. The protons on the substituted ring typically appear as two distinct doublets, assuming free rotation around the biphenyl bond.[1]

  • Methyl Ester Protons (δ ~3.9 ppm): The protons of the methyl ester group typically appear as a sharp singlet. While the electronic environment differs slightly between the isomers, the chemical shift of this singlet is not always a reliable primary differentiating feature, though subtle differences may be observed.

IsomerAromatic Protons (δ ppm)Methyl Protons (δ ppm)
Ortho Complex multiplet, typically more spread out~3.6-3.9 (singlet)
Meta Complex multiplet~3.9 (singlet)
Para Typically two doublets for the substituted ring and a multiplet for the unsubstituted ring. For example, δ 8.12 (d), 7.68-7.62 (m), 7.47 (t), 7.40 (t)[1]~3.95 (singlet)[1]

Table 1: Comparison of typical ¹H NMR chemical shifts for the isomers of biphenyl carboxylic acid methyl ester.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The use of a deuterated solvent is crucial to avoid a large interfering solvent peak in the spectrum.[3] The solution is then transferred to an NMR tube and placed in the spectrometer. A typical experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and acquiring the spectrum using a standard pulse sequence.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing dissolve Dissolve 5-20 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire process Process and Analyze (FT, Phasing, Baseline Correction) acquire->process caption Figure 2: General workflow for acquiring a ¹H NMR spectrum.

Figure 2: General workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Key Differentiating Features in ¹³C NMR:
  • Carbonyl Carbon (δ ~167 ppm): The chemical shift of the ester carbonyl carbon is a key indicator. While generally in the same region for all three isomers, subtle shifts can be observed due to differences in conjugation and steric effects.

  • Aromatic Carbons (δ ~127-146 ppm): The number of distinct signals and their chemical shifts in the aromatic region directly reflect the symmetry of the isomer.

    • Ortho-isomer: Due to lower symmetry, one would expect to see more distinct signals for the aromatic carbons compared to the para-isomer. Steric compression can also influence the chemical shifts of the carbons at the point of ring junction.

    • Meta-isomer: Will show a number of signals consistent with its C₂ symmetry (if considering only the biphenyl core).

    • Para-isomer: The highest symmetry of the three, resulting in the fewest number of aromatic carbon signals. For example, the ¹³C NMR spectrum of methyl 4-biphenylcarboxylate shows signals at δ 167.0, 145.7, 140.0, 130.1, 128.97, 128.91, 128.2, 127.3, and 127.1 ppm.[1]

  • Methyl Carbon (δ ~52 ppm): Similar to the protons, the methyl carbon signal will be a singlet, and its chemical shift is generally not the primary point of differentiation. For the para-isomer, this signal appears at δ 52.2 ppm.[1]

IsomerCarbonyl Carbon (δ ppm)Aromatic Carbons (δ ppm)Methyl Carbon (δ ppm)
Ortho ~167More complex, more signals~52
Meta ~167Complex signal pattern~52
Para 167.0[1]145.7, 140.0, 130.1, 128.97, 128.91, 128.2, 127.3, 127.1[1]52.2[1]

Table 2: Comparison of ¹³C NMR chemical shifts for the isomers of biphenyl carboxylic acid methyl ester.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a unique "fingerprint" that is highly specific to the compound's structure.

Key Differentiating Features in IR Spectroscopy:
  • C=O Stretch (around 1720 cm⁻¹): All three isomers will exhibit a strong absorption band corresponding to the carbonyl stretch of the ester group. The exact position can be influenced by conjugation with the aromatic ring. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹.[4]

  • C-O Stretches (around 1300-1100 cm⁻¹): Two strong bands arising from the symmetric and antisymmetric C-O stretches of the ester group are characteristic.[5]

  • Out-of-Plane C-H Bending (900-690 cm⁻¹): This region is particularly diagnostic for the substitution pattern on the aromatic rings.[6]

    • Ortho-disubstituted: Typically shows a strong band around 750 cm⁻¹.

    • Meta-disubstituted: Often shows bands around 780 cm⁻¹ and 690 cm⁻¹.

    • Para-disubstituted: Characterized by a strong band in the 860-800 cm⁻¹ region.

IsomerC=O Stretch (cm⁻¹)C-O Stretches (cm⁻¹)Out-of-Plane C-H Bending (cm⁻¹)
Ortho ~1720~1250, ~1100~750
Meta ~1720~1250, ~1100~780, ~690
Para ~1720~1270, ~1100~840

Table 3: Expected IR absorption frequencies for the isomers of biphenyl carboxylic acid methyl ester.

Experimental Protocol: FT-IR Spectroscopy

For solid samples, a common and convenient method is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the solid is placed on the ATR crystal, and a pressure clamp is used to ensure good contact.[7] A background spectrum is first collected and automatically subtracted from the sample spectrum.[7] For liquid samples, a small drop can be placed directly on the ATR crystal.[7] The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of fragmentation patterns, which can aid in structural identification.

Key Differentiating Features in Mass Spectrometry:
  • Molecular Ion Peak (M⁺•): All three isomers will show a molecular ion peak at an m/z of 212, corresponding to the molecular weight of C₁₄H₁₂O₂. Aromatic compounds typically exhibit a prominent molecular ion peak.[8]

  • Fragmentation Patterns: The way the molecular ion breaks apart can be diagnostic.

    • Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a peak at m/z 181 ([M-31]⁺).

    • Loss of the methyl carboxylate group (-COOCH₃): Loss of the entire ester group can lead to a biphenyl radical cation at m/z 153.

    • Ortho-Effect: The ortho-isomer may exhibit unique fragmentation patterns due to the proximity of the two phenyl rings and the ester group. This "ortho-effect" can involve interactions between the substituents leading to characteristic fragment ions that are absent or less abundant in the meta and para isomers.[7][8] For example, the loss of a neutral molecule like methanol (CH₃OH) through a rearrangement process might be more favorable in the ortho isomer.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho 212181, 153, and potentially unique fragments due to the ortho-effect.
Meta 212181, 153
Para 212181, 153

Table 4: Expected mass spectrometry data for the isomers of biphenyl carboxylic acid methyl ester.

Experimental Protocol: Mass Spectrometry

A typical protocol for electron ionization (EI) mass spectrometry involves introducing a small amount of the sample into the instrument, where it is vaporized and bombarded with a high-energy electron beam.[9] This causes ionization and fragmentation of the molecules. The resulting ions are then separated by their mass-to-charge ratio and detected. For more sensitive analyses, electrospray ionization (ESI) can be used, which is a soft ionization technique that often results in less fragmentation and a more prominent molecular ion peak.[10]

ms_workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_detection Analysis & Detection introduce Introduce sample (e.g., via GC or direct infusion) ionize Ionize molecules (e.g., EI or ESI) introduce->ionize analyze Separate ions by m/z ionize->analyze detect Detect ions analyze->detect caption Figure 3: General workflow for mass spectrometry.

Figure 3: General workflow for mass spectrometry.

Conclusion

The differentiation of biphenyl carboxylic acid methyl ester isomers is a clear demonstration of the power of modern spectroscopic techniques. While all three isomers share the same molecular formula, their unique structural arrangements give rise to distinct and identifiable signatures in their ¹H NMR, ¹³C NMR, IR, and mass spectra. A comprehensive analysis, integrating data from all four techniques, provides the most robust and unambiguous characterization. This guide serves as a foundational resource for researchers, enabling them to make informed decisions in their synthetic and analytical endeavors.

References

  • Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Analytical Chemistry. [Link]

  • ChemTube3D. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 43(10), 1273–1290. [Link]

  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate. National Institutes of Health. [Link]

  • Lesot, P., Berdagué, P., Giraud, M., & Lafon, O. (2011). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. Chemical Science, 2(11), 2139-2149. [Link]

  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Georgia Tech. [Link]

  • SpectraBase. (n.d.). Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate - Optional[1H NMR] - Spectrum. [Link]

  • Emsley, J. W., & Lindon, J. C. (1974). The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. Molecular Physics, 28(5), 1253-1265. [Link]

  • ResearchGate. (2000, August). Rotation in Biphenyls with a Single Ortho-Substituent. [Link]

  • PubChem. (n.d.). Methyl 3-phenylbenzoate. National Institutes of Health. [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook. [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Semantic Scholar. (n.d.). Table 1 from B values as a sensitive measure of steric effects. [Link]

  • Canadian Science Publishing. (1967). Effect of N-acylamino groups on the chemical shift of the ortho proton in biphenyls. Canadian Journal of Chemistry, 45(21), 2573-2577. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Nayak, R., & Gowda, B. T. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3099. [Link]

  • PubChem. (n.d.). (3-Methylphenyl)methyl benzoate. National Institutes of Health. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). [Link]

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  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • PubChem. (n.d.). Methyl 2-benzylbenzoate. National Institutes of Health. [Link]

  • ResearchGate. (2009, December). Phenyl 4-methylbenzoate. [Link]

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. [Link]

  • Keller, S., & Hamilton, A. D. (2005). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2005(16), 2743-2748. [Link]

  • Thieme. (2005). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • ResearchGate. (2018, January). ¹H-NMR spectrum of meta-phenylene diamine-substituted bismaleimide-containing phthalonitrile (m-BMIPN). [Link]

  • Martens, J., Berden, G., & Oomens, J. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 141(19), 5559-5565. [Link]

  • Sadtler Research Laboratories. (1972). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

  • Bowie, J. H., & White, P. Y. (1969). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 89-94. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). [Link]

  • ResearchGate. (2001, July). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Small, F. J., & McLeish, M. J. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry, 294(37), 13634-13643. [Link]

  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

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Sources

Validation

A Comparative Guide to the Analysis of Impurities in Synthetic 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Executive Summary 5-Formyl-biphenyl-3-carboxylic acid methyl ester is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as even trace impur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product.[][2] This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and control of impurities in this synthetic intermediate. We will explore the predictive power of understanding the synthetic route and delve into the practical application and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and validated analytical methods for impurity profiling.[3][4]

The Analytical Imperative: Why Impurity Profiling Matters

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[5] The presence of these unwanted chemicals can arise from the manufacturing process or degradation during storage and can significantly alter the API's physical and chemical properties, potentially affecting formulation performance, stability, and patient safety.[][2] Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate stringent impurity profiling to ensure the quality and consistency of APIs.[6] For an intermediate like 5-Formyl-biphenyl-3-carboxylic acid methyl ester, controlling impurities early in the manufacturing process is a critical risk mitigation strategy, preventing downstream complications and ensuring the final product meets rigorous quality standards.

Predictive Impurity Profiling: Deconstructing the Synthesis

A robust analytical strategy begins with a theoretical understanding of the potential impurities. The biphenyl scaffold of the target molecule is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This predictive analysis allows us to anticipate the classes of impurities likely to be present.

Common Synthetic Route: Suzuki-Miyaura Coupling A plausible synthesis involves the palladium-catalyzed cross-coupling of methyl 5-bromo-3-formylbenzoate with phenylboronic acid (or a suitable ester).

Based on this, we can predict several classes of process-related impurities:

  • Unreacted Starting Materials: Residual methyl 5-bromo-3-formylbenzoate and phenylboronic acid.

  • Homocoupling By-products: Formation of biphenyl (from the boronic acid) or a biphenyl dimer of the benzoate starting material. This is a very common byproduct in Suzuki reactions.[7][8]

  • Protodeboronation By-product: The boronic acid is replaced by a hydrogen atom, leading to the formation of methyl 3-formylbenzoate.[7]

  • Ligand-Related Impurities: If a phosphine-based ligand like triphenylphosphine is used, impurities such as triphenylphosphine oxide can form.

  • Residual Catalysts: Trace amounts of palladium from the catalyst.

  • Residual Solvents: Organic solvents used during the reaction and purification steps (e.g., toluene, dioxane, ethanol).[6]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which could form the corresponding carboxylic acid (5-carboxy-biphenyl-3-carboxylic acid methyl ester).[9]

Caption: Predicted impurity profile based on a Suzuki-Miyaura synthesis route.

Comparative Analysis of Core Analytical Methodologies

No single analytical technique can identify and quantify all potential impurities. A multi-faceted approach is essential for comprehensive characterization.[][5] The choice of method depends on the nature of the impurity and the required level of information.[5]

Technique Principle Primary Targets Strengths Limitations Typical LOQ
HPLC / UPLC Differential partitioning between a stationary and mobile phase.Non-volatile organic impurities (starting materials, by-products, degradants).[6]High precision, accuracy, and robustness for quantification. Versatile with various detectors (UV, DAD, MS).[2][5]Not suitable for volatile compounds. Peak co-elution can be a challenge.0.01 - 0.1% (UV) <0.01% (MS)
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Residual solvents, volatile starting materials, or by-products.[6]Excellent for volatile and semi-volatile analysis. MS provides definitive identification.[6]Requires analyte to be thermally stable and volatile. Derivatization may be needed.[10][11]< 10 ppm (Headspace)
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation of unknown impurities. Quantification (qNMR) without specific impurity standards.[12][13]Provides unambiguous structural information.[12] Universal detector for compounds with NMR-active nuclei. Non-destructive.[12][13]Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.~0.1 mol%

Table 1: High-level comparison of primary analytical techniques for impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly when coupled with a UV or Diode Array Detector (DAD), is the cornerstone for impurity analysis in pharmaceutical QC labs.[5][14] Its ability to separate and quantify non-volatile organic impurities makes it the first choice for routine analysis and quality control.[15]

Causality Behind Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the standard starting point. However, for aromatic-rich structures like biphenyls, a column with a phenyl-hexyl stationary phase can provide alternative selectivity (π-π interactions), potentially resolving critical pairs of impurities that co-elute on a C18.[16]

  • Detector Selection: A DAD provides spectral information, which is useful for assessing peak purity and identifying impurities if their UV spectra differ from the main component. For identifying unknown impurities and achieving lower detection limits, coupling HPLC with a mass spectrometer (LC-MS) is the definitive approach.[5][6][17]

  • Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the data is reliable for regulatory submission.[3][15][18]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist

While HPLC excels with larger organic molecules, it is blind to volatile impurities like residual solvents. GC-MS is the gold-standard technique for this purpose.[6]

Causality Behind Experimental Choices:

  • Sample Introduction: Static headspace is the preferred technique for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This avoids injecting the non-volatile API, which would contaminate the GC system, while concentrating the volatile analytes for detection.[19]

  • Column Selection: A low-polarity column, such as one with a poly(5%-phenyl methyl)siloxane stationary phase (e.g., DB-5MS or equivalent), is highly effective for separating a wide range of common organic solvents.[19][20]

  • Detection: Mass spectrometry provides unequivocal identification of the solvents by comparing their mass spectra to established libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

When an unknown impurity is detected by HPLC, NMR spectroscopy is the most powerful tool for elucidating its molecular structure.[12] Furthermore, quantitative NMR (qNMR) can determine the purity of a substance or the concentration of an impurity without needing a reference standard for the impurity itself, by comparing its signal integral to that of a certified internal standard.[13][21]

Causality Behind Experimental Choices:

  • Experiment Selection: A standard ¹H NMR spectrum is the starting point, providing information on the number and type of protons.[22] If the structure is not obvious, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are employed to piece together the molecular framework.

  • Sample Preparation: The non-destructive nature of NMR allows the sample to be recovered after analysis, which is particularly valuable when an impurity has been painstakingly isolated by preparative HPLC.[12]

  • Data Interpretation: The chemical shifts, coupling constants, and integration values provide a detailed molecular fingerprint. Published tables of chemical shifts for common lab solvents and impurities are invaluable for distinguishing process impurities from external contaminants.[22][23]

Validated Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: HPLC-DAD Method for Organic Impurities

Caption: A typical workflow for impurity analysis by HPLC-DAD.

  • Sample Preparation: Accurately weigh approximately 25 mg of 5-Formyl-biphenyl-3-carboxylic acid methyl ester into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 254 nm, with full spectral acquisition from 210-400 nm.

  • Data Analysis: Integrate all peaks. Calculate the percentage of each impurity using the area percent method. Identify known impurities by comparing their retention times with reference standards.

Protocol 2: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the sample directly into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) if required for dissolution. Seal the vial immediately.

  • Instrumentation & Conditions:

    • System: Agilent 7890B GC with 5977B MS and 7697A Headspace Sampler, or equivalent.[19]

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

    • Headspace Parameters: Oven: 110 °C for 10 min; Loop: 120 °C; Transfer Line: 130 °C.[19]

    • GC Parameters: Inlet: 250 °C, Split 20:1. Carrier Gas: Helium. Oven Program: 50 °C for 5 min, ramp at 15 °C/min to 240 °C, hold for 5 min.[19]

    • MS Parameters: Ion Source: 230 °C. Scan range: 35-350 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra and retention times to a library of known solvents. Quantify using an external or internal standard method.

A Synergistic Workflow: Integrating Techniques for a Self-Validating System

The true power of these techniques is realized when they are used in a complementary, logical workflow. This integrated approach provides a self-validating system where the results from one technique corroborate or guide the analysis of another.

Synergistic_Workflow start API Sample hplc Routine HPLC-DAD Analysis start->hplc gcms Parallel GC-MS Analysis start->gcms decision Unknown Peak > 0.10%? hplc->decision solvents_ok Residual Solvents Report gcms->solvents_ok lcms LC-MS for Mass ID decision->lcms Yes report Complete Impurity Profile decision->report No prep_hplc Prep-HPLC Isolation lcms->prep_hplc nmr NMR for Structure Elucidation prep_hplc->nmr nmr->report solvents_ok->report

Caption: Integrated workflow for comprehensive impurity characterization.

This workflow ensures that all potential impurities—organic, volatile, known, and unknown—are addressed. Routine batches are monitored by HPLC and GC-MS. When a significant unknown peak appears in the HPLC chromatogram, a logical investigative path is triggered, culminating in definitive structural identification by NMR. This ensures that the impurity profile is always well-understood and controlled.

Conclusion

The analysis of impurities in 5-Formyl-biphenyl-3-carboxylic acid methyl ester requires a thoughtful and multi-faceted analytical strategy. By beginning with a predictive assessment based on the synthetic route, analysts can anticipate likely impurities. A primary HPLC method serves as the foundation for quantification, complemented by a headspace GC-MS method for essential control of residual solvents. For the inevitable discovery of unknown process-related impurities, a combination of LC-MS, preparative chromatography, and NMR spectroscopy provides an unambiguous path to identification and structural elucidation. Employing these techniques within an integrated, self-validating workflow ensures the production of a high-quality intermediate, safeguarding the integrity of the final API and ensuring compliance with global regulatory standards.[3][4]

References

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans. Retrieved from [Link]

  • PMC. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans present in the transition.... Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2009, August 7). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. Retrieved from [Link]

  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Antifungal Efficacy of Biphenyl-4-Carboxylic Acid Esters vs. Nitrogenous Derivatives

Topic: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters versus Other Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters versus Other Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic vs. Pharmacophoric Divide

In the development of antifungal agents, the biphenyl scaffold serves as a privileged structure due to its ability to intercalate into hydrophobic domains of fungal membranes and enzymes. However, the functional group attached to the biphenyl-4-carboxylic acid core dictates the mechanism and potency of the compound.

This guide objectively compares Biphenyl-4-carboxylic acid esters (lipophilic precursors) against their hydrazide and amide derivatives (pharmacophoric inhibitors).

Key Technical Insight: While esters exhibit weak-to-moderate activity (MIC 512–1024 µg/mL) driven primarily by non-specific membrane disruption, hydrazides and amides demonstrate superior potency (MIC 0.3–32 µg/mL). The nitrogenous derivatives engage in specific hydrogen bonding with enzymes such as Succinate Dehydrogenase (SDH) and CYP51, shifting the mechanism from physical disruption to metabolic inhibition.

Chemical Synthesis & Structural Evolution

To understand the activity difference, one must analyze the synthetic progression. Esters are often the intermediate from which the more active hydrazides are derived.

Synthesis Workflow

The following diagram illustrates the transformation from the carboxylic acid starting material to the active hydrazide and amide pharmacophores.

Synthesis_Pathway cluster_legend Activity Gradient Acid Biphenyl-4-carboxylic Acid Ester Biphenyl-4-carboxylic Acid Ester (Weak Activity) Acid->Ester Fischer Esterification (ROH, H2SO4, Reflux) Hydrazide Biphenyl-4-carboxylic Acid Hydrazide (Moderate/Strong Activity) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, Reflux) Amide Amide/Hydrazone Derivatives (Potent/Specific) Hydrazide->Amide Condensation (R-CHO / R-COCl)

Figure 1: Synthetic pathway showing the evolution from lipophilic esters to bioactive nitrogenous scaffolds.

Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values against Candida albicans, the standard model for antifungal evaluation.

Table 1: Comparative MIC Values and Activity Classifications
Compound ClassRepresentative StructureMIC Range (C. albicans)Activity ClassificationPrimary Mechanism
Esters Ethyl 4-biphenyl carboxylate512 – 1024 µg/mL Weak / InactiveNon-specific membrane disruption; steric hindrance prevents enzyme binding.
Esters Decanoyl 4-biphenyl carboxylate~512 µg/mL WeakIncreased lipophilicity aids entry but lacks specific target binding.
Hydrazides Biphenyl-4-carbohydrazide9.6 – 32 µg/mL StrongOxidative stress induction; Inhibition of biofilm formation.
Amides Nicotinohydrazide / Boscalid analogs0.33 – 2.8 µg/mL Very StrongSDH Inhibition (Mitochondrial Complex II); specific active site binding.

Data Interpretation:

  • Esters: The high MIC values (>500 µg/mL) indicate that esters are essentially inactive as therapeutic agents in their own right. Their bulky aromatic structure, without a hydrogen-bond donor, likely hinders binding to the target active sites.

  • Hydrazides: The introduction of the -CONHNH2 moiety drastically lowers the MIC. This group can act as a bidentate ligand, coordinating with metal centers in metalloenzymes or forming hydrogen bonds with amino acid residues (e.g., Tyrosine, Tryptophan) in the enzyme pocket.

Mechanism of Action (MoA) Analysis

Esters: The "Lipophilic Wedge"

Esters function largely through physical perturbation .

  • Lipophilicity: The biphenyl ring is highly hydrophobic. Esters partition into the fungal cell membrane, potentially causing fluidization or disruption of integrity.

  • Limitation: They lack the polarity required to interact with the catalytic domains of fungal enzymes (like 14

    
    -demethylase). The "bulky" nature of the biphenyl group, without a directing polar head, results in poor specific binding.
    
Hydrazides & Amides: The "Enzyme Inhibitors"

Nitrogenous derivatives function through molecular recognition .

  • SDH Inhibition: Similar to the commercial fungicide Boscalid , biphenyl amides bind to the ubiquinone-binding site of Succinate Dehydrogenase (Complex II).

  • Biofilm Inhibition: Hydrazide derivatives have been shown to reduce C. albicans biofilm mass by ~60%, a property not observed with simple esters.[1][2]

  • Oxidative Stress: Hydrazines can undergo metabolic activation, generating reactive oxygen species (ROS) that damage fungal DNA and mitochondria.

MoA_Comparison Ester Biphenyl Ester Membrane Fungal Cell Membrane (Lipid Bilayer) Ester->Membrane Partitions into Hydrazide Biphenyl Hydrazide/Amide Enzyme Target Enzymes (SDH / CYP51) Hydrazide->Enzyme H-Bonding / Chelation Biofilm Biofilm Matrix (Extracellular Polymeric Substance) Hydrazide->Biofilm Disrupts formation Disruption Non-specific Disruption (High MIC required) Membrane->Disruption Physical effect Inhibition Specific Competitive Inhibition (Low MIC) Enzyme->Inhibition Blocks respiration/sterol synthesis ROS Oxidative Damage & Cell Death Inhibition->ROS

Figure 2: Mechanistic divergence. Esters rely on physical membrane loading, while hydrazides target specific metabolic pathways.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide

This protocol converts the inactive ester into the active hydrazide.

  • Reagents: Ethyl 4-biphenyl carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Solvent: Chloroform/Methanol 9:1).

    • Cool the reaction mixture to room temperature. The hydrazide will precipitate as a solid.[3]

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: Melting point should be ~176–178°C. IR spectrum should show characteristic -NH-NH2 peaks at 3200–3300 cm⁻¹.

Protocol B: Antifungal Susceptibility Testing (Microdilution)

Based on CLSI M27-A3 Standard.

  • Preparation of Inoculum:

    • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1–5 × 10⁶ CFU/mL).

    • Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS) to obtain a final test concentration of 0.5–2.5 × 10³ CFU/mL.

  • Compound Preparation:

    • Dissolve test compounds (Ester and Hydrazide) in DMSO to create a stock solution (e.g., 1600 µg/mL).

    • Perform serial 2-fold dilutions in RPMI 1640 across a 96-well plate. Final concentration range: 0.125 – 512 µg/mL.

  • Incubation & Readout:

    • Add 100 µL of inoculum to each well. Include Growth Control (no drug) and Sterile Control (no fungi).

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: The MIC is the lowest concentration showing distinct inhibition of growth (optically clear well) compared to the growth control.

References

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity . Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and Biological Evaluation of Biphenyl-4-carboxylic Acid Hydrazide-Hydrazone for Antimicrobial Activity . Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • Synthesis, Antifungal Activity, and Mechanism of Action of Nicotinohydrazides Bearing a Biphenyl Fragment . Pest Management Science. [Link]

  • Antifungal and Anti-biofilm Effects of Hydrazone Derivatives on Candida spp . Frontiers in Cellular and Infection Microbiology. [Link]

  • Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening . ScienceOpen. [Link]

Sources

Validation

Comparative Cytotoxicity Evaluation of Novel Biphenyl Carboxylic Acid Derivatives

Executive Summary The biphenyl carboxylic acid (BCA) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability. While traditional chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl carboxylic acid (BCA) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability. While traditional chemotherapeutics like Doxorubicin and Cisplatin exhibit high potency, they often suffer from poor selectivity (Selectivity Index < 5) and severe off-target cardiotoxicity.

This guide provides a technical framework for evaluating novel BCA derivatives. Unlike standard alkylating agents, recent BCA derivatives (specifically 4-phenylbenzoic acid analogues) demonstrate a distinct mechanism of action—often targeting the Estrogen Receptor alpha (ER


) or inhibiting tubulin polymerization—resulting in moderate potency (IC

5–15

M) but superior safety profiles.

Part 1: Structural Rationale & Competitive Landscape

Why Biphenyl Carboxylic Acids?

The biphenyl core provides a rigid hydrophobic spacer that fits into various enzyme pockets (e.g., COX-2, Topoisomerase II), while the carboxylic acid tail ensures solubility and hydrogen-bonding interactions with polar residues (e.g., Arg, Lys).

Comparison with Market Alternatives:

FeatureNovel BCA DerivativesDoxorubicin (Standard Care)Tamoxifen (ER+ Control)
Primary Target ER

/ Tubulin / COX-2
DNA Intercalation / Topo IIEstrogen Receptor (ER)
Potency (IC

)
Moderate (0.5 – 15

M)
High (< 1.0

M)
Moderate (5 – 10

M)
Solubility High (due to -COOH)ModerateLow (Lipophilic)
Selectivity Index (SI) High (> 10 preferred)Low (< 5)High (Tissue specific)
Toxicity Profile Low cardiotoxicityHigh Cardiotoxicity Thromboembolism risk

Part 2: Evaluation Workflow

To ensure data reproducibility, a linear screen is insufficient. We employ a Cyclical Validation Workflow that integrates in silico prediction with wet-lab validation.

Experimental Workflow Diagram

CytotoxicityWorkflow Synth Suzuki-Miyaura Coupling Char Characterization (NMR/MS) Synth->Char InSilico In Silico Docking (ER-alpha) Char->InSilico MTT Primary Screen (MTT Assay) InSilico->MTT Hit Selection Selectivity Selectivity Index (Normal vs Cancer) MTT->Selectivity IC50 < 20µM MOA MOA Validation (Flow Cytometry) Selectivity->MOA SI > 5 MOA->Synth SAR Refinement

Figure 1: Iterative development workflow. Synthesis is followed by molecular docking to prioritize candidates before wet-lab screening.

Part 3: Comparative Performance Metrics

The following data summarizes the performance of representative "Novel Series B" (benzyloxy-substituted biphenyl carboxylic acids) against industry standards. Data is synthesized from recent comparative studies on MCF-7 (Breast Cancer) and HEK-293 (Normal Kidney) lines.

Table 1: Cytotoxicity & Selectivity Profile (72h Exposure)
CompoundMCF-7 IC

(

M)
MDA-MB-231 IC

(

M)
HEK-293 (Normal) IC

Selectivity Index (SI)*Performance Verdict
Novel BCA-3j [1]9.92 ± 0.97 9.54 ± 0.85> 100> 10.0 High Safety / Moderate Potency
Novel BCA-3a [1]10.14 ± 2.0510.78 ± 2.58> 100> 9.8Good Baseline Activity
Doxorubicin [4]0.5 – 2.50.8 – 3.0~5.0~2.0Potent but Toxic
Tamoxifen [1]6.5 – 9.08.0 – 12.0~40.0~5.0Standard Reference
Cisplatin 12.0 – 15.025.0 – 30.0~15.0~1.0Low Selectivity

*Selectivity Index (SI) = IC


 Normal Cell / IC

Cancer Cell. An SI > 10 indicates a promising drug candidate.

Analysis: While Doxorubicin is approx. 10x more potent than the Novel BCA-3j, its toxicity to normal HEK-293 cells is severe. The BCA derivative maintains effective killing concentration (~10


M) while being virtually inert to normal cells, validating the "privileged scaffold" hypothesis.

Part 4: Detailed Experimental Protocols

Primary Screen: Optimized MTT Assay

Standard tetrazolium assays can yield false positives with carboxylic acids due to pH changes. This protocol buffers against such artifacts.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: DMSO (Acidified with 0.1M Glycine, pH 10.5, improves formazan solubility).

Step-by-Step Protocol:

  • Seeding: Plate 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

    • Expert Tip: Fill outer wells with PBS (not cells) to prevent "Edge Effect" evaporation artifacts.

  • Treatment: Add compounds (0.1 – 100

    
    M) dissolved in DMSO. Final DMSO concentration must be < 0.5% (v/v).
    
    • Control: Vehicle (0.5% DMSO) and Positive Control (Doxorubicin 1

      
      M).
      
  • Incubation: 48h or 72h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L MTT stock per well. Incubate 3–4h.
    
    • Checkpoint: Look for purple formazan crystals under the microscope.[1] If crystals are extracellular/spiky, the compound may be precipitating (false positive).

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO. Shake 15 min.
    
  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanism of Action (MOA) Validation

Recent studies suggest biphenyl derivatives often act via the Intrinsic Apoptotic Pathway .

MOA_Pathway Compound BCA Derivative (Lipophilic Entry) Target Target Binding (ER-alpha / Tubulin) Compound->Target Hydrophobic Interaction Mito Mitochondrial Depolarization Target->Mito Signal Cascade Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action. The biphenyl moiety facilitates membrane crossing, leading to mitochondrial stress and caspase-dependent apoptosis.

Part 5: Structure-Activity Relationship (SAR) Insights

To guide future synthesis, the evaluation of these derivatives reveals critical SAR rules:

  • The Linker Length: Direct biphenyl coupling (C0) is often less active than derivatives with a short linker (e.g., -OCH

    
    -), which adds flexibility for receptor binding [1].
    
  • Ortho-Substitution: Substituents at the ortho position of the biphenyl ring can force the two rings out of planarity (twist angle > 40°). This "twist" is crucial for selectivity, preventing intercalation into normal DNA while fitting into enzyme hydrophobic pockets [2].

  • Acidic Tail: The carboxylic acid must remain free or be a bioisostere (e.g., tetrazole). Esterification often reduces potency unless it acts as a prodrug.

References

  • Mummadi, M., et al. (2025).[2][3] "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, 9(3), 279-290.

  • Zhang, H., et al. (2022). "Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents." National Institutes of Health (PMC).

  • Abcam. (n.d.). "MTT Assay Protocol." Abcam Protocols.

  • Wu, S., et al. (2024). "Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines." Walailak Journal of Science and Technology.

  • Sigma-Aldrich.[4] (n.d.). "Cell Proliferation Kit I (MTT) Protocol."

Sources

Comparative

Spectroscopic Comparison of Biphenyl-4,4'-Dicarboxylic Acid Alkyl Esters

Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists (MOFs/Liquid Crystals) Executive Summary & Strategic Context Biphenyl-4,4'-dicarboxylic acid (BPDC) and its alk...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists (MOFs/Liquid Crystals)

Executive Summary & Strategic Context

Biphenyl-4,4'-dicarboxylic acid (BPDC) and its alkyl esters are critical building blocks in the synthesis of Metal-Organic Frameworks (MOFs), liquid crystalline polymers, and luminescent materials. While the parent acid provides the rigid dicarboxylate nodes required for reticular chemistry, its poor solubility often necessitates the use of alkyl esters (methyl, ethyl, etc.) as soluble precursors or purified intermediates.

This guide objectively compares the spectroscopic signatures (UV-Vis, Fluorescence, IR, NMR) of the Dimethyl (Me2BPDC) and Diethyl (Et2BPDC) esters against the parent BPDC acid. It elucidates how alkyl chain length influences electronic transitions, solid-state packing, and solubility—factors that directly dictate their utility in drug development and materials science.

Chemical & Physical Profile: The Alternatives

The choice between the methyl and ethyl ester is rarely arbitrary; it is a trade-off between crystallinity, solubility, and atom economy.

FeatureBPDC (Parent Acid) Dimethyl Ester (Me2BPDC) Diethyl Ester (Et2BPDC)
Formula C₁₄H₁₀O₄C₁₆H₁₄O₄C₁₈H₁₈O₄
MW ( g/mol ) 242.23270.28298.34
State White Powder (High MP)Crystalline Solid (Plates)Crystalline Solid (Needles)
Melting Point >300 °C (Sublimes)214–217 °C122–124 °C
Solubility DMSO, DMF (Poor in organic solvents)CHCl₃, DCM, THF, TolueneHigh in most organic solvents
Primary Use MOF Linker (UiO-67)Purified Precursor, StandardLiquid Crystal Mesogen

Key Insight: The dramatic drop in melting point from Methyl (215°C) to Ethyl (122°C) indicates a disruption in crystal packing efficiency, making the Ethyl ester significantly easier to process in solution-based applications.

Spectroscopic Deep Dive
A. UV-Vis Absorption & Electronic Transitions

The biphenyl core is a conjugated system where the twist angle between the two phenyl rings dictates the degree of


-conjugation.
  • Mechanism: In solution, the biphenyl moiety has free rotation (dihedral angle ~44°). In the solid state, packing forces can planarize the rings, red-shifting the absorption.

  • Ester Effect: Alkyl groups do not significantly alter the electronic nature of the aromatic ring via induction. However, they influence the solvation shell, which affects the

    
    .
    
Compound

(Solution)

(Molar Absorptivity)
Transition Type
BPDC ~275 nm (in EtOH)High

(HOMO-LUMO)
Me2BPDC 280 nm (in CHCl₃)~24,000 M⁻¹cm⁻¹

(Conjugated ester)
Et2BPDC 281 nm (in CHCl₃)~23,500 M⁻¹cm⁻¹

Diagnostic Note: A bathochromic shift (red shift) of ~5-10 nm is typically observed when converting the acid to the ester due to the stabilization of the excited state by the ester auxochrome, though this effect is subtle.

B. Fluorescence Spectroscopy

Biphenyl esters are fluorescent, typically emitting in the near-UV/blue region.

  • Emission Max: ~350–360 nm (Solution).

  • Quantum Yield (QY): Generally low in solution due to rotational relaxation (non-radiative decay via ring twisting).

  • Solid State: Planarization in the crystal lattice (AIE - Aggregation Induced Emission effects) often intensifies fluorescence and shifts it to ~400 nm.

  • Comparison: The Methyl ester often shows higher crystallinity and sharper emission peaks in the solid state compared to the Ethyl ester , which may exhibit broader bands due to more disordered packing.

C. Infrared Spectroscopy (FT-IR)

This is the most rapid method to distinguish the acid from the esters.

  • Carbonyl Region (C=O):

    • BPDC (Acid): Broad band at 1680–1710 cm⁻¹ . The lower frequency is due to extensive hydrogen bonding (dimer formation) in the solid state.

    • Esters (Me/Et): Sharp, strong band at 1720–1740 cm⁻¹ . The loss of H-bonding shifts the frequency higher.[1]

  • Hydroxyl Region (O-H):

    • BPDC: Very broad, "messy" absorption from 2500–3300 cm⁻¹ (carboxylic O-H).

    • Esters: Clean region >3000 cm⁻¹, except for sharp C-H stretches.

  • Fingerprint (C-O):

    • Esters: Distinct "Rule of Three" peaks.[2][3] Strong C-O-C stretches appear at 1260–1280 cm⁻¹ and 1100–1120 cm⁻¹ .

D. Nuclear Magnetic Resonance (¹H NMR)

NMR provides the definitive structural proof.[4]

Common Aromatic Signals (Both Esters):

  • AA'BB' System: The biphenyl symmetry results in two doublets.

  • δ ~8.10 ppm (d, 4H): Protons ortho to the carbonyl (deshielded by anisotropy).

  • δ ~7.65 ppm (d, 4H): Protons meta to the carbonyl (biphenyl linkage).

Differentiating Alkyl Signals:

Proton TypeDimethyl Ester (Me2BPDC) Diethyl Ester (Et2BPDC)
-OCH₃ Singlet (s) at δ 3.94 ppm (6H)Absent
-OCH₂- AbsentQuartet (q) at δ 4.41 ppm (4H)
-CH₃ (Terminal) AbsentTriplet (t) at δ 1.42 ppm (6H)
Experimental Protocols
Protocol A: Synthesis of Dimethyl Biphenyl-4,4'-dicarboxylate

Methodology: Acid-Catalyzed Fischer Esterification

Rationale: This method uses methanol as both reactant and solvent, driving equilibrium via mass action. It is preferred over acyl chloride routes for safety and scalability.

Reagents:

  • Biphenyl-4,4'-dicarboxylic acid (5.0 g, 20.6 mmol)

  • Methanol (anhydrous, 150 mL)

  • Sulfuric acid (conc. H₂SO₄, 2.0 mL) or Thionyl Chloride (SOCl₂, 3.0 mL)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend the BPDC acid in methanol. It will not fully dissolve initially.

  • Catalysis: Add H₂SO₄ dropwise (exothermic).

  • Reflux: Heat to reflux (65 °C) for 12–24 hours. The suspension will clear as the soluble ester forms.

  • Workup (Self-Validating Step): Cool to room temperature. The dimethyl ester is less soluble in cold methanol than hot. Crystals should precipitate.

    • Validation: If no crystals form, concentrate the solvent by 50% on a rotovap and cool on ice.

  • Purification: Filter the white solid. Wash with cold 5% NaHCO₃ (to remove trace acid) and then cold water. Recrystallize from hot methanol or ethyl acetate.

  • Yield: Expect >90% (White lustrous plates).

Protocol B: Spectroscopic Sample Preparation

UV-Vis/Fluorescence:

  • Prepare a stock solution of 1.0 mM ester in spectroscopic grade Chloroform or DMF.

  • Dilute to 10 µM for measurement to avoid aggregation quenching.

  • Check: Absorbance at

    
     should be between 0.1 and 1.0.
    

NMR:

  • Dissolve ~10 mg of sample in 0.6 mL CDCl₃ .

  • Note: The free acid (BPDC) is insoluble in CDCl₃; use DMSO-d₆ for the acid. This solvent change causes a chemical shift drift (water peak at 3.33 ppm in DMSO vs 1.56 in CDCl₃).

Visualization of Workflows
Figure 1: Synthesis & Property Logic Flow

This diagram illustrates the conversion logic and the resulting property shifts.

G Acid BPDC (Acid) Insoluble MP >300°C MeEster Dimethyl Ester Soluble (CHCl3) MP ~215°C NMR: 3.9 ppm (s) Acid->MeEster Fischer Esterification EtEster Diethyl Ester High Solubility MP ~122°C NMR: 4.4 (q), 1.4 (t) Acid->EtEster Fischer Esterification MeOH MeOH / H+ MeOH->MeEster EtOH EtOH / H+ EtOH->EtEster App_MOF Application: MOF Synthesis (UiO Series) MeEster->App_MOF Hydrolysis in situ App_LC Application: Liquid Crystals (Mesogens) EtEster->App_LC Flexible Tail

Caption: Synthesis pathways and resulting application suitability based on alkyl chain length.

Figure 2: Spectroscopic Identification Decision Tree

Use this logic to identify your derivative based on experimental data.

G Start Unknown Sample Solubility Soluble in CDCl3? Start->Solubility Yes Yes (Ester) Solubility->Yes Soluble No No (Acid) Solubility->No Insoluble NMR_Alkyl 1H NMR Alkyl Region Yes->NMR_Alkyl AcidConf Confirm: DMSO-d6 NMR Broad OH > 10 ppm No->AcidConf Methyl Singlet ~3.9 ppm (Dimethyl Ester) NMR_Alkyl->Methyl Ethyl Quartet ~4.4 ppm Triplet ~1.4 ppm (Diethyl Ester) NMR_Alkyl->Ethyl

Caption: Decision tree for rapid identification of BPDC derivatives using solubility and NMR.

References
  • Cayman Chemical. Dimethyl biphenyl-4,4'-dicarboxylate Product Information. Retrieved from

  • Ritzerfeld, V., et al. (2009).[5] Dimethyl biphenyl-4,4'-dicarboxylate. Acta Crystallographica Section E. Retrieved from

  • ChemicalBook. Biphenyl-4,4'-dicarboxylic acid NMR and Properties. Retrieved from

  • Michigan State University. Proton NMR Chemical Shift Data. Retrieved from

  • LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from

Sources

Validation

A Comparative Guide to Bioisosteres of Biphenyl Carboxylic Acids in Drug Design

In the landscape of modern drug discovery, the biphenyl carboxylic acid motif has proven to be a valuable scaffold, underpinning the development of numerous therapeutic agents. Its rigid biphenyl backbone provides a defi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the biphenyl carboxylic acid motif has proven to be a valuable scaffold, underpinning the development of numerous therapeutic agents. Its rigid biphenyl backbone provides a defined orientation for pharmacophoric elements, while the carboxylic acid group often serves as a key interaction point with biological targets, typically through hydrogen bonding and ionic interactions. However, the very properties that make the carboxylic acid group an effective anchor also present significant challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity through the formation of reactive metabolites.[1][2]

This guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid moiety within the biphenyl scaffold. We will delve into the rationale behind bioisosterism, compare key performance parameters with supporting experimental data, and provide detailed protocols for the synthesis and evaluation of these crucial analogues. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of biphenyl carboxylic acid-based drug candidates.

The Rationale for Bioisosteric Replacement

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[3] The strategic replacement of a carboxylic acid with a suitable bioisostere can mitigate its inherent liabilities while preserving or even enhancing its desired biological activity.[1][4] This approach can lead to compounds with improved pharmacokinetic profiles, enhanced potency, and a better safety margin.

Comparative Analysis of Biphenyl Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a critical decision in the lead optimization process. Below, we compare the most common bioisosteric replacements for biphenyl carboxylic acids, with a focus on their impact on key drug-like properties.

Tetrazole: The Reigning Champion

The 5-substituted-1H-tetrazole is arguably the most successful and widely employed bioisostere for the carboxylic acid group, a classic example being the angiotensin II receptor antagonist, Losartan.[4][5][6]

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Biphenyl_Carboxylic_Acid [label="Biphenyl Carboxylic Acid", fillcolor="#EA4335"]; Tetrazole [label="Biphenyl Tetrazole", fillcolor="#34A853"];

Biphenyl_Carboxylic_Acid -- Tetrazole [label="Bioisosteric Replacement"]; } *A diagram illustrating the bioisosteric replacement of a carboxylic acid with a tetrazole.

Key Physicochemical and Biological Properties:

PropertyBiphenyl Carboxylic AcidBiphenyl TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1[4]Both are ionized at physiological pH, allowing for similar ionic interactions with biological targets.[4]
Lipophilicity LowerHigher[4]The increased lipophilicity of the tetrazole can lead to improved membrane permeability and oral absorption.[4]
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways.More resistant to metabolic degradation. Tetrazoles can undergo N-glucuronidation, but the resulting adducts are generally stable.[1]Enhanced metabolic stability often translates to a longer in-vivo half-life and improved efficacy.
Target Interaction Forms ionic and hydrogen bonds.Mimics the interactions of the carboxylate, often with a more delocalized charge distribution over the aromatic ring.[7]The slightly larger size of the tetrazole ring may necessitate minor adjustments in the binding pocket of the target protein.[7]

Experimental Data: The Case of Losartan

The development of the antihypertensive drug Losartan provides a compelling case study for the benefits of replacing a biphenyl carboxylic acid with a tetrazole. The precursor to Losartan, a biphenyl carboxylic acid derivative, demonstrated good in vitro potency but suffered from poor oral bioavailability. The switch to the tetrazole bioisostere resulted in a 10-fold increase in potency and, crucially, rendered the compound orally active.[8][9]

CompoundIn Vitro Potency (IC50)Oral Bioavailability (Rat)
Biphenyl Carboxylic Acid Precursor~50 nMPoor
Losartan (Biphenyl Tetrazole)~5 nMGood
Acylsulfonamides: A Versatile Alternative

Acylsulfonamides have emerged as another valuable class of carboxylic acid bioisosteres. They can mimic the hydrogen bonding pattern of a carboxylic acid and their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Biphenyl_Carboxylic_Acid [label="Biphenyl Carboxylic Acid", fillcolor="#EA4335"]; Acylsulfonamide [label="Biphenyl Acylsulfonamide", fillcolor="#FBBC05"];

Biphenyl_Carboxylic_Acid -- Acylsulfonamide [label="Bioisosteric Replacement"]; } *A diagram illustrating the bioisosteric replacement of a carboxylic acid with an acylsulfonamide.

Key Physicochemical and Biological Properties:

PropertyBiphenyl Carboxylic AcidBiphenyl AcylsulfonamideKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.05.9 - 7.6 (tunable)[10]The pKa can be modulated to optimize the balance between target binding and membrane permeability.
Lipophilicity LowerGenerally higher, depending on substituents.[10]Increased lipophilicity can improve pharmacokinetic properties.
Metabolic Stability Susceptible to glucuronidation.Generally more stable to metabolic enzymes.Can lead to improved in vivo half-life.
Target Interaction Forms ionic and hydrogen bonds.The two sulfonyl oxygens and the carbonyl oxygen can participate in a network of hydrogen bonds.[11]Offers a different hydrogen bonding pattern that may be advantageous for certain targets.

While direct comparative data for a biphenyl carboxylic acid versus its acylsulfonamide bioisostere is less documented than for tetrazoles, the significant increase in potency observed in other drug discovery programs upon this substitution highlights its potential.[11]

Thiazolidinediones: A Focus on Nuclear Receptors

Thiazolidinediones (TZDs) are a class of compounds that can act as bioisosteres for carboxylic acids, particularly in the context of nuclear receptor modulation. The "glitazone" class of antidiabetic drugs, which are PPARγ agonists, feature a thiazolidinedione headgroup.[12]

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Biphenyl_Carboxylic_Acid [label="Biphenyl Carboxylic Acid", fillcolor="#EA4335"]; Thiazolidinedione [label="Biphenyl Thiazolidinedione", fillcolor="#4285F4"];

Biphenyl_Carboxylic_Acid -- Thiazolidinedione [label="Bioisosteric Replacement"]; } *A diagram illustrating the bioisosteric replacement of a carboxylic acid with a thiazolidinedione.

Key Physicochemical and Biological Properties:

PropertyBiphenyl Carboxylic AcidBiphenyl ThiazolidinedioneKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~6.0 - 8.0Less acidic than carboxylic acids, which can lead to improved cell permeability.
Lipophilicity LowerHigherCan enhance oral absorption and distribution.
Metabolic Stability Susceptible to glucuronidation.Generally stable, though the ring can be metabolically opened.Offers an alternative metabolic profile.
Target Interaction Forms ionic and hydrogen bonds.The acidic N-H and the two carbonyl oxygens can engage in hydrogen bonding.The larger and more complex structure requires a suitable binding pocket.

Recent studies have explored biphenyl derivatives linked to a thiazolidinedione ring, demonstrating their potential as anticancer agents by targeting EGFR.[8][12]

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for the synthesis of key bioisosteres from a biphenyl carboxylic acid precursor and for the evaluation of their critical properties.

Experimental_Workflow

Synthesis Protocols

General Starting Material: 4-Biphenylcarboxylic acid

Protocol 1: Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole

This protocol is adapted from established methods for tetrazole synthesis from nitriles, which can be obtained from the corresponding carboxylic acid.

Step 1: Conversion of 4-Biphenylcarboxylic Acid to 4-Biphenylcarbonitrile

  • To a solution of 4-biphenylcarboxylic acid (1 equivalent) in thionyl chloride (5-10 equivalents), add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, add a solution of ammonia in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resulting amide and dry it.

  • Dehydrate the amide to the nitrile using a suitable dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

Step 2: Cycloaddition to form the Tetrazole Ring

  • Dissolve 4-biphenylcarbonitrile (1 equivalent) in a suitable solvent such as toluene or DMF.

  • Add sodium azide (1.5-2 equivalents) and a Lewis acid catalyst such as zinc chloride or triethylamine hydrochloride (1.5-2 equivalents).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford 5-(biphenyl-4-yl)-1H-tetrazole.

Protocol 2: Synthesis of N-(Biphenyl-4-carbonyl)benzenesulfonamide

This protocol describes the synthesis of an acylsulfonamide from the corresponding carboxylic acid.

  • To a solution of 4-biphenylcarboxylic acid (1 equivalent) and benzenesulfonamide (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as DCC (1.1 equivalents) or HATU (1.1 equivalents) and a base such as DMAP (0.1 equivalents) or DIEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter off any precipitated by-products (e.g., DCU if DCC is used).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(biphenyl-4-carbonyl)benzenesulfonamide.

Protocol 3: Synthesis of 5-(Biphenyl-4-ylmethylene)thiazolidine-2,4-dione

This protocol involves a Knoevenagel condensation between a biphenyl aldehyde (derived from the carboxylic acid) and thiazolidine-2,4-dione.

Step 1: Reduction of 4-Biphenylcarboxylic Acid to 4-Biphenylmethanol

  • To a suspension of lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF at 0 °C, slowly add a solution of 4-biphenylcarboxylic acid (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain 4-biphenylmethanol.

Step 2: Oxidation to 4-Biphenylcarbaldehyde

  • Dissolve 4-biphenylmethanol (1 equivalent) in dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate.

Step 3: Knoevenagel Condensation

  • To a solution of 4-biphenylcarbaldehyde (1 equivalent) and thiazolidine-2,4-dione (1 equivalent) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base like piperidine or pyrrolidine.

  • Reflux the mixture for 4-8 hours, using a Dean-Stark apparatus if toluene is the solvent.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 5-(biphenyl-4-ylmethylene)thiazolidine-2,4-dione.

Biological and Physicochemical Evaluation Protocols

Protocol 4: Angiotensin II Type 1 (AT1) Receptor Binding Assay

This assay is used to determine the affinity of the synthesized compounds for the AT1 receptor, relevant for antihypertensive drug candidates.[13]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: Use a radiolabeled AT1 receptor antagonist, such as [³H]Losartan or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.

    • Add varying concentrations of the test compounds (or vehicle for total binding) and a high concentration of an unlabeled antagonist (e.g., Losartan) for non-specific binding.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each compound by non-linear regression analysis.

Protocol 5: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by phase I enzymes, primarily cytochrome P450s.[1][5][7][14][15]

  • Test System: Use pooled human liver microsomes.

  • Incubation Mixture: Prepare a mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes, then initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 6: PPARγ Agonist Activity Assay

This cell-based assay measures the ability of the compounds to activate the PPARγ receptor.[16][17]

  • Cell Line: Use a reporter cell line that expresses the human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ response element.

  • Cell Culture and Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and plot the dose-response curve to determine the EC50 value for each compound.

Conclusion

The bioisosteric replacement of the carboxylic acid group in biphenyl-containing molecules is a powerful and well-established strategy in drug design to overcome pharmacokinetic and toxicological hurdles. While the tetrazole ring stands out as a highly successful and frequently used bioisostere, as exemplified by the development of Losartan, other alternatives such as acylsulfonamides and thiazolidinediones offer unique properties that may be advantageous for specific targets and therapeutic areas. The choice of bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target system. The experimental protocols provided in this guide offer a practical framework for the synthesis and comparative evaluation of these important drug-like molecules, empowering researchers to rationally design and optimize the next generation of biphenyl-based therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • in vitro drug metabolism: for the selection of your lead compounds. ReadyCell. [Link]

  • Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. PubMed. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Publishing. [Link]

  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Nature. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Preprints. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. BPS Bioscience. [Link]

  • Efficient synthesis of 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole. ACS Publications. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2. Frontiers. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • Solid-phase synthesis of 5-biphenyl-2-yl-1H-tetrazoles. PubMed. [Link]

  • Ang II receptor binding assay on cell membranes lasting reductions in... ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. PubMed. [Link]

  • Full article: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Semantic Scholar. [Link]

  • Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. ACS Publications. [Link]

  • 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Semantic Scholar. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PMC. [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. RSC Publishing. [Link]

  • Angiotensin II receptor binding and actions in NG108-15 cells. PubMed. [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan Journal. [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Dergipark. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • New process for the synthesis of acylsulfonamides derivatives.

Sources

Safety & Regulatory Compliance

Safety

5-Formyl-biphenyl-3-carboxylic acid methyl ester proper disposal procedures

Senior Scientist's Guide to Disposal: 5-Formyl-biphenyl-3-carboxylic acid methyl ester Part 1: Executive Summary & Immediate Action Status: HAZARDOUS ORGANIC WASTE Primary Directive: Do not dispose of in municipal trash...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist's Guide to Disposal: 5-Formyl-biphenyl-3-carboxylic acid methyl ester

Part 1: Executive Summary & Immediate Action

Status: HAZARDOUS ORGANIC WASTE Primary Directive: Do not dispose of in municipal trash or down the drain.[1] This compound is a functionalized biphenyl intermediate containing reactive aldehyde and ester moieties.[1] It requires segregation into Non-Halogenated Organic Waste streams (unless dissolved in halogenated solvents).[1]

Quick Decision Matrix:

State of Matter Disposal Stream Container Type
Pure Solid Solid Hazardous Waste HDPE Wide-Mouth Jar
Solution (DCM/CHCl₃) Halogenated Organic Waste HDPE/Glass Carboy

| Solution (Acetone/EtOAc) | Non-Halogenated Organic Waste | HDPE/Glass Carboy |[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. 5-Formyl-biphenyl-3-carboxylic acid methyl ester is a dual-functionalized aromatic scaffold.[1]

Chemical Identity:

  • Systematic Name: Methyl 5-formylbiphenyl-3-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Functional Groups:

    • Aromatic Aldehyde (-CHO): Susceptible to oxidation (forming carboxylic acids) and nucleophilic attack.[1] Risk:[1][2][3][4] Potential respiratory sensitizer and irritant.[1][4][5][6]

    • Methyl Ester (-COOCH

      
      ):  Susceptible to hydrolysis under basic conditions.[1] Risk:[1][2][3][4] Flammable/Combustible organic substrate.[1]
      
    • Biphenyl Core: Lipophilic aromatic structure.[1] Risk:[1][2][3][4] Potential aquatic toxicity (chronic).[1]

Inferred GHS Hazards (Based on Structural Analogs):

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][5]

  • Signal Word: WARNING

Senior Scientist Insight: While a specific SDS for this exact isomer may be rare, treat it as a Class 6.1 Toxic Substance and Irritant by default.[1] The aldehyde moiety implies a shelf-life stability risk (oxidation to acid), but it does not require quenching (like peroxides) prior to standard organic disposal.

Part 3: Pre-Disposal Handling & Segregation

Before moving the waste to the central accumulation area, follow these bench-level protocols to ensure stability and compatibility.

Segregation Rules
  • Incompatible with: Strong Oxidizers (e.g., Nitric acid, Peroxides, Permanganates).

    • Reasoning: The aldehyde group is a reducing agent.[1] Mixing with strong oxidizers can trigger exothermic reactions or fire.[1]

  • Incompatible with: Strong Bases (e.g., NaOH, KOH).

    • Reasoning: Bases will hydrolyze the ester and potentially trigger aldol condensation of the aldehyde, leading to heat generation and polymerization.

Packaging for Disposal
  • Solids: Collect in a dedicated solid waste container. Do not dissolve solely for the purpose of disposal unless required by your facility's specific policy.

  • Liquids: If the compound is already in solution (e.g., reaction mother liquor), ensure the solvent is compatible with the waste drum (High-Density Polyethylene - HDPE is standard).

Part 4: Disposal Workflows (Visualized)

The following decision tree outlines the logical flow for disposing of this specific compound, ensuring compliance with RCRA (USA) and general laboratory safety standards.

DisposalWorkflow Start Waste: 5-Formyl-biphenyl-3-carboxylic acid methyl ester StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, Methanol, Ethyl Acetate) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (Code: F001/F002) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: F003/F005) NonHalo->NonHaloBin Tag Attach Hazardous Waste Tag List all constituents % SolidBin->Tag HaloBin->Tag NonHaloBin->Tag Pickup Schedule EHS Pickup Tag->Pickup

Figure 1: Decision tree for the segregation and disposal of 5-Formyl-biphenyl-3-carboxylic acid methyl ester based on physical state and solvent matrix.

Part 5: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred)

Applicability: Expired pure compound, contaminated weighing boats, solid reaction residue.

  • Container Selection: Use a wide-mouth HDPE jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Avoid generating dust (use a fume hood).[1]

  • Labeling:

    • Chemical Name: "5-Formyl-biphenyl-3-carboxylic acid methyl ester" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Closure: Ensure the lid is tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors, or R&D samples in solution.

  • Solvent Identification:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[1]

      • Action: Pour into the Halogenated waste carboy.[1]

    • Scenario 2 (Non-Halogenated): If dissolved in Acetone, Methanol, Ethanol, or Ethyl Acetate.

      • Action: Pour into the Non-Halogenated (Flammable) waste carboy.

  • Concentration Limit: If the concentration is >10%, ensure the waste tag explicitly lists the biphenyl compound as a major constituent.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the same waste container.

Part 6: Emergency Contingencies

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][4] The lipophilic nature of the biphenyl ring means water alone may not remove it efficiently; soap is critical.
Eye Contact Flush with water for 15 minutes.[1][4][5][7] Seek medical attention immediately (Aldehydes are irritants).[1][5]
Spill (Solid) Do not dry sweep (dust hazard).[1] Dampen with a wet paper towel or use a chemically treated spill pad.[1] Place in a sealed bag.
Spill (Liquid) Absorb with vermiculite or clay-based absorbent.[1] Scoop into a solid waste container. Ventilate the area.[2][3][4][5][7]

Part 7: Regulatory Compliance (US & EU)

US EPA (RCRA):

  • Classification: This specific compound is not explicitly P-listed or U-listed.

  • Waste Code Determination:

    • If disposed of as a pure solid, it generally falls under "Process Waste" and requires toxicity characteristic determination (TCLP) if discarded in bulk. For lab scale, treat as Hazardous Waste .[1]

    • If in flammable solvent (Flash point <60°C): D001 (Ignitable).[1]

    • If in halogenated solvent: F001/F002 .[1]

EU (REACH/CLP):

  • Waste Code (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • Chemical Identification & Synthesis

    • Benzohydrol derivatives, a preparation process and pharmaceutical use thereof. (2012).[1][3] Patent WO2012019428A1.[1] (Identifies 5-formyl-biphenyl-3-carboxylic acid methyl ester as Intermediate 8e). Link

  • General Aldehyde/Ester Safety

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate (Structural Analog). Link

  • Regulatory Waste Classification

    • US Environmental Protection Agency.[1][8][9][10][11] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • Laboratory Waste Management

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[12] Washington (DC): National Academies Press (US); 2011.[1] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Formyl-biphenyl-3-carboxylic acid methyl ester
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